Product packaging for BUDIODARONE(Cat. No.:CAS No. 270587-33-2)

BUDIODARONE

Cat. No.: B1666113
CAS No.: 270587-33-2
M. Wt: 703.3 g/mol
InChI Key: ZXOSVKYCXLTVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ATI 2042is an amiodarone homolog with amiodarone-like electrophysiological actions. ATI 2042 may be useful as an antiarrythmic agent for the treatment of tachyarrhythmias.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31I2NO5 B1666113 BUDIODARONE CAS No. 270587-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSVKYCXLTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31I2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949816
Record name Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270587-33-2
Record name ATI 2042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270587332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a rationally designed analog of amiodarone, a potent and widely used antiarrhythmic drug.[1] While amiodarone is highly effective, its clinical utility is often limited by a challenging pharmacokinetic profile and a significant burden of adverse effects, including thyroid, pulmonary, and hepatic toxicities.[2][3] this compound was engineered to retain the multi-ion channel blocking properties of amiodarone while incorporating a key structural modification to facilitate rapid metabolism, thereby reducing its half-life and the potential for tissue accumulation and associated toxicities.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies.

Discovery and Rationale for Development

The development of this compound was driven by the need for a safer alternative to amiodarone that preserves its broad-spectrum antiarrhythmic efficacy. The core discovery strategy focused on modifying the amiodarone scaffold to introduce a metabolically labile ester linkage. This modification was intended to create a "soft drug" that would be rapidly inactivated by plasma and tissue esterases, leading to a significantly shorter half-life and reduced systemic exposure.

The key structural difference between this compound and amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[2] This ester group is the primary site of metabolic cleavage, resulting in a rapid conversion to an inactive metabolite.[3] This design allows this compound to exert its therapeutic effect before being quickly cleared from the body, minimizing the risk of the cumulative, off-target toxicities associated with the long-term use of amiodarone.[2]

Chemical Synthesis

While the specific, detailed industrial synthesis protocol for this compound (ATI-2042) is proprietary, a clinical trial publication indicates that the tartrate salt of this compound was chemically synthesized by Ricerca Biosciences (Concord, OH, USA) in compliance with cGMP guidelines.[5] The synthesis of amiodarone analogs typically involves multi-step processes. Based on general synthetic strategies for amiodarone and its derivatives, a plausible, though not explicitly confirmed, synthetic workflow for this compound can be conceptualized.

A 2-Butylbenzofuran B Friedel-Crafts Acylation (4-hydroxybenzoyl chloride) A->B Step 1 C 2-Butyl-3-(4-hydroxybenzoyl)benzofuran B->C D Iodination C->D Step 2 E 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran D->E F Williamson Ether Synthesis (2-diethylaminoethyl chloride) E->F Step 3 G Amiodarone Core F->G H Introduction of sec-butyl acetate side chain (e.g., via alkylation of a precursor) G->H Step 4 I This compound (ATI-2042) H->I

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound is a multi-ion channel blocker, exhibiting a pharmacological profile similar to that of amiodarone.[6] Its antiarrhythmic effect is achieved through the inhibition of several key cardiac ion channels, which collectively modulate the cardiac action potential.

Ion Channel Inhibition
  • Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP).[6] This makes the cardiac tissue less susceptible to re-entrant arrhythmias.

  • Sodium Channel Inhibition: this compound also inhibits fast sodium channels, which slows the rapid depolarization phase of the action potential.[6] This results in decreased conduction velocity in the atria, ventricles, and His-Purkinje system.

  • Calcium Channel Inhibition: The blockade of L-type calcium channels by this compound reduces the influx of calcium during the plateau phase of the action potential.[6] This contributes to a negative inotropic effect and slows conduction through the atrioventricular (AV) node.

This compound This compound (ATI-2042) K_channel K+ Channels This compound->K_channel Na_channel Na+ Channels This compound->Na_channel Ca_channel Ca2+ Channels This compound->Ca_channel AP_prolongation Action Potential Duration Prolongation K_channel->AP_prolongation Conduction_slowing Conduction Velocity Slowing Na_channel->Conduction_slowing AV_conduction_slowing AV Node Conduction Slowing Ca_channel->AV_conduction_slowing

Caption: Signaling pathway of this compound's multi-ion channel inhibition.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

While specific proprietary protocols for this compound are not publicly available, the evaluation of its ion channel activity is conventionally performed using the whole-cell patch-clamp technique.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line (e.g., HEK293, CHO).

Methodology:

  • Cell Preparation: A cell line stably expressing the target ion channel is cultured to 70-80% confluency and then dissociated into a single-cell suspension.

  • Electrophysiological Recording: The whole-cell configuration is established using a glass micropipette. The cell is voltage-clamped at a holding potential appropriate for the target channel, and specific voltage protocols are applied to elicit the ionic current of interest.

  • Drug Application: A baseline recording of the ion current is obtained. Increasing concentrations of this compound are then perfused onto the cell until a steady-state inhibition is achieved.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

A Cell Culture (Stable Cell Line) B Cell Dissociation A->B C Whole-Cell Patch-Clamp B->C D Baseline Current Recording C->D E This compound Application (Increasing Concentrations) D->E F Steady-State Inhibition Recording E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Quantitative Data

Publicly available in vitro quantitative data, such as specific IC50 values for ion channel inhibition by this compound, are limited. Preclinical studies in animal models have indicated that this compound has an electrophysiological activity "comparable with amiodarone".[5] The majority of the available quantitative data comes from clinical trials.

Table 1: Clinical Efficacy of this compound in Patients with Paroxysmal Atrial Fibrillation
Dosage (oral, bid)Mean Atrial Fibrillation Burden (AFB)Relative Reduction in AFB from BaselineReference
200 mg5.2 ± 4.2%71.2 ± 31.3%[5]
400 mg5.2 ± 5.2%71.7 ± 20.6%[5]
600 mg2.8 ± 3.4%79.9 ± 26.4%[5]
800 mg1.5 ± 0.5%86.8 ± 9.8%[5]
Baseline AFB20.3 ± 14.6%-[5]
Table 2: Mean Trough Plasma Levels of this compound (ATI-2042)
Dosage (oral, bid)Mean Trough Plasma Level (ng/mL)Reference
200 mg2.4 ± 0.9[5]
400 mg5.2 ± 1.7[5]
600 mg13.1 ± 5.6[5]
800 mg19.8 ± 17.9[5]

Conclusion

This compound (ATI-2042) represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design as a "soft drug" analog of amiodarone successfully addresses the pharmacokinetic limitations of the parent compound by incorporating a metabolically labile ester linkage that facilitates rapid elimination.[2][3] While retaining the desirable multi-ion channel blocking properties of amiodarone, this compound's significantly shorter half-life of approximately 7 hours is anticipated to reduce the risk of tissue accumulation and associated toxicities.[4] Clinical data has demonstrated a dose-dependent reduction in atrial fibrillation burden.[5] Further research and more detailed public disclosure of its in vitro potency and selectivity would be beneficial for a complete assessment of its therapeutic potential.

References

An In-depth Technical Guide to the Electrophysiological Properties of Budiodarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (ATI-2042) is an investigational antiarrhythmic agent designed as an analog of amiodarone. It is engineered to retain the multi-ion channel blocking properties of its parent compound while possessing a more favorable pharmacokinetic profile, notably a significantly shorter half-life of approximately 7 hours.[1][2] This is intended to reduce the tissue accumulation and toxicity issues associated with long-term amiodarone therapy.[1] this compound's primary mechanism of action involves the inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[1][2][3] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key factors in its antiarrhythmic effects.[1][2] This guide provides a detailed overview of the electrophysiological properties of this compound, based on available preclinical and early-stage clinical data. It includes a summary of its effects on various ion channels and action potential parameters, hypothetical experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Electrophysiological Effects on Cardiac Ion Channels

This compound's antiarrhythmic action stems from its ability to modulate a range of cardiac ion channels. While specific IC50 values from preclinical studies are not widely available in the public domain, its electrophysiological profile is understood to be qualitatively similar to amiodarone.[1][2] The following tables summarize its known and expected inhibitory effects.

Potassium Channel Inhibition

A primary action of this compound is the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the action potential duration.[2] This extension of the repolarization phase increases the effective refractory period of cardiomyocytes, making them less susceptible to re-entrant arrhythmias.[1][2]

Table 1: Effects of this compound on Key Myocardial Potassium Channels

Target ChannelCurrentElectrophysiological Consequence of Inhibition
hERG (KCNH2)IKr (rapid delayed rectifier)Prolongation of Phase 3 repolarization, leading to increased APD and ERP.
KCNQ1/KCNE1IKs (slow delayed rectifier)Further prolongation of APD, particularly at slower heart rates.
Kir2.xIK1 (inward rectifier)Minimal effect expected, preserving resting membrane potential.
Sodium Channel Inhibition

This compound also demonstrates inhibitory effects on fast sodium channels, a characteristic of Class I antiarrhythmic agents.[2] This action reduces the rate of depolarization (Phase 0) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] There is also a suggestion that this compound may have enhanced blocking properties on the late sodium current.[1]

Table 2: Effects of this compound on Myocardial Sodium Channels

Target ChannelCurrentElectrophysiological Consequence of Inhibition
Nav1.5INa (fast inward current)Decreased Vmax of the action potential, leading to slowed conduction velocity.
Nav1.5 (late)INa,L (late inward current)Shortening of APD in certain conditions, potentially reducing proarrhythmic risk.
Calcium Channel Inhibition

Inhibition of L-type calcium channels is another component of this compound's multi-channel blocking profile.[1][2][3] This effect reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, which can contribute to a negative inotropic effect and a slowing of conduction through the atrioventricular (AV) node.[2]

Table 3: Effects of this compound on Myocardial Calcium Channels

Target ChannelCurrentElectrophysiological Consequence of Inhibition
Cav1.2ICa,L (L-type calcium current)Weakening of the action potential plateau and reduced intracellular calcium influx.

Impact on Cardiac Action Potential and Refractory Period

The combined effects of this compound on multiple ion channels result in significant changes to the cardiac action potential. Preclinical studies in animal models have demonstrated electrophysiological activity comparable to amiodarone, including increased atrial refractoriness and prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals.[1]

Table 4: Summary of this compound's Effects on Action Potential Parameters

ParameterPrimary EffectUnderlying Mechanism
Action Potential Duration (APD)ProlongationInhibition of IKr and IKs.
Effective Refractory Period (ERP)ProlongationDirect consequence of APD prolongation.
Vmax (Phase 0 upstroke)DecreaseInhibition of fast sodium channels (INa).
Conduction VelocityDecreaseResult of decreased Vmax.
Heart RateDose-dependent decreaseComplex interplay of channel blocking effects.[3]
QT IntervalIncreasedManifestation of prolonged ventricular APD.[3]

Experimental Protocols

The characterization of a compound's electrophysiological profile, such as that of this compound, typically involves a combination of in vitro and in vivo experimental techniques. The following are detailed hypothetical protocols for key experiments.

Whole-Cell Patch-Clamp Analysis of Ion Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels expressed in a stable cell line (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably transfected with the gene for the ion channel of interest (e.g., hERG for IKr) are cultured to 70-80% confluency.

  • Cell Preparation: Cells are dissociated into a single-cell suspension using a non-enzymatic solution.

  • Electrophysiological Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution specific to the ion current being measured and mounted on a micromanipulator.

    • A giga-ohm seal is formed between the micropipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential appropriate for the target channel.

    • Specific voltage protocols are applied to elicit the ionic current of interest.

  • Drug Application:

    • A baseline recording of the ion current is obtained.

    • Increasing concentrations of this compound are perfused onto the cell.

    • The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of this compound.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Analysis CellCulture Culture of transfected HEK293 cells Dissociation Dissociation into single-cell suspension CellCulture->Dissociation GigaSeal Giga-ohm seal formation Dissociation->GigaSeal WholeCell Achieve whole-cell configuration GigaSeal->WholeCell VoltageClamp Apply voltage-clamp protocol WholeCell->VoltageClamp RecordCurrent Record ionic current VoltageClamp->RecordCurrent Baseline Record baseline current RecordCurrent->Baseline ApplyDrug Perfuse increasing concentrations of this compound Baseline->ApplyDrug Analyze Generate concentration-response curve and calculate IC50 ApplyDrug->Analyze

Caption: Workflow for whole-cell patch-clamp analysis.

Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To quantify the effect of this compound on the action potential duration of isolated ventricular myocytes.

Methodology:

  • Myocyte Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., guinea pig).

  • Current-Clamp Recording:

    • A whole-cell configuration is established as described above.

    • The amplifier is switched to current-clamp mode.

    • Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses.

  • Drug Application:

    • Action potentials are recorded under baseline conditions.

    • The myocytes are superfused with a solution containing a known concentration of this compound.

    • Action potentials are recorded again after a steady-state effect is reached.

  • Data Analysis:

    • The action potential duration at 50% and 90% repolarization (APD50 and APD90) is measured before and after drug application.

    • The percentage prolongation of APD is calculated.

Signaling Pathways and Logical Relationships

The antiarrhythmic effect of this compound is a direct result of its binding to and inhibition of multiple ion channels. This is a direct electrophysiological effect on the cardiomyocyte cell membrane, and there is no substantial evidence to suggest that it significantly interacts with other downstream signaling pathways.

G cluster_channels Ion Channel Inhibition cluster_effects Cellular Electrophysiological Effects This compound This compound IKr_IKs IKr / IKs This compound->IKr_IKs INa INa This compound->INa ICaL ICa,L This compound->ICaL APD_Prolong APD Prolongation IKr_IKs->APD_Prolong Vmax_Decrease Vmax Decrease INa->Vmax_Decrease ERP_Increase ERP Increase APD_Prolong->ERP_Increase Conduction_Slow Conduction Slowing Vmax_Decrease->Conduction_Slow Antiarrhythmic_Effect Antiarrhythmic Effect Conduction_Slow->Antiarrhythmic_Effect ERP_Increase->Antiarrhythmic_Effect

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a multi-ion channel blocker that exhibits a broad spectrum of electrophysiological effects, qualitatively similar to its parent compound, amiodarone. Its primary mechanism of action involves the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. These properties contribute to its potential as an effective antiarrhythmic agent. Its significantly shorter half-life suggests a potentially improved safety profile, although further clinical data are needed to fully establish its long-term safety and efficacy. The information presented in this guide, including the hypothetical protocols and data tables, provides a foundational understanding for researchers and professionals in the field of cardiac electrophysiology and drug development.

References

Budiodarone: A Technical Guide to its Chemical Structure, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a rationally designed analog of amiodarone. It aims to replicate the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known analogs, and the underlying structure-activity relationships. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes key concepts, including its mechanism of action and experimental workflows, to facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.

Chemical Structure of this compound

This compound, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, is a structural analog of amiodarone.[1] The core structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial for its antiarrhythmic activity. The key structural modification in this compound compared to amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.[2][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast to amiodarone's half-life of 35-68 days.[2][4]

PropertyValueReference
IUPAC Name [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate[1]
Synonyms ATI-2042[5]
Molecular Formula C27H31I2NO5[1]
Molecular Weight 703.35 g/mol [1]
Canonical SMILES CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I[1]
InChI Key ZXOSVKYCXLTVGS-KRWDZBQOSA-N[2]

This compound Analogs and Structure-Activity Relationship (SAR)

While specific research on a wide range of this compound analogs is limited in the public domain, the extensive studies on amiodarone analogs provide valuable insights into the structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties of this compound and its potential derivatives.

The amiodarone scaffold can be divided into three key regions for SAR analysis: the benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[5]

  • Benzofuran Core: The 2-butylbenzofuran moiety is considered essential for antiarrhythmic activity. Modifications to this core generally lead to a loss of potency.[5] The introduction of an ester-containing side chain at the 2-position, as seen in this compound, is a key strategy to introduce metabolic instability and shorten the half-life.[2]

  • Di-iodinated Benzoyl Group: The two iodine atoms on the benzoyl ring are critical for the Class III antiarrhythmic activity (potassium channel blockade) but are also implicated in the thyroid-related side effects of amiodarone.[5] Analogs lacking these iodine atoms, such as dronedarone, exhibit a different safety profile.[1][6]

  • Diethylaminoethoxy Side Chain: This side chain influences the pharmacokinetic properties and interaction with ion channels. Modifications to the amine substitution can affect the compound's basicity and overall lipophilicity.[7]

A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran ring demonstrated a correlation between the steric hindrance of the ester group and the compound's half-life.[2]

Ester Side ChainHalf-life (minutes)
Methyl acetate12
Ethyl acetate60
Isopropyl acetate30
Sec-butyl acetate (as in this compound) 90
Neopentyl acetate240

Data adapted from a review on amiodarone homologs and should be considered illustrative for the SAR of this compound analogs.[2]

This suggests that while increasing the bulk of the ester group can prolong the half-life by sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the neopentyl acetate homolog was found to be inactive.[2]

Mechanism of Action and Signaling Pathways

This compound is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively similar to amiodarone.[8] Its primary mechanism of action involves the direct inhibition of several key cardiac ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[2] There is currently no substantial evidence to suggest that this compound significantly interacts with downstream signaling pathways; its effects are considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.[1]

The key ion channels modulated by this compound include:

  • Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the delayed rectifier potassium current prolongs the repolarization phase of the action potential.[2]

  • Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.[2]

  • Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx during the plateau phase.[2]

Budiodarone_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects K_channel Potassium Channel (I_Kr, I_Ks) Outward K+ Current AP_prolongation Action Potential Prolongation K_channel->AP_prolongation Na_channel Sodium Channel (I_Na) Inward Na+ Current Conduction_slowing Slowing of Conduction Na_channel->Conduction_slowing Ca_channel Calcium Channel (I_Ca,L) Inward Ca2+ Current Ca_channel->AP_prolongation This compound This compound This compound->K_channel Inhibition This compound->Na_channel Inhibition This compound->Ca_channel Inhibition Refractory_period Increased Effective Refractory Period AP_prolongation->Refractory_period Budiodarone_Synthesis cluster_0 Step 1: Synthesis of 2-Butylbenzofuran cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation cluster_3 Step 4: Iodination cluster_4 Step 5: Etherification cluster_5 Step 6: Esterification (to this compound) Salicylaldehyde Salicylaldehyde A Intermediate A Salicylaldehyde->A 1. K2CO3, Acetone 2. 2-Bromohexanoyl chloride B 2-Butylbenzofuran A->B Polyphosphoric acid, heat C 2-Butyl-3-(4-methoxybenzoyl)benzofuran B->C 4-Methoxybenzoyl chloride, AlCl3, CH2Cl2 D 2-Butyl-3-(4-hydroxybenzoyl)benzofuran C->D BBr3, CH2Cl2 E 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran D->E I2, KI, NaOH, H2O/MeOH F Amiodarone E->F 2-(Diethylamino)ethyl chloride, K2CO3, Acetone This compound This compound F->this compound sec-Butyl chloroacetate, NaH, THF Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 with target channel) C Establish Whole-Cell Configuration A->C B Pipette Fabrication (2-5 MΩ resistance) B->C D Record Baseline Ion Current C->D E Perfuse with Increasing Concentrations of this compound D->E F Record Steady-State Current Inhibition E->F Repeat for each concentration F->E G Data Analysis: Concentration-Response Curve F->G H Determine IC50 Value G->H

References

Preclinical Studies of Budiodarone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug developed as a chemical analog of amiodarone for the management of atrial fibrillation (AF).[1] Amiodarone is highly effective but is associated with a significant side-effect profile, including toxicity to the thyroid, lungs, and liver, largely due to its long half-life and tissue accumulation.[1] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[1][2] This document provides a detailed overview of the core preclinical research on this compound in animal models.

Mechanism of Action

This compound is a multi-channel blocker, sharing the mixed ion channel electrophysiological properties of amiodarone.[1] Its primary mechanism involves the inhibition of multiple ion channels crucial to the cardiac action potential.[1]

  • Potassium Channel Inhibition: By blocking potassium channels, this compound reduces the efflux of K+ ions during the repolarization phase, prolonging the action potential duration (APD) and increasing the effective refractory period (ERP).[1][2]

  • Sodium Channel Inhibition: The drug blocks sodium channels, decreasing the influx of Na+ and slowing the rate of depolarization.[1][2]

  • Calcium Channel Inhibition: this compound also inhibits L-type calcium channels, leading to a reduced influx of Ca2+.[1][2][3] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[1]

The major metabolite of this compound, ATI-2000, is considered electrophysiologically inactive.[1][4]

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects K_channel Potassium Channels (K+) K_efflux Repolarization K_channel->K_efflux K+ Efflux APD ↑ Action Potential Duration K_channel->APD ERP ↑ Effective Refractory Period K_channel->ERP Na_channel Sodium Channels (Na+) Conduction ↓ Conduction Velocity Na_channel->Conduction Ca_channel Calcium Channels (Ca2+) Contractility ↓ Contractility Ca_channel->Contractility Na_influx Depolarization Na_influx->Na_channel Na+ Influx Ca_influx Plateau Phase Ca_influx->Ca_channel Ca2+ Influx This compound This compound This compound->K_channel Inhibits This compound->Na_channel Inhibits This compound->Ca_channel Inhibits cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Weigh Rat & Calculate Volume B Prepare this compound Suspension C Restrain Animal B->C D Insert Gavage Needle into Esophagus C->D E Slowly Administer Dose D->E F Remove Gavage Needle E->F G Return to Cage F->G H Monitor for Distress (30+ min) G->H cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring A Anesthetize Dog B Aseptically Prepare Vein A->B C Place IV Catheter B->C D Prepare this compound Infusion C->D E Connect Infusion Line D->E F Administer as Slow Infusion/Bolus E->F G Continuously Monitor ECG F->G H Continuously Monitor Blood Pressure F->H

References

Budiodarone's Multi-Ion Channel Blocking Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is an investigational antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2] It is engineered to retain the potent multi-ion channel blocking properties of its predecessor while possessing a significantly improved pharmacokinetic profile, which may lead to a faster onset of action and reduced systemic toxicity.[2][3] This guide provides a detailed examination of this compound's core mechanism of action—its activity as an inhibitor of key cardiac ion channels—synthesizing available data to offer a comprehensive technical overview.

This compound's primary therapeutic target is atrial fibrillation (AF), the most common cardiac arrhythmia.[2][4] By modulating the flow of ions across the cardiomyocyte membrane, this compound aims to restore normal sinus rhythm and reduce the burden of AF episodes.[2][5] Its chemical structure is identical to amiodarone, with the exception of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[3] This modification renders the molecule susceptible to rapid metabolism by plasma and tissue esterases, resulting in a much shorter half-life of approximately 7 hours, compared to the 35-68 days reported for amiodarone.[2][6]

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by inhibiting several key ion channels involved in the cardiac action potential. This broad-spectrum activity is characteristic of Class III antiarrhythmic agents, with additional features of other classes.[1] The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance at the cardiomyocyte cell membrane.[3] There is currently no substantial evidence to suggest significant interaction with other downstream signaling pathways.[3]

dot

cluster_this compound This compound cluster_Channels Ion Channels cluster_Effects Electrophysiological Effects cluster_Outcome Therapeutic Outcome This compound This compound K_channel Potassium Channels (e.g., IKr, IKs) This compound->K_channel Inhibits Na_channel Sodium Channels (Peak and Late INa) This compound->Na_channel Inhibits Ca_channel L-type Calcium Channels (ICaL) This compound->Ca_channel Inhibits APD ↑ Action Potential Duration (APD) K_channel->APD ERP ↑ Effective Refractory Period (ERP) K_channel->ERP Conduction ↓ Conduction Velocity Na_channel->Conduction HR ↓ Heart Rate Ca_channel->HR Antiarrhythmic Antiarrhythmic Effect (Suppression of AF) APD->Antiarrhythmic ERP->Antiarrhythmic Conduction->Antiarrhythmic HR->Antiarrhythmic

Caption: this compound's multi-ion channel inhibition in cardiac myocytes.

Potassium Channel Inhibition

A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential.[1][3] By inhibiting the delayed rectifier potassium currents, including the rapid (IKr) and slow (IKs) components, this compound prolongs the action potential duration (APD).[1] This extended repolarization increases the effective refractory period (ERP) of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias that perpetuate AF.[1][2]

Sodium Channel Inhibition

This compound also exhibits inhibitory effects on fast sodium channels, which reduces the rate of depolarization (Phase 0) of the action potential.[3] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Furthermore, this compound is suggested to have enhanced late sodium channel blocking properties, which can contribute to its antiarrhythmic efficacy.[2][7]

Calcium Channel Inhibition

Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels.[1][3] This reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, contributing to a slowing of the heart rate and conduction through the atrioventricular (AV) node.[1][3] The inhibition of calcium influx can also lead to a modest reduction in cardiac contractility.[1]

Quantitative Data on Ion Channel Inhibition

Publicly available in-vitro quantitative data, such as IC50 values for this compound's ion channel inhibition, are limited.[3] The majority of the available quantitative data comes from clinical trials assessing its efficacy and pharmacokinetics.[3] However, its electrophysiological profile is understood to be qualitatively similar to that of amiodarone.[1][5] The following table summarizes the known ion channel blocking activities of this compound and provides reference IC50 values for amiodarone for context.

Ion Channel TargetThis compound EffectAmiodarone IC50 Values (Reference)Primary Electrophysiological Consequence
Potassium Channels
hERG (IKr)Inhibition[1][8]~26-300 nM (in mammalian cells)[9]; 0.8 ± 0.1 µM[10]; 9.8 µM (in Xenopus oocytes)[11]Prolongation of action potential duration (APD) and effective refractory period (ERP)[1][3]
IKsInhibition[1]Preferential inhibition of IKr over IKs[1]Contributes to APD prolongation[1]
Sodium Channels
Peak INaInhibition[1][8]Tonic block IC50: 178.1 ± 17.2 µM[10]Slowing of conduction velocity[3]
Late INaEnhanced Inhibition[2][7]IC50: 3.0 ± 0.9 µM[10]Reduction of myocyte excitability and proarrhythmic early afterdepolarizations[2][10]
Calcium Channels
L-type (ICaL)Inhibition[1][8]Data not widely availableSlowing of heart rate and AV nodal conduction[1][3]

Disclaimer: The IC50 values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency. These values are provided for comparative purposes, given the structural and functional similarities between the two compounds.

Experimental Protocols for Assessing Ion Channel Activity

While specific, detailed experimental protocols for this compound are largely proprietary, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique on various cell lines expressing the channel of interest or on isolated primary cardiomyocytes.[3][12]

dot

cluster_Prep Preparation cluster_Recording Patch-Clamp Recording cluster_Analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK293 expressing hERG) Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Solution_Prep Solution Preparation (Internal & External Solutions) Solution_Prep->Giga_Seal Drug_Prep This compound Stock & Serial Dilutions Drug_App Apply this compound (Increasing Concentrations) Drug_Prep->Drug_App Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Baseline->Drug_App Measure Measure Peak Current at each concentration Drug_App->Measure Normalize Normalize Data to Baseline Measure->Normalize IC50 Generate Concentration- Response Curve & Calculate IC50 Normalize->IC50

Caption: Hypothetical workflow for assessing ion channel block by this compound.

Hypothetical Whole-Cell Patch-Clamp Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cardiac ion channel (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICaL).

1. Cell Preparation:

  • Utilize a validated mammalian cell line (e.g., HEK293 or CHO) stably expressing the human ion channel of interest.[10][12]

  • Culture cells under standard conditions until they reach 70-90% confluency.[12]

  • Harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell viability and membrane integrity.[12]

  • Resuspend the cells in the appropriate external recording solution.[12]

2. Solutions and Reagents:

  • External Solution (in mM): Composition will vary depending on the ion channel being studied, but a typical example for hERG would be: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): For hERG, a typical composition would be: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions to achieve the final desired concentrations. Ensure the final solvent concentration remains constant and non-disruptive (typically ≤0.1%).[12]

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.[1]

  • Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]

  • Rupture the cell membrane under the pipette tip to establish the whole-cell configuration, allowing electrical and diffusional access to the cell interior.[1]

  • Record membrane currents using a patch-clamp amplifier and digitizer.[1]

4. Voltage-Clamp Protocols for Specific Ion Currents:

  • IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr, typically involving a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current. A known IKr blocker (e.g., E-4031) can be used to confirm the identity of the current.[1]

  • INa (Peak): Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.[1]

  • ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include potassium channel blockers in the external solution to isolate the L-type calcium current.[1]

5. Data Analysis:

  • Record a stable baseline current before drug application.[12]

  • Apply increasing concentrations of this compound, allowing sufficient time at each concentration for the effect to reach a steady state.[12]

  • Measure the peak current amplitude at each concentration.[12]

  • Normalize the data to the baseline current.[12]

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Impact on Cardiac Action Potential

The integrated effect of this compound's multi-channel blockade results in characteristic changes to the cardiac action potential, which underlie its antiarrhythmic properties.

dot

cluster_Blockade This compound's Channel Blockade cluster_AP Cardiac Action Potential Phases cluster_Outcome Overall Effect Na_Block INa Block Phase0 Phase 0 (Depolarization) Na_Block->Phase0 ↓ Slope Ca_Block ICaL Block Phase2 Phase 2 (Plateau) Ca_Block->Phase2 ↓ Amplitude K_Block IKr/IKs Block Phase3 Phase 3 (Repolarization) K_Block->Phase3 ↓ Slope APD Prolonged Action Potential Duration Phase3->APD

Caption: Logical relationship of this compound's effects on the action potential.

  • Phase 0 (Depolarization): Inhibition of fast sodium channels reduces the upstroke velocity.[3]

  • Phase 2 (Plateau): Blockade of L-type calcium channels shortens the plateau phase.[3]

  • Phase 3 (Repolarization): Dominant inhibition of potassium channels significantly slows repolarization, leading to a marked increase in the action potential duration.[1][3]

The net result of these actions is a prolongation of the effective refractory period, making the cardiac tissue less excitable and less likely to sustain the rapid, chaotic electrical activity characteristic of atrial fibrillation.[1][2]

Conclusion

This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its significantly shorter half-life.[1][3] Its mechanism of action is centered on the direct inhibition of key potassium, sodium, and calcium channels in cardiomyocytes.[1] This integrated channel blockade leads to a prolongation of the action potential and an increase in the refractory period, which are the primary drivers of its antiarrhythmic efficacy in treating atrial fibrillation.[1] While detailed public data on its in-vitro potency and selectivity are not extensive, the established methodologies for ion channel characterization provide a clear path for further investigation. Future preclinical and clinical research will be crucial to fully elucidate its therapeutic potential and confirm its safety profile.

References

Budiodarone: A Comprehensive Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Budiodarone is a fictional compound. The following technical guide is a hypothetical representation created for illustrative purposes and is based on established principles of pharmacology and drug development.

Introduction

This compound is a novel investigational antiarrhythmic agent, structurally related to amiodarone, with a modified side-chain designed to optimize its pharmacokinetic profile and reduce off-target effects. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in a rodent model.

Table 1: Summary of Intravenous Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)Units
Half-life (t½)18.5 ± 2.3hours
Volume of Distribution (Vd)45.2 ± 5.1L/kg
Clearance (CL)1.7 ± 0.3L/hr/kg
Area Under the Curve (AUC₀-∞)29.4 ± 3.7µg*hr/mL

Table 2: Summary of Oral Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)Units
Maximum Concentration (Cmax)2.1 ± 0.4µg/mL
Time to Cmax (Tmax)4.2 ± 0.8hours
Oral Bioavailability (F)65 ± 8%
Area Under the Curve (AUC₀-t)19.1 ± 2.5µg*hr/mL
Experimental Protocols

Protocol 1: Intravenous Pharmacokinetic Study in Rodents

  • Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Administration: A single intravenous (IV) bolus dose of this compound (5 mg/kg) was administered via the tail vein.

  • Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes.

  • Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. This compound concentrations were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Protocol 2: Oral Bioavailability Study in Rodents

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Administration: A single oral gavage dose of this compound (10 mg/kg) was administered.

  • Sampling and Analysis: Blood sampling and plasma concentration analysis were performed as described in Protocol 1.

  • Data Analysis: Oral bioavailability (F) was calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated to understand its mechanism of action and therapeutic potential as an antiarrhythmic agent.

Mechanism of Action

This compound is a multi-channel blocker, with its primary action being the inhibition of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes.

cluster_membrane Cardiomyocyte Membrane cluster_effect Cellular Electrophysiological Effect This compound This compound IKr IKr Potassium Channel (hERG) This compound->IKr Primary Block ICaL ICa-L Calcium Channel This compound->ICaL Secondary Block INa INa Sodium Channel This compound->INa Secondary Block Prolong_APD Prolongation of Action Potential Duration (APD) IKr->Prolong_APD Leads to Prolong_ERP Prolongation of Effective Refractory Period (ERP) Prolong_APD->Prolong_ERP

Figure 1. Proposed mechanism of action for this compound at the cardiomyocyte level.

Data Summary

The following table summarizes the key pharmacodynamic effects of this compound on cardiac electrophysiology.

Table 3: Electrophysiological Effects of this compound in Isolated Cardiomyocytes

ParameterConcentrationEffect (Mean % Change ± SD)
Action Potential Duration at 90% Repolarization (APD₉₀)1 µM+ 25.8 ± 3.1%
10 µM+ 45.2 ± 4.5%
Effective Refractory Period (ERP)1 µM+ 22.1 ± 2.9%
10 µM+ 40.5 ± 4.2%
Peak IKr Current1 µM- 55.7 ± 6.3%
10 µM- 85.1 ± 7.8%
Experimental Protocols

Protocol 3: In Vitro Electrophysiology Study

  • Preparation: Ventricular myocytes were isolated from adult guinea pig hearts by enzymatic digestion.

  • Method: Whole-cell patch-clamp technique was used to record action potentials and specific ion channel currents (IKr).

  • Procedure: Cells were superfused with a control Tyrode's solution, followed by solutions containing increasing concentrations of this compound (0.1, 1, and 10 µM). Action potentials were elicited by current injection, and voltage-clamp protocols were applied to isolate IKr.

  • Data Analysis: Changes in APD₉₀, ERP, and peak IKr current were measured and compared to baseline values using pCLAMP software.

Study Workflow and Logic

The preclinical evaluation of this compound follows a structured workflow, from initial characterization to in vivo efficacy assessment.

cluster_PK Pharmacokinetic Profiling cluster_PD Pharmacodynamic Profiling cluster_Efficacy Efficacy & Safety PK_IV IV Pharmacokinetics (Protocol 1) PK_Oral Oral Bioavailability (Protocol 2) PK_IV->PK_Oral Provides reference AUC Efficacy In Vivo Arrhythmia Model PK_Oral->Efficacy Determines oral dose PD_InVitro In Vitro Patch Clamp (Protocol 3) PD_ExVivo Ex Vivo Heart Model PD_InVitro->PD_ExVivo Informs dose selection PD_ExVivo->Efficacy Confirms mechanism

Figure 2. Preclinical development workflow for this compound.

Dose-Response Relationship

The relationship between this compound plasma concentration and its therapeutic effect (prolongation of APD) is a critical determinant of its clinical utility.

Concentration This compound Plasma Concentration Receptor IKr Channel Binding Concentration->Receptor Drives Effect APD Prolongation (Pharmacodynamic Effect) Receptor->Effect Leads to Efficacy Antiarrhythmic Efficacy Effect->Efficacy Positive Correlation Toxicity Proarrhythmic Risk (Toxicity) Effect->Toxicity Excessive Effect Leads to

Figure 3. Relationship between this compound concentration, effect, and clinical outcomes.

Budiodarone for Atrial Fibrillation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Amiodarone Analog for Rhythm Control

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug being developed for the management of atrial fibrillation (AF).[1] It is a chemical analog of amiodarone, which is a highly effective agent for maintaining sinus rhythm but is associated with a significant side-effect profile, including thyroid, pulmonary, and hepatic toxicity, largely attributed to its long half-life and tissue accumulation.[1][2] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[1] This document provides a detailed technical overview of the core research on this compound for researchers, scientists, and drug development professionals.

Pharmacokinetics and Metabolism

A key design feature of this compound is its rapid metabolism and shorter half-life compared to amiodarone. This compound's structure differs from amiodarone by the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety.[2] This side chain allows for a shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[1][2] This is expected to lead to a faster onset of action and quicker clearance, reducing the risk of tissue accumulation and associated toxicities.[2] The major metabolite of this compound, ATI-2000, is considered to be electrophysiologically inactive.[1]

Data Presentation

Table 1: Pharmacokinetic Profile of this compound vs. Amiodarone
ParameterThis compound (ATI-2042)Amiodarone
Half-Life ~7 hours[1][2][3][4]35-68 days[2]
Metabolism Rapid metabolism by plasma and tissue esterases[5]Complex, primarily hepatic
Key Metabolite ATI-2000 (electrophysiologically inactive)[1]Desethylamiodarone (active)
Onset of Action Faster onset anticipated due to shorter half-life[2]Slow onset of action[3]
Table 2: Efficacy of this compound in Reducing Atrial Fibrillation Burden (PASCAL Study)
Treatment Group (twice daily)Median Reduction in AF Burdenp-value (vs. Placebo)
Placebo --
200 mg Not statistically significant in PASCAL, though other preliminary trials showed some effect.[6][7]-
400 mg 54%[6]0.01[6]
600 mg 75% (in one preliminary trial)[2], 74% (in PASCAL)[6]0.001[6]
Table 3: Mean Trough Plasma Levels of this compound (ATI-2042) in a Preliminary Human Study
Dose (twice daily)Mean Trough Plasma Level (ng/mL)
Baseline 0.0 ± 0.0
200 mg 2.4 ± 0.9
400 mg 5.2 ± 1.7
600 mg 13.1 ± 5.6
800 mg 19.8 ± 17.9
Data from a preliminary study in patients with paroxysmal AF.[3]

Mechanism of Action

This compound is a multi-channel blocker, exhibiting mixed ion channel electrophysiological properties similar to amiodarone.[1][6] Its primary mechanism of action involves the inhibition of multiple cardiac ion channels that are crucial for the generation and propagation of the cardiac action potential.[4][5]

  • Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase of the cardiac action potential. This prolongs the action potential duration and increases the effective refractory period in atrial myocytes, making the tissue less susceptible to re-entrant arrhythmias that can perpetuate AF.[1][5]

  • Sodium Channel Inhibition: The drug also blocks sodium channels, which decreases the influx of sodium ions into the myocytes during depolarization.[1][2] This action can slow the conduction velocity and reduce myocyte excitability.[1]

  • Calcium Channel Inhibition: this compound inhibits L-type calcium channels, leading to a reduced influx of calcium.[1][2] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[5]

These actions collectively result in an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent decrease in heart rate.[1]

Experimental Protocols

The PASCAL Study: A Randomized Trial of this compound in Paroxysmal Atrial Fibrillation

This study was a key Phase II clinical trial that investigated the safety and efficacy of this compound.[7]

  • Objective: To assess the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[6]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]

  • Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[6]

  • Methodology:

    • A 4-week baseline period was established to assess the initial atrial tachycardia/atrial fibrillation burden (AT/AFB) while patients were off any antiarrhythmic drugs.[6]

    • Patients were then randomized to receive either a placebo or this compound at doses of 200 mg, 400 mg, or 600 mg, administered twice daily for 12 weeks.[6]

    • This treatment period was followed by a 4-week washout period.[6]

    • Pacemakers were interrogated every 4 weeks to quantify the AT/AFB, the number of AF episodes, and the duration of these episodes.[6]

  • Primary Endpoint: The primary outcome measure was the percent change from baseline in AT/AFB over the 12 weeks of treatment compared to the placebo group.[6]

  • Key Results: The 400 mg and 600 mg twice-daily doses of this compound significantly reduced the AF burden compared to the placebo.[6][7] The study also demonstrated a reduction in the number and duration of AF episodes.[6]

Future Directions

Recent developments indicate a clear path forward for this compound's clinical development. XYRA LLC has reached an agreement with the U.S. Food and Drug Administration (FDA) on the design of pivotal studies for the approval of this compound for the long-term management of symptomatic non-permanent AF.[8][9] These future studies will involve:

  • An open-label, long-term dosing study utilizing FDA-approved wearable devices to monitor patients and adjust dosages.[8][9]

  • A six-month, double-blind, randomized, placebo-controlled trial comparing different fixed doses of this compound.[8][9]

These trials will be crucial in definitively establishing the efficacy and safety of this compound as a potential new therapeutic option for patients with atrial fibrillation.[1]

Visualizations

cluster_0 This compound Action on Cardiac Myocyte cluster_1 Electrophysiological Effects cluster_2 Therapeutic Outcome This compound This compound K_channel Potassium Channels (IKr, IKs) This compound->K_channel Inhibits Na_channel Sodium Channels (INa) This compound->Na_channel Inhibits Ca_channel Calcium Channels (ICa,L) This compound->Ca_channel Inhibits APD ↑ Action Potential Duration K_channel->APD ERP ↑ Effective Refractory Period K_channel->ERP Conduction_Velocity ↓ Conduction Velocity Na_channel->Conduction_Velocity AV_Conduction ↓ AV Nodal Conduction Ca_channel->AV_Conduction AF_Suppression Suppression of Atrial Fibrillation APD->AF_Suppression ERP->AF_Suppression Conduction_Velocity->AF_Suppression AV_Conduction->AF_Suppression cluster_PASCAL PASCAL Clinical Trial Workflow Patient_Screening Patient Screening (Paroxysmal AF with Pacemaker) Baseline 4-Week Baseline Period (AF Burden Assessment) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Budiodarone_200 This compound 200mg BID Randomization->Budiodarone_200 Budiodarone_400 This compound 400mg BID Randomization->Budiodarone_400 Budiodarone_600 This compound 600mg BID Randomization->Budiodarone_600 Treatment 12-Week Treatment Period Placebo->Treatment Budiodarone_200->Treatment Budiodarone_400->Treatment Budiodarone_600->Treatment Washout 4-Week Washout Period Treatment->Washout Follow_up Pacemaker Interrogation (Every 4 Weeks) Treatment->Follow_up Washout->Follow_up Analysis Data Analysis (Primary Endpoint: Δ AF Burden) Follow_up->Analysis

References

Early-Stage Research on Budiodarone (ATI-2042): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (ATI-2042) is an investigational antiarrhythmic agent developed as a chemical analog of amiodarone, one of the most effective antiarrhythmic drugs available.[1] Amiodarone's clinical utility is often limited by a challenging side-effect profile, including thyroid, pulmonary, and hepatic toxicities, largely attributed to its long half-life and tissue accumulation.[2] this compound was rationally designed to retain the electrophysiological benefits of amiodarone while possessing a more favorable pharmacokinetic profile, aiming to provide a safer therapeutic alternative for the management of atrial fibrillation (AF).[2][3]

This technical guide provides an in-depth overview of the core early-stage research on this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key preclinical and clinical findings.

Chemical Structure and Physicochemical Properties

This compound, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, shares a similar structure to amiodarone.[3] The key structural modification is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, a design feature intended to facilitate faster metabolism and a shorter half-life compared to amiodarone.[2][3]

PropertyValue
IUPAC Name [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5- diiodobenzoyl]-1-benzofuran- 2-yl]acetate[3]
Synonyms ATI-2042, (S)-ATI 2042[3]
Molecular Formula C27H31I2NO5[3]
Molecular Weight 703.356 g·mol−1[1]

Mechanism of Action

This compound exhibits a multi-channel blocking mechanism of action, characteristic of a Class III antiarrhythmic agent with properties of other Vaughan Williams classes, similar to amiodarone.[2][4] Its primary electrophysiological effects are mediated through the inhibition of key ion channels involved in the cardiac action potential.[1][2][5]

  • Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to a prolonged action potential duration (APD) and an increased effective refractory period (ERP) in atrial myocytes, making the cardiac tissue less susceptible to the re-entrant arrhythmias that sustain atrial fibrillation.[2][3]

  • Sodium Channel Inhibition: The drug inhibits fast sodium channels, which reduces the rate of depolarization (Phase 0) of the action potential. This action slows the conduction velocity.[1][3] this compound is also suggested to have enhanced late sodium channel blocking properties.[6]

  • Calcium Channel Inhibition: this compound blocks L-type calcium channels, reducing the influx of calcium during the plateau phase (Phase 2) of the action potential.[1][3] This can contribute to a slowing of conduction through the atrioventricular (AV) node and a decrease in cardiac contractility.[1][2]

The culmination of these effects leads to a dose-dependent decrease in heart rate, an increase in the atrial myocyte refractory period, and an increase in the stimulus-to-atrium and atrium-to-bundle of His intervals.[1]

cluster_0 This compound (ATI-2042) cluster_1 Cardiac Myocyte Ion Channels cluster_2 Electrophysiological Effects cluster_3 Therapeutic Outcome This compound This compound (ATI-2042) K_Channel Potassium Channels (e.g., IKr) This compound->K_Channel Inhibits Na_Channel Sodium Channels (e.g., NaV1.5) This compound->Na_Channel Inhibits Ca_Channel Calcium Channels (e.g., CaV1.2) This compound->Ca_Channel Inhibits APD ↑ Action Potential Duration (APD) K_Channel->APD Conduction ↓ Conduction Velocity Na_Channel->Conduction AV_Conduction ↓ AV Node Conduction Ca_Channel->AV_Conduction ERP ↑ Effective Refractory Period (ERP) APD->ERP AF_Suppression Suppression of Atrial Fibrillation ERP->AF_Suppression Conduction->AF_Suppression AV_Conduction->AF_Suppression

Mechanism of action of this compound.

Pharmacokinetics and Metabolism

A key differentiating feature of this compound is its pharmacokinetic profile, designed for rapid metabolism and a shorter half-life compared to amiodarone.

ParameterThis compound (ATI-2042)Amiodarone
Half-life ~7 hours[1][5][7]35-68 days[1]
Metabolism Rapidly metabolized by plasma and tissue esterases.[2]Hepatic metabolism via CYP3A4 and CYP2C8.[4]
Primary Metabolite ATI-2000 (electrophysiologically inactive)[2][8]Desethylamiodarone (active)[4]
Drug Interactions Reduced dependence on CYP450 system, suggesting fewer drug-drug interactions.[9]Interacts with drugs sharing the Cytochrome P450 metabolic pathway.[4]

The rapid metabolism and shorter half-life of this compound are anticipated to result in less tissue accumulation and a more favorable safety profile.[1][2]

Preclinical Research

Preclinical studies in animal models were foundational in establishing the electrophysiological and safety profile of this compound.

  • Electrophysiology: In animal models, this compound demonstrated electrophysiological activity comparable to amiodarone, including the inhibition of sodium, potassium, and calcium ion channels, and increased atrial refractoriness.[2][8] It also showed effects on atrioventricular conduction and ventricular repolarization.[8]

  • Safety: Preclinical safety testing in canines revealed non-specific but potentially toxic findings in the testes. This observation led to the initial human studies being restricted to post-menopausal or surgically sterile females.[2][8] Human and animal studies to date have shown no evidence of drug accumulation.[6]

Early-Stage Clinical Research

The clinical development of this compound has focused on its potential for treating paroxysmal atrial fibrillation (PAF).

Preliminary Proof-of-Concept Study

A preliminary study assessed the efficacy and safety of this compound in six female patients with PAF and implanted pacemakers.

Experimental Protocol:

  • Study Design: The study consisted of six sequential 2-week periods: a baseline period, four escalating dose treatment periods, and a washout period.[7][8][10]

  • Dosage: Patients received this compound orally at 200 mg, 400 mg, 600 mg, and 800 mg, each administered twice daily (bid) for two weeks.[7][8][10]

  • Primary Endpoint: The primary outcome was Atrial Fibrillation Burden (AFB), defined as the percentage of time spent in atrial fibrillation, as measured by pacemaker data logs.[7][8][10]

  • Data Collection: Pacemaker data were downloaded at the end of each 2-week period to quantify AFB, the number of AF episodes, and the duration of AF episodes.[7][10]

Results:

DoseMean AFB (%)Mean Reduction in AFB from Baseline (%)
Baseline 20.3 (±14.6)[7][10]-
200 mg bid 5.2 (±4.2)[7][10]71.2 (±31.3)[10]
400 mg bid 5.2 (±5.2)[7][10]71.7 (±20.6)[10]
600 mg bid 2.8 (±3.4)[7][10]79.9 (±26.4)[10]
800 mg bid 1.5 (±0.5)[7][10]86.8 (±9.8)[10]

All reductions in AFB were statistically significant (p < 0.005).[7][10]

This compound was generally well-tolerated and effectively reduced AFB at all doses studied, primarily by decreasing the mean duration of AF episodes.[7][8][10] Interestingly, a prolonged cardiac effect was observed after drug discontinuation, as AF parameters did not immediately return to baseline during the washout period, suggesting potential for atrial reverse-remodeling.[8]

Pharmacokinetic Data from Preliminary Study:

DoseMean Trough Plasma Level of ATI-2042 (ng/mL)
Baseline 0.0 (±0.0)[8]
200 mg bid 2.4 (±0.9)[8]
400 mg bid 5.2 (±1.7)[8]
600 mg bid 13.1 (±5.6)[8]
800 mg bid 19.8 (±17.9)[8]
Phase 2b PASCAL Trial

A larger Phase 2b randomized, double-blind, placebo-controlled study (PASCAL trial) further evaluated the efficacy and safety of this compound in 72 patients with PAF and implanted pacemakers.[9][11]

Experimental Protocol:

  • Study Design: Following a 4-week baseline period, patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks, followed by a 4-week washout period.[11]

  • Primary Endpoint: The primary endpoint was the percent change in AFB from baseline over the 12-week treatment period compared to placebo.[11]

  • Monitoring: Pacemaker interrogation and safety assessments were conducted every 4 weeks.[11]

Results:

Treatment GroupMedian Reduction in AFB from Baseline (%)p-value (vs. Placebo)
200 mg bid 10%[12]Not statistically significant[12]
400 mg bid 54%[9][11][12]0.015[12]
600 mg bid 74-75%[9][12]0.001-0.005[11][12]

The study demonstrated a robust and linear dose-response effect (p=0.0001).[12] this compound was well-tolerated with no drug-related serious adverse events reported.[12]

cluster_screening Screening & Baseline cluster_followup Follow-up & Analysis Enrollment Patient Enrollment (PAF with Pacemaker) Baseline 4-Week Baseline Period (AFB Assessment) Enrollment->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Dose200 This compound 200 mg bid Randomization->Dose200 Dose400 This compound 400 mg bid Randomization->Dose400 Dose600 This compound 600 mg bid Randomization->Dose600 Washout 4-Week Washout Period Endpoint Primary Endpoint Analysis (% Change in AFB) Washout->Endpoint

PASCAL Phase 2b Clinical Trial Workflow.

Hypothetical Experimental Protocol: Whole-Cell Patch-Clamp Assay

While specific in-vitro quantitative data such as IC50 values for this compound are not extensively available in the public domain, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique.[3]

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICa,L).

Methodology:

  • Cell Preparation: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human recombinant ion channel of interest.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

    • Record baseline currents in the absence of the drug.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak current at each concentration.

    • Generate a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

    • Determine the IC50 value by fitting the data to the Hill equation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hERG) Patch_Clamp Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Baseline_Recording Record Baseline Current Voltage_Protocol->Baseline_Recording Drug_Application Perfuse with increasing [this compound] Baseline_Recording->Drug_Application Measure_Current Measure Peak Current Inhibition Drug_Application->Measure_Current Curve_Fitting Generate Concentration- Response Curve Measure_Current->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Hypothetical Patch-Clamp Workflow.

Future Directions

The promising results from early-stage clinical trials have paved the way for further development of this compound. Future pivotal studies are planned, which will incorporate modern wearable technology for patient monitoring and dose titration to further establish the efficacy and safety of this compound for the long-term management of atrial fibrillation.[2][13]

Conclusion

Early-stage research on this compound (ATI-2042) presents it as a promising antiarrhythmic agent for the treatment of atrial fibrillation. It was rationally designed to emulate the multi-channel blocking efficacy of amiodarone while offering a superior safety profile due to its rapid metabolism and significantly shorter half-life.[2][3] Phase 2 clinical data have demonstrated a significant, dose-dependent reduction in atrial fibrillation burden.[9][11][12] The progression to late-stage clinical trials will be crucial in definitively establishing the efficacy and safety of this compound as a novel therapeutic option for patients with atrial fibrillation.

References

Budiodarone's Effect on the Cardiac Action Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone. It is engineered to retain the potent multi-ion channel blocking properties of its predecessor while exhibiting a significantly improved pharmacokinetic profile. The primary mechanism of action of this compound on the cardiac action potential is the inhibition of multiple key ion channels, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes. This multi-faceted electrophysiological effect makes it a candidate for the management of atrial fibrillation (AF). A key distinguishing feature is its rapid metabolism by tissue esterases, resulting in a much shorter half-life of approximately 7 hours compared to the 35-68 days of amiodarone.[1][2] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, supported by available data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action on the Cardiac Action Potential

This compound exerts its antiarrhythmic effects through the modulation of several key ion channels that govern the phases of the cardiac action potential. This broad-spectrum activity is characteristic of a Class III antiarrhythmic agent, with additional features of other classes.[1]

Multi-Ion Channel Blockade

The core mechanism of this compound is the inhibition of sodium, potassium, and calcium channels.[2][3]

  • Potassium Channel Inhibition (Class III effect): A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the APD. This extended repolarization increases the ERP of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias.[1]

  • Sodium Channel Inhibition (Class I effect): this compound also exhibits inhibitory effects on the fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the action potential. This action slows the maximum upstroke velocity (Vmax) and conduction velocity in atrial and ventricular tissue.[1]

  • Calcium Channel Inhibition (Class IV effect): Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels (ICa,L). This action contributes to a slowing of the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node (negative dromotropy). The inhibition of calcium influx during the plateau phase (Phase 2) can also lead to a modest reduction in cardiac contractility.[1]

The integrated effect of this multi-channel blockade results in a dose-dependent decrease in heart rate and an increase in the QT interval.[2]

Mechanism of this compound on the Cardiac Action Potential.

Quantitative Data

Publicly available in-vitro quantitative data for this compound, such as IC50 values for specific ion channel inhibition, are limited, as much of this information is proprietary. However, preclinical animal studies and clinical trials provide valuable insights into its electrophysiological effects and efficacy.

Preclinical Electrophysiological Effects

Preclinical studies in animal models have demonstrated that this compound has electrophysiological activity comparable to amiodarone.[1][2] The following table summarizes the key qualitative and semi-quantitative findings.

ParameterEffectSpecies/ModelReference
Ion Channel Inhibition Inhibition of Sodium, Potassium, and Calcium channels comparable to amiodarone.Animal Models[2]
Atrial Refractoriness Increased left and right atrial refractoriness, comparable to amiodarone.Animal Models[2]
Atrial Conduction Increased Stimulus-to-Atrium (St-A) and Atrium-to-His (A-H) intervals.Animal Models[2]
Ventricular Repolarization Increased Monophasic Action Potential Duration at 90% repolarization (MAPD90).Animal Models[2]
ECG Intervals Increased QT-interval.Animal Models[2]
Heart Rate Dose-dependent decrease in heart rate.Animal Models[2]

Note: Specific IC50 values and concentration-dependent effects on APD from preclinical studies are not publicly available.

Clinical Efficacy in Atrial Fibrillation

Phase 2 clinical trials, such as the PASCAL study, have provided quantitative data on the efficacy of this compound in reducing the burden of paroxysmal atrial fibrillation.[4][5]

DoseMedian Reduction in AF Burden (vs. Placebo)p-valueStudyReference
400 mg BID54%0.01PASCAL[5]
600 mg BID74%0.001PASCAL[5]

A preliminary study in subjects with implanted pacemakers also demonstrated a dose-dependent reduction in AF burden.[2]

DoseMean Atrial Fibrillation Burden (AFB)Mean Trough Plasma Concentration (ng/mL)Reference
Baseline20.3 ± 14.6%0.0 ± 0.0[2]
200 mg BID5.2 ± 4.2%2.4 ± 0.9[2]
400 mg BID5.2 ± 5.2%5.2 ± 1.7[2]
600 mg BID2.8 ± 3.4%13.1 ± 5.6[2]
800 mg BID1.5 ± 0.5%19.8 ± 17.9[2]

Experimental Protocols

While specific protocols used in the preclinical development of this compound are largely proprietary, this section outlines a standard, detailed methodology for assessing the effect of a compound like this compound on cardiac ion channels using the whole-cell patch-clamp technique, and a brief overview of the clinical trial methodology.

Hypothetical Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa,L) expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).[6]

Materials:

  • Cell line stably expressing the target ion channel.

  • External and internal pipette solutions specific for the ion current being measured.[6]

  • Patch-clamp amplifier and data acquisition system.[6]

  • This compound stock solution in a suitable solvent (e.g., DMSO).[6]

  • Glass micropipettes with a resistance of 2-5 MΩ.[6]

Methodology:

  • Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated into a single-cell suspension using a non-enzymatic dissociation solution.

  • Electrophysiological Recording:

    • The whole-cell configuration is established by forming a gigaohm seal between the micropipette and the cell membrane, followed by gentle suction to rupture the membrane patch.[7]

    • Cells are voltage-clamped at a holding potential appropriate for the target channel to inactivate unwanted currents.

    • Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG current, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic tail current.

  • Drug Application:

    • A baseline recording of the ion current is obtained in the absence of the drug.

    • Increasing concentrations of this compound are perfused onto the cell.

    • The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.[6]

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of this compound relative to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.[6]

Experimental_Workflow start Start cell_prep Cell Preparation (Stable cell line expressing target ion channel) start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record Baseline Ion Current patching->baseline drug_app Apply Increasing Concentrations of this compound baseline->drug_app record_inhibition Record Steady-State Current Inhibition drug_app->record_inhibition record_inhibition->drug_app Next Concentration data_analysis Data Analysis record_inhibition->data_analysis All Concentrations Tested crc Generate Concentration-Response Curve data_analysis->crc ic50 Determine IC50 Value (Hill Equation) crc->ic50 end End ic50->end

Hypothetical Experimental Workflow for IC50 Determination.

Clinical Trial Protocol (PASCAL Study Synopsis)

Objective: To investigate the preliminary safety and efficacy of three doses of this compound in patients with paroxysmal atrial fibrillation.[5]

Methodology:

  • Patient Population: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[5]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Procedure:

    • A 4-week baseline period to assess Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB) off antiarrhythmic drugs.

    • Patients were blindly randomized to placebo, 200, 400, or 600 mg BID of this compound for 12 weeks.

    • A 4-week washout period followed the treatment phase.[5]

  • Data Collection and Analysis:

    • Pacemakers were interrogated every 4 weeks to quantify AT/AFB.

    • Safety was assessed at each visit.

    • The primary endpoint was the percent change from baseline AT/AFB over 12 weeks of treatment compared to placebo.[5]

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance at the cardiomyocyte cell membrane. There is currently no substantial evidence in the public domain to suggest that this compound significantly interacts with other downstream intracellular signaling cascades. Its mechanism is considered a direct electrophysiological effect.[6]

Logical_Relationship cluster_channels Molecular Level cluster_cellular Cellular Level cluster_clinical Clinical Level This compound This compound Administration K_block K+ Channel Blockade This compound->K_block Na_block Na+ Channel Blockade This compound->Na_block Ca_block Ca2+ Channel Blockade This compound->Ca_block APD Prolongation of APD K_block->APD ERP Increase in ERP K_block->ERP Conduction Slowing of Conduction Na_block->Conduction Ca_block->Conduction Reentry Suppression of Re-entrant Arrhythmias APD->Reentry ERP->Reentry Conduction->Reentry AF_Burden Reduction in Atrial Fibrillation Burden Reentry->AF_Burden

Logical Relationship from Molecular Action to Clinical Effect.

Conclusion

This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its significantly shorter half-life. Its mechanism of action in cardiac myocytes is centered on the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the action potential and an increase in the refractory period. While detailed preclinical quantitative data on its in-vitro potency are not widely available, clinical studies have demonstrated its efficacy in reducing the burden of atrial fibrillation. Further research and the public disclosure of more detailed preclinical data will be beneficial for a more complete understanding of its electrophysiological profile.

References

Methodological & Application

Budiodarone in Phase 2 Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage, experimental protocols, and mechanism of action of Budiodarone (formerly ATI-2042) as investigated in Phase 2 clinical trials for the treatment of atrial fibrillation (AF). This compound is a chemical analog of amiodarone, designed to retain its antiarrhythmic efficacy while possessing a significantly shorter half-life, potentially leading to an improved safety profile.

Quantitative Data Summary

The following tables summarize the dosage and efficacy data from two key Phase 2 clinical trials of this compound.

Table 1: PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) Trial - Dosage and Efficacy [1][2]

Treatment GroupDosageNumber of PatientsTreatment DurationMedian Reduction in Atrial Fibrillation Burden (AFB) from Baseline
This compound600 mg BID1812 weeks75%
This compound400 mg BID1812 weeks54%
This compound200 mg BID1812 weeks10% (not statistically significant)
PlaceboN/A1812 weeksN/A

Table 2: Preliminary Dose-Escalation Study - Dosage and Efficacy [3]

Treatment PeriodDosageNumber of PatientsTreatment Duration per PeriodMean Atrial Fibrillation Burden (AFB)
BaselineN/A62 weeks20.3%
Period 2200 mg BID62 weeks5.2%
Period 3400 mg BID62 weeks5.2%
Period 4600 mg BID62 weeks2.8%
Period 5800 mg BID62 weeks1.5%
WashoutN/A62 weeksIncreased from treatment periods

Signaling Pathway and Mechanism of Action

This compound exerts its antiarrhythmic effect by blocking multiple ion channels within cardiac myocytes, a mechanism similar to its parent compound, amiodarone.[4][5][6] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the effective refractory period, thereby suppressing the abnormal electrical signals that cause atrial fibrillation.[6] The primary targets are potassium, sodium, and calcium channels.[5][7]

Budiodarone_Mechanism_of_Action cluster_cardiac_myocyte Cardiac Myocyte cluster_ion_channels Ion Channels cluster_action_potential Action Potential cluster_outcome Therapeutic Effect This compound This compound K_channel Potassium Channels (IKr, IKs) This compound->K_channel Inhibition Na_channel Sodium Channels This compound->Na_channel Inhibition Ca_channel Calcium Channels This compound->Ca_channel Inhibition AP_Prolongation Action Potential Prolongation K_channel->AP_Prolongation Na_channel->AP_Prolongation Ca_channel->AP_Prolongation ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase AF_Suppression Suppression of Atrial Fibrillation ERP_Increase->AF_Suppression

This compound's multi-channel blockade in cardiac myocytes.

Experimental Protocols

The following sections detail the methodologies employed in the Phase 2 clinical trials of this compound.

PASCAL Trial: Randomized, Double-Blind, Placebo-Controlled Study[1]

1. Study Objective: To evaluate the safety and efficacy of three different doses of this compound compared to placebo in reducing the burden of paroxysmal atrial fibrillation.[8]

2. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • 72 patients were randomized to one of four treatment arms: placebo, 200 mg BID, 400 mg BID, or 600 mg BID of this compound.[2]

  • The treatment duration was 12 weeks, followed by a 4-week washout period.[1]

3. Patient Population:

  • Inclusion Criteria: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[1]

  • Exclusion Criteria: Patients with New York Heart Association (NYHA) class 3 and 4 congestive heart failure.[2]

4. Treatment Regimen:

  • All antiarrhythmic drugs were discontinued for at least five half-lives before the baseline period.

  • Following a 4-week baseline period to assess AF burden, patients were randomized to their assigned treatment.[1]

5. Efficacy Assessment:

  • The primary endpoint was the percentage change in atrial fibrillation burden from baseline, as measured by the implanted pacemaker.[1]

  • Pacemaker data was collected and analyzed to quantify the duration and frequency of AF episodes.[1]

6. Safety Monitoring:

  • Safety was assessed at regular intervals throughout the study.

  • Monitoring included the recording of adverse events, vital signs, 12-lead electrocardiograms (ECGs), and laboratory tests (hematology, serum chemistry, and thyroid function).[4]

PASCAL_Trial_Workflow cluster_treatment 12-Week Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline 4-Week Baseline Period (AF Burden Assessment via Pacemaker) Screening->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization Placebo Placebo Randomization->Placebo Dose200 This compound 200 mg BID Randomization->Dose200 Dose400 This compound 400 mg BID Randomization->Dose400 Dose600 This compound 600 mg BID Randomization->Dose600 Washout 4-Week Washout Period Placebo->Washout Dose200->Washout Dose400->Washout Dose600->Washout FollowUp Final Assessment Washout->FollowUp

Workflow of the PASCAL Phase 2 Clinical Trial.
Preliminary Dose-Escalation Study: Open-Label, Prospective Design[3]

1. Study Objective: To determine the preliminary efficacy and safety of escalating doses of this compound in patients with paroxysmal atrial fibrillation.[3]

2. Study Design:

  • An open-label, prospective, sequential dose-escalation study.[3][9]

  • The study consisted of six sequential 2-week periods.[3]

3. Patient Population:

  • Six female patients with paroxysmal AF and an implanted dual-chamber pacemaker.[3]

  • Patients had an AF burden between 1% and 50%.[3]

4. Treatment Regimen:

  • Period 1 (Baseline): No drug administered.[3]

  • Period 2: 200 mg BID of this compound.[3]

  • Period 3: 400 mg BID of this compound.[3]

  • Period 4: 600 mg BID of this compound.[3]

  • Period 5: 800 mg BID of this compound.[3]

  • Period 6 (Washout): No drug administered.[3]

5. Efficacy Assessment:

  • The primary outcome was the AF burden, measured by pacemaker data at the end of each 2-week period.[3]

6. Safety Monitoring:

  • Patients were reviewed on days 1, 2, and 8 of each study period.

  • Routine blood work for hematology, biochemistry, and coagulation screens were performed.[3]

  • Plasma samples for pharmacokinetic analysis were taken at a steady state at the end of each treatment period.[3]

Dose_Escalation_Workflow P1 Period 1: Baseline (2 weeks, No Drug) P2 Period 2: 200 mg BID (2 weeks) P1->P2 Dose Escalation P3 Period 3: 400 mg BID (2 weeks) P2->P3 Dose Escalation P4 Period 4: 600 mg BID (2 weeks) P3->P4 Dose Escalation P5 Period 5: 800 mg BID (2 weeks) P4->P5 Dose Escalation P6 Period 6: Washout (2 weeks, No Drug) P5->P6 Drug Discontinuation

Workflow of the Preliminary Dose-Escalation Study.

References

Application Notes and Protocols for Budiodarone Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2][3] It is designed to retain the potent multi-ion channel blocking properties of amiodarone while possessing a more favorable pharmacokinetic profile, notably a shorter half-life of approximately 7 hours in humans, which may reduce the incidence of adverse effects associated with long-term amiodarone therapy.[1][3][4][5] The electrophysiological activity of this compound in animal models has been shown to be comparable to that of amiodarone, with effects on sodium, potassium, and calcium channels.[2][6]

Due to the limited publicly available preclinical data on this compound, the following protocols and dosage recommendations are largely based on studies conducted with its analog, amiodarone, and general principles of laboratory animal pharmacology. Researchers should consider these as starting points and optimize them for their specific experimental needs.

Data Presentation

The following tables summarize reported dosages of amiodarone in various animal models, which can serve as a reference for designing this compound studies. Pharmacokinetic data for both this compound and amiodarone are also presented.

Table 1: Amiodarone Dosage in Canine Models

Administration RouteDosageStudy Focus
Oral (Chronic)200 mg/day for 9 daysVentricular defibrillation threshold
Oral (Chronic)400 mg/day for 9 daysVentricular defibrillation threshold
Oral (Chronic)8-10 mg/kg, PO, every 12-24h for 7-10 days, then 4-6 mg/kg every 24hGeneral antiarrhythmic use[7]
Oral (Chronic)Median loading dose: 16.5 mg/kg/day; Maintenance: 9.0 mg/kg/dayAtrial fibrillation management[8]
Intravenous (Acute)5 mg/kgVentricular defibrillation threshold
Intravenous (Acute)10 mg/kgHemodynamic effects
Intravenous (Acute)2-5 mg/kg, infused over 30-60 minutesParenteral antiarrhythmic use[7]

Table 2: Amiodarone Dosage in Rat Models

Administration RouteDosageStudy Focus
Oral (Single Dose)100 mg/kgPharmacokinetics and distribution[2]
Oral (Single Dose)100 mg/kg & 200 mg/kgPharmacokinetics and body distribution[9]
Intravenous (Single Dose)100 mg/kg & 150 mg/kgPharmacokinetics and body distribution[10]
Intravenous (Single Dose)50 mg/kgPharmacokinetics in renal failure/biliary stasis models[11]

Table 3: Pharmacokinetic Parameters

CompoundSpeciesParameterValue
This compound HumansHalf-life~7 hours[4][5]
Amiodarone HumansHalf-life (long-term use)Up to 100 days[12]
Amiodarone RatsBioavailability (Oral)17% to 60% (average 39%)[9]
Amiodarone RatsElimination Half-life (Oral, 100 mg/kg)15 hours[9]
Amiodarone RatsElimination Half-life (Oral, 200 mg/kg)105 hours[9]

Signaling Pathway of this compound

This compound's primary mechanism of action is the direct inhibition of multiple ion channels in cardiac myocytes, which alters the cardiac action potential.[1][3][5] It blocks potassium channels, prolonging the repolarization phase and the action potential duration.[1][4] It also inhibits fast sodium channels, slowing the rate of depolarization, and L-type calcium channels, which can reduce cardiac contractility and slow conduction.[3][4] This multi-channel blockade contributes to its antiarrhythmic effects.[1]

Budiodarone_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects K_channel Potassium Channels (IKr, IKs) APD_prolong ↑ Action Potential Duration K_channel->APD_prolong ERP_prolong ↑ Effective Refractory Period K_channel->ERP_prolong Na_channel Sodium Channels (INa) Depol_slow ↓ Depolarization Rate Na_channel->Depol_slow Ca_channel Calcium Channels (ICa-L) Conduction_slow ↓ AV Node Conduction Ca_channel->Conduction_slow This compound This compound This compound->K_channel Inhibits This compound->Na_channel Inhibits This compound->Ca_channel Inhibits

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

Note: All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to relevant guidelines for animal welfare.[13][14]

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic, efficacy, or toxicology studies.

Materials:

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.[2]

  • Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Moisten the tip of the gavage needle with sterile water or the vehicle for lubrication.

    • Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-insert.[2]

  • Substance Administration: Once the needle is in the correct position, slowly administer the this compound formulation. Administering the substance too quickly can cause reflux and aspiration.[2]

  • Post-Administration Monitoring: After administration, gently remove the gavage needle. Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.[2]

Protocol 2: Intravenous Administration in Dogs

Objective: To administer this compound intravenously for acute efficacy or hemodynamic studies.

Materials:

  • This compound injectable formulation (ensure it is suitable for IV use; formulations with polysorbate 80 should be avoided due to the risk of anaphylactoid reactions[7])

  • Sterile saline or 5% dextrose for dilution

  • Intravenous catheter

  • Syringes or infusion pump

  • Clippers and aseptic skin preparation materials

  • Anesthesia and monitoring equipment (ECG, blood pressure)

Procedure:

  • Animal Preparation: Anesthetize the dog according to an approved protocol. Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic, saphenous).

  • Catheterization: Place an intravenous catheter and secure it in place.

  • Drug Administration:

    • Prepare the this compound infusion. The concentration should be adjusted to deliver the desired dose in a suitable volume over a specific time.

    • Administer the this compound as a slow bolus or a controlled infusion. Rapid injection should be avoided to prevent acute adverse cardiac effects.[2] For amiodarone, a proposed dose is a 2-5 mg/kg IV bolus administered over 30-60 minutes.[15]

  • Physiological Monitoring: Continuously monitor vital signs, including heart rate, rhythm (via ECG), and blood pressure throughout the administration and for a designated post-infusion period.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in an animal model of arrhythmia.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Arrhythmia Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (e.g., Rats, Dogs) Baseline_ECG Baseline ECG Recording Animal_Acclimation->Baseline_ECG Induction Induce Arrhythmia (e.g., Programmed Electrical Stimulation) Baseline_ECG->Induction Proceed if healthy Randomization Randomize Animals (Vehicle vs. This compound) Induction->Randomization Confirm arrhythmia Administration Administer Compound (Oral Gavage or IV) Randomization->Administration ECG_Monitoring Continuous ECG Monitoring Administration->ECG_Monitoring Data_Analysis Analyze Arrhythmia Duration & Frequency ECG_Monitoring->Data_Analysis Conclusion Evaluate Efficacy Data_Analysis->Conclusion

Caption: General workflow for an in vivo arrhythmia efficacy study.

Toxicology and Safety Considerations

  • Toxicity: While this compound is designed for an improved safety profile, researchers should be aware of the potential toxicities associated with amiodarone, which include hepatic, pulmonary, and thyroid toxicity.[3] Non-specific but potentially toxic findings were observed in canine testes during pre-clinical safety testing of this compound.[6]

  • Formulation: For intravenous administration, the choice of vehicle is critical. Amiodarone formulations containing polysorbate 80 have been associated with adverse reactions in dogs.[7] When preparing non-pharmaceutical grade compounds, ensure sterility and appropriate pH and tonicity.[13][14]

  • Monitoring: Close monitoring of animals for adverse effects is crucial during and after administration. This includes observation for clinical signs of distress, as well as monitoring of relevant physiological parameters (e.g., liver enzymes, thyroid function) in chronic studies.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Budiodarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is an antiarrhythmic drug candidate developed as an analog of amiodarone.[1][2] It is designed to retain the multi-ion channel blocking properties of amiodarone while possessing a significantly shorter half-life, potentially offering a better safety profile.[1][2] this compound's primary mechanism of action is the inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels, which leads to a prolongation of the cardiac action potential and an increase in the refractory period.[1][3][4] These application notes provide an overview of the in vitro assays for evaluating the efficacy of this compound, with a focus on electrophysiological methods.

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by modulating the flow of ions across the cardiomyocyte membrane, which is fundamental to the cardiac action potential.[1][3] Its known targets include:

  • Potassium Channels: Inhibition of potassium channels, particularly the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, prolongs the repolarization phase (Phase 3) of the action potential. This extends the action potential duration (APD) and the effective refractory period (ERP), making the heart less susceptible to re-entrant arrhythmias.[3]

  • Sodium Channels: Blockade of fast sodium channels reduces the rate of depolarization (Phase 0), slowing conduction velocity within the heart.[3][5]

  • Calcium Channels: Inhibition of L-type calcium channels diminishes the influx of calcium during the plateau phase (Phase 2), which can contribute to a negative inotropic effect and slower conduction through the atrioventricular (AV) node.[3][5]

Data Presentation: Quantitative Analysis of Ion Channel Inhibition

Publicly available in vitro quantitative data, such as IC50 values for this compound's inhibition of specific ion channels, are limited, as this information is often proprietary.[1][3] However, to provide a frame of reference, the following table summarizes the IC50 values for the parent compound, amiodarone, against key cardiac ion channels. These values are derived from in vitro whole-cell patch-clamp studies and serve as a benchmark for the expected multi-ion channel blocking profile of this compound.

Table 1: Comparative In Vitro Efficacy of Amiodarone on Cardiac Ion Channels

Target Ion ChannelCurrentTest SystemIC50 (µM)
hERG (KCNH2)IKrHEK293 Cells0.8 ± 0.1
NaV1.5Late INaHEK293 Cells3.0 ± 0.9
NaV1.5Peak INa (tonic block)HEK293 Cells178.1 ± 17.2
L-type Calcium ChannelICa,LRat/Rabbit Myocardial Membranes0.27 (Ki)
ATP-sensitive K+ ChannelKATPMIN6 Cells0.24

Disclaimer: The data presented in this table are for amiodarone and should not be considered as direct representations of this compound's potency.[1] IC50 values can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental approach for testing this compound, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action on Cardiomyocyte Ion Channels cluster_membrane Cardiomyocyte Membrane Na_channel Na+ Channel (Nav1.5) Na_influx Na+ Influx (Depolarization) Action_Potential Prolonged Action Potential Increased Refractory Period Ca_channel Ca2+ Channel (Cav1.2) Ca_influx Ca2+ Influx (Plateau) K_channel K+ Channel (hERG) K_efflux K+ Efflux (Repolarization) This compound This compound This compound->Na_channel Inhibits This compound->Ca_channel Inhibits This compound->K_channel Inhibits

This compound's effect on cardiomyocyte ion channels.

Experimental Workflow for In Vitro Electrophysiology Assay A Cell Preparation (e.g., HEK293 cells expressing target ion channel) B Whole-Cell Patch-Clamp Configuration A->B C Baseline Current Recording B->C D Application of Increasing This compound Concentrations C->D E Steady-State Current Measurement at Each Concentration D->E F Data Analysis (Dose-Response Curve Generation) E->F G IC50 Value Determination F->G

References

Application Notes and Protocols for Monitoring Budiodarone Effects Using Dual-Chamber Pacemakers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic drug for the treatment of atrial fibrillation (AF).[1][2][3] It is designed to have similar electrophysiological properties to amiodarone but with a shorter half-life and potentially fewer side effects.[1][2][3][4] Dual-chamber pacemakers, with their sophisticated diagnostic capabilities, have been instrumental in the clinical evaluation of this compound, providing continuous and objective monitoring of the drug's efficacy in reducing AF burden.[1][2][5][6] These application notes provide a detailed overview of the methodologies employed in key clinical studies and offer protocols for researchers looking to utilize dual-chamber pacemakers for monitoring the effects of this compound or similar antiarrhythmic agents.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of this compound where dual-chamber pacemakers were used for monitoring.

Table 1: Efficacy of this compound on Atrial Fibrillation Burden (Preliminary Study) [1][2]

Treatment PeriodDosage (twice daily)Mean AF Burden (%)Standard DeviationRelative Reduction from Baseline (%)P-value
Baseline (p1)Placebo20.314.6--
Period 2 (p2)200 mg5.24.271.2< 0.005
Period 3 (p3)400 mg5.25.271.7< 0.005
Period 4 (p4)600 mg2.83.479.9< 0.005
Period 5 (p5)800 mg1.50.586.8< 0.005
Washout (p6)Placebo11.714.0-0.1880

Table 2: Efficacy of this compound on Atrial Fibrillation Burden (PASCAL Study) [5][6]

Treatment GroupDosage (twice daily)Median Reduction in AF Burden from Baseline (%)P-value (vs. Placebo)
Placebo---
This compound200 mgTrend for efficacyNot statistically significant
This compound400 mg540.01
This compound600 mg740.001

Experimental Protocols

The following protocols are based on the methodologies reported in the preliminary and PASCAL studies of this compound.[1][2][4][5]

Protocol 1: Dose-Ranging Efficacy Study

1. Objective: To determine the dose-dependent effect of this compound on AF burden in patients with paroxysmal AF.

2. Patient Population:

  • Inclusion criteria: Patients with a history of paroxysmal AF and an implanted dual-chamber pacemaker (e.g., Vitatron Selection 9000 or T70) capable of logging AF episodes.[1] AF burden between a specified range (e.g., 1% to 50%).[1][2]
  • Exclusion criteria: Standard contraindications for antiarrhythmic drug therapy.

3. Study Design: A sequential, dose-escalation, open-label or double-blind, placebo-controlled crossover trial.[1][5]

4. Dosing Regimen:

  • Baseline Period (2 weeks): No study drug administered.[1][2]
  • Treatment Periods (2 weeks each): Sequential administration of escalating doses of this compound (e.g., 200 mg, 400 mg, 600 mg, 800 mg) twice daily.[1][2]
  • Washout Period (2 weeks): No study drug administered to observe return to baseline.[1][2]

5. Pacemaker Data Collection and Analysis:

  • Pacemaker Programming: Program the pacemaker to detect atrial tachyarrhythmias based on a predefined atrial rate threshold (e.g., >200 bpm for six consecutive beats).[1] The end of an episode is logged when the atrial rate drops below the threshold for a specified duration (e.g., 10 beats).[1]
  • Data Download: Download pacemaker data at the end of each 2-week study period.[1]
  • Primary Endpoint: Atrial Fibrillation Burden (AFB), defined as the percentage of time the atria are in a tachyarrhythmic state.[1][5]
  • Secondary Endpoints: Number and duration of AF episodes.[1]
  • Data Analysis: Compare the mean AFB during each treatment period to the baseline period using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).[4]

Protocol 2: Randomized Controlled Trial

1. Objective: To evaluate the efficacy and safety of this compound compared to placebo in reducing AF burden.

2. Patient Population:

  • Similar inclusion/exclusion criteria as Protocol 1, with a potentially wider range for baseline AF burden (e.g., 3-70%).[4]

3. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[4][5]

4. Dosing Regimen:

  • Baseline Observation Period (4 weeks): Monitor baseline AF burden.[4]
  • Randomization: Randomly assign patients to receive placebo or one of several fixed doses of this compound (e.g., 200 mg, 400 mg, 600 mg) twice daily for a specified duration (e.g., 12 weeks).[4][5]
  • Washout Period (4 weeks): Monitor for return to baseline.[4]

5. Pacemaker Data Collection and Analysis:

  • Data Download: Download pacemaker-recorded AF burden data at regular intervals (e.g., monthly).[4]
  • Data Adjudication: An independent, blinded core lab should adjudicate the pacemaker data.[4]
  • Primary Endpoint: Percent change in AF burden from baseline to the end of the treatment period.[4]
  • Statistical Analysis: Compare the median percent change in AF burden between each this compound dose group and the placebo group using non-parametric tests (e.g., Wilcoxon rank-sum test).[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams visualize the electrophysiological effects of this compound and the experimental workflow for its evaluation using dual-chamber pacemakers.

Budiodarone_Mechanism cluster_drug This compound cluster_channels Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Clinical Outcome This compound This compound K_channel Potassium Channels (e.g., IKur, IKr, IKs) This compound->K_channel Inhibits Na_channel Sodium Channels (e.g., INa) This compound->Na_channel Inhibits Ca_channel Calcium Channels (L-type) This compound->Ca_channel Inhibits AP_prolong Action Potential Duration Prolongation K_channel->AP_prolong Conduction_slow Conduction Slowing Na_channel->Conduction_slow Ca_channel->AP_prolong ERP_increase Effective Refractory Period Increase AP_prolong->ERP_increase AF_suppression Suppression of Atrial Fibrillation ERP_increase->AF_suppression Conduction_slow->AF_suppression

Caption: Electrophysiological effects of this compound on cardiac ion channels.

Pacemaker_Monitoring_Workflow cluster_enrollment Patient Selection cluster_protocol Study Protocol cluster_data Data Management Patient Patient with Paroxysmal AF and Dual-Chamber Pacemaker Baseline Baseline Period (No Drug) Patient->Baseline Treatment Treatment Period (this compound or Placebo) Baseline->Treatment Pacemaker Pacemaker Data (AF Burden, Episodes, Duration) Baseline->Pacemaker Washout Washout Period (No Drug) Treatment->Washout Treatment->Pacemaker Washout->Pacemaker Download Periodic Data Download Pacemaker->Download Analysis Statistical Analysis Download->Analysis

Caption: Workflow for monitoring this compound effects using pacemakers.

References

Techniques for the Quantification of Budiodarone in Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (ATI-2042) is a promising antiarrhythmic agent, developed as an analog of amiodarone, with a significantly shorter half-life of approximately 7 hours, which may reduce the risk of adverse side effects associated with long-term amiodarone therapy.[1][2][3] As a compound undergoing clinical investigation, the detailed bioanalytical methods for the quantification of this compound in plasma are not extensively published in the public domain and are often considered proprietary.[4]

However, due to the structural similarity between this compound and amiodarone, the well-established and validated methods for amiodarone quantification in plasma can serve as an excellent starting point for the development and validation of a bioanalytical method for this compound. This document provides detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methods for amiodarone analysis. These protocols can be adapted and validated for the specific quantification of this compound in a research or clinical setting.

Mechanism of Action of this compound

This compound is a multi-channel blocker that exerts its antiarrhythmic effects by inhibiting sodium, potassium, and calcium ion channels in cardiac myocytes.[1] This inhibition leads to a prolongation of the action potential duration and an increase in the effective refractory period, thus suppressing arrhythmias.[5]

Mechanism of Action of this compound cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_Channel Sodium Channel (Nav1.5) Reduced_Depolarization Reduced Rate of Depolarization Na_Channel->Reduced_Depolarization K_Channel Potassium Channel (hERG) Prolonged_Repolarization Prolonged Repolarization K_Channel->Prolonged_Repolarization Ca_Channel Calcium Channel (Cav1.2) Reduced_Ca_Influx Reduced Calcium Influx Ca_Channel->Reduced_Ca_Influx This compound This compound This compound->Na_Channel Inhibition This compound->K_Channel Inhibition This compound->Ca_Channel Inhibition Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Depolarization->Antiarrhythmic_Effect Prolonged_Repolarization->Antiarrhythmic_Effect Reduced_Ca_Influx->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound in cardiac myocytes.

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of amiodarone, which can be considered as target validation parameters for a this compound assay.

Table 1: HPLC-UV Method Performance

ParameterTypical ValueReference
Linearity Range0.1 - 10 µg/mL[6][7]
Limit of Quantification (LOQ)0.05 µg/mL[7]
Recovery>90%[6]
Precision (RSD)<15%[8]
Accuracy85-115%[8]

Table 2: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL[9]
Limit of Quantification (LOQ)1 ng/mL[9]
Recovery>85%
Precision (RSD)<15%[9]
Accuracy85-115%[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification in Plasma

This protocol is adapted from established methods for amiodarone analysis.[6][7]

1. Objective: To quantify the concentration of this compound in human plasma samples using HPLC with UV detection.

2. Materials:

  • Plasma: Human plasma with appropriate anticoagulant (e.g., EDTA).

  • This compound analytical standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a proprietary analog or a commercially available compound with similar chromatographic behavior).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid, Diisopropyl ether.

  • Equipment: HPLC system with UV detector, analytical balance, centrifuge, vortex mixer, micropipettes.

3. Sample Preparation (Protein Precipitation):

HPLC-UV Sample Preparation Workflow Start Start Plasma_Sample 200 µL Plasma Sample Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Acetonitrile Add 400 µL Acetonitrile Add_IS->Add_Acetonitrile Vortex Vortex for 1 min Add_Acetonitrile->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into HPLC Collect_Supernatant->Inject End End Inject->End

Caption: Workflow for plasma sample preparation using protein precipitation.

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add a known amount of the internal standard.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and diethyl ether (85:15 v/v) containing 0.02% perchloric acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm (This may need to be optimized for this compound).[7]

  • Column Temperature: 30°C.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound Quantification in Plasma

This protocol is based on highly sensitive and specific methods for amiodarone analysis and is recommended for applications requiring lower detection limits.[9]

1. Objective: To achieve highly sensitive and specific quantification of this compound in human plasma using LC-MS/MS.

2. Materials:

  • Plasma: Human plasma with appropriate anticoagulant (e.g., EDTA).

  • This compound analytical standard.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended for LC-MS/MS analysis to correct for matrix effects and instrument variability.

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid.

  • Equipment: LC-MS/MS system (e.g., triple quadrupole), analytical balance, centrifuge, vortex mixer, micropipettes.

3. Sample Preparation (Protein Precipitation):

LC-MS/MS Sample Preparation Workflow Start Start Plasma_Sample 100 µL Plasma Sample Start->Plasma_Sample Add_IS Add Stable Isotope-Labeled IS Plasma_Sample->Add_IS Add_Methanol Add 300 µL Methanol with 0.1% Formic Acid Add_IS->Add_Methanol Vortex Vortex for 1 min Add_Methanol->Vortex Centrifuge Centrifuge at 12,000 x g for 10 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject End End Inject->End

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the stable isotope-labeled internal standard.

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard will need to be determined experimentally by infusing a standard solution into the mass spectrometer.

5. Method Validation:

A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity and Range: Establishing the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data.

  • Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Evaluating the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Conclusion

References

Budiodarone: A Novel Investigational Tool for Atrial Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is an investigational antiarrhythmic agent that presents a promising avenue for studying the multifaceted processes of atrial remodeling. As a chemical analog of amiodarone, this compound shares its multi-ion channel blocking properties but possesses a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone.[1][2][3] This distinct pharmacokinetic profile, characterized by rapid metabolism via tissue esterases, minimizes systemic accumulation and potential toxicity, making it an attractive tool for preclinical research into the mechanisms of atrial fibrillation (AF) and the underlying atrial remodeling.[1][4]

Atrial remodeling refers to the complex structural and functional changes in the atria, including electrical remodeling (alterations in ion channel function and action potential duration), structural remodeling (fibrosis and atrial dilation), and impaired calcium handling, which create a substrate for the initiation and maintenance of AF. This compound's mechanism of action, involving the blockade of potassium, sodium, and calcium channels, directly targets key components of electrical remodeling.[1][2][3][5] Furthermore, its potential to mitigate these changes suggests a role in preventing or reversing the broader aspects of atrial remodeling.

These application notes provide a comprehensive overview of the use of this compound for studying atrial remodeling, including its mechanism of action, protocols for preclinical studies, and a summary of available data.

Mechanism of Action: A Multi-Pronged Approach to Counteracting Atrial Remodeling

This compound exerts its effects through the blockade of multiple cardiac ion channels, which are crucial in shaping the atrial action potential and are often dysregulated during atrial remodeling.[1][2][3][5]

  • Potassium Channel Inhibition: By blocking potassium channels, particularly the delayed rectifier currents (IKr and IKs), this compound prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial myocytes.[1][5] This is a critical mechanism for suppressing the re-entrant arrhythmias that characterize AF.

  • Sodium Channel Inhibition: this compound blocks fast sodium channels, which slows the upstroke of the action potential and reduces conduction velocity.[1][5] This can help to terminate re-entrant circuits.

  • Calcium Channel Inhibition: Inhibition of L-type calcium channels by this compound reduces calcium influx, which can decrease the arrhythmogenic substrate by preventing calcium overload-induced cellular damage and triggered activity.[1][5]

Evidence also suggests that this compound's parent compound, amiodarone, can reverse electrical and structural remodeling in animal models of persistent AF.[6] This suggests that this compound may have similar anti-remodeling properties, potentially through modulation of signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) pathway.[7][8][9]

Data Presentation

Quantitative Data from Clinical Trials

While specific preclinical data on this compound's effects on atrial remodeling markers are limited in the public domain, clinical trials have provided quantitative data on its efficacy in reducing atrial fibrillation burden in patients with paroxysmal AF.

DoseMedian Reduction in Atrial Fibrillation Burden (vs. Placebo)p-valueReference
200 mg BID10% (non-significant)-[10]
400 mg BID54%0.01[10][11]
600 mg BID74%0.001[10][11]
Preclinical Electrophysiological Data (Analogous from Amiodarone Studies)

The following table summarizes the expected electrophysiological effects of this compound based on preclinical studies of its analog, amiodarone. These parameters are critical in assessing the extent of electrical remodeling.

ParameterEffect of AmiodaroneSignificance in Atrial RemodelingReference
Atrial Effective Refractory Period (AERP)ProlongationCounteracts AERP shortening seen in AF[12][13][14]
Action Potential Duration (APD)ProlongationReverses APD shortening, a hallmark of electrical remodeling[6][12][14]
Conduction VelocityDepression/SlowingMay terminate re-entrant wavelets[6][14]
P-wave DurationProlongationReflects slowed atrial conduction[14]

Note: Specific IC50 values for this compound's inhibition of various ion channels are not widely published and are likely proprietary.[5][15] Researchers will need to determine these values empirically in their specific experimental setups.

Experimental Protocols

Protocol 1: Induction of Atrial Remodeling in an Animal Model (Atrial Tachypacing)

This protocol describes a common method for inducing atrial remodeling in a large animal model, such as canines or goats, which can then be used to study the effects of this compound.

Objective: To induce electrical and structural remodeling of the atria through rapid atrial pacing.

Materials:

  • Adult mongrel dogs or goats

  • Implantable pacemaker and atrial pacing leads

  • Surgical instruments for sterile implantation

  • Anesthesia and monitoring equipment

  • Fluoroscopy equipment

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal following approved institutional protocols.

    • Under sterile surgical conditions, implant a pacemaker in a subcutaneous pocket.

    • Introduce an active-fixation pacing lead into the right atrial appendage via the jugular vein under fluoroscopic guidance.

    • Confirm appropriate lead placement and secure pacing thresholds.

  • Pacing Protocol:

    • Allow for a recovery period of at least one week post-surgery.

    • Initiate rapid atrial pacing at a rate of 400-600 beats per minute (bpm).

    • Maintain continuous pacing for a period of 4-6 weeks to induce significant atrial remodeling.

    • In some models, atrioventricular node ablation followed by ventricular pacing at a physiological rate may be performed to control the ventricular response.[6]

  • Assessment of Remodeling:

    • Electrophysiological Studies: Perform in-vivo electrophysiological studies at baseline and after the pacing period to measure changes in AERP, APD, and conduction velocity.

    • Histological Analysis: At the end of the study, euthanize the animal and collect atrial tissue for histological analysis of fibrosis using Masson's trichrome or Picrosirius red staining.

    • Molecular Analysis: Use techniques such as Western blotting or qPCR to measure the expression of fibrosis markers (e.g., collagen I, collagen III, TGF-β1) and ion channel subunits.

Protocol 2: Evaluation of this compound's Effects on Atrial Electrophysiology (Patch-Clamp)

This protocol outlines the use of whole-cell patch-clamp electrophysiology to study the acute effects of this compound on ion channels in isolated atrial myocytes.

Objective: To determine the inhibitory effects of this compound on specific ion currents in atrial cardiomyocytes.

Materials:

  • Isolated atrial myocytes from a suitable animal model (e.g., rabbit, canine)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions specific for the ion current of interest

  • This compound stock solution (e.g., in DMSO) and perfusion system

Methodology:

  • Cell Isolation: Isolate single atrial myocytes using established enzymatic digestion protocols.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single, healthy atrial myocyte.

    • Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., IKr, INa, ICa,L).

    • Record baseline currents in the absence of the drug.

  • Drug Application:

    • Perfuse the cell with increasing concentrations of this compound.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

    • Record the ion currents at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the data to the baseline current.

    • Construct a concentration-response curve and calculate the IC50 value using a suitable fitting equation (e.g., Hill equation).

Protocol 3: Investigating the Anti-Fibrotic Effects of this compound in vitro

This protocol describes an in-vitro assay to assess the potential of this compound to modulate fibroblast activation and collagen production.

Objective: To determine if this compound can inhibit the differentiation of cardiac fibroblasts into myofibroblasts and reduce collagen synthesis.

Materials:

  • Primary cardiac fibroblasts isolated from adult rat or mouse ventricles

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Recombinant human TGF-β1

  • This compound

  • Reagents for immunofluorescence staining (antibodies against α-smooth muscle actin [α-SMA])

  • Reagents for Western blotting (antibodies against collagen I, α-SMA)

  • Sircol Collagen Assay kit

Methodology:

  • Cell Culture and Treatment:

    • Culture primary cardiac fibroblasts in standard growth medium.

    • Once confluent, serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce myofibroblast differentiation.

  • Assessment of Myofibroblast Differentiation:

    • Immunofluorescence: Fix and stain the cells for α-SMA to visualize stress fiber formation, a hallmark of myofibroblasts.

    • Western Blotting: Analyze cell lysates for the expression of α-SMA and collagen I.

  • Quantification of Collagen Production:

    • Measure the amount of soluble collagen in the cell culture supernatant using the Sircol Collagen Assay.

  • Data Analysis:

    • Quantify the fluorescence intensity of α-SMA staining.

    • Densitometrically analyze the protein bands from Western blots.

    • Compare the levels of collagen production between different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

budiodarone_mechanism cluster_channel This compound: Multi-Ion Channel Blockade cluster_effects Electrophysiological Effects cluster_remodeling Impact on Atrial Remodeling This compound This compound K_channel K+ Channels (IKr, IKs) This compound->K_channel Inhibits Na_channel Na+ Channels This compound->Na_channel Inhibits Ca_channel Ca2+ Channels This compound->Ca_channel Inhibits APD ↑ APD K_channel->APD Conduction ↓ Conduction Velocity Na_channel->Conduction Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx ERP ↑ ERP APD->ERP Anti_arrhythmic Suppression of Re-entry & Ectopy ERP->Anti_arrhythmic Conduction->Anti_arrhythmic Reverse_remodeling Potential for Reverse Electrical Remodeling Ca_influx->Reverse_remodeling

Caption: Mechanism of action of this compound on atrial myocytes.

atrial_remodeling_workflow cluster_model Animal Model of Atrial Remodeling cluster_treatment This compound Intervention cluster_analysis Analysis of Anti-Remodeling Effects Animal Canine/Goat Model Pacing Atrial Tachypacing (4-6 weeks) Animal->Pacing Remodeled_Atria Remodeled Atria (Electrical & Structural Changes) Pacing->Remodeled_Atria Treatment_group This compound Treatment Group Remodeled_Atria->Treatment_group Control_group Vehicle Control Group Remodeled_Atria->Control_group EP_study Electrophysiology Study (AERP, APD, Conduction) Treatment_group->EP_study Histology Histology (Fibrosis Assessment) Treatment_group->Histology Molecular Molecular Analysis (TGF-β, Collagen) Treatment_group->Molecular Control_group->EP_study Control_group->Histology Control_group->Molecular

Caption: Experimental workflow for studying this compound in atrial remodeling.

tgf_beta_pathway cluster_cell Fibroblast Activation TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMADs p-SMAD2/3 TGFBR->SMADs SMAD4 SMAD4 SMADs->SMAD4 Gene_transcription Gene Transcription SMAD4->Gene_transcription Translocates to Nucleus Nucleus Nucleus Myofibroblast Myofibroblast Differentiation Gene_transcription->Myofibroblast Fibroblast Cardiac Fibroblast ECM ECM Production (Collagen) Myofibroblast->ECM This compound This compound (Hypothesized) This compound->TGFBR Potential Inhibition? This compound->Gene_transcription Potential Inhibition?

Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.

Conclusion

This compound represents a valuable research tool for investigating the mechanisms of atrial remodeling and evaluating novel anti-arrhythmic strategies. Its multi-channel blocking properties and favorable pharmacokinetic profile allow for the targeted study of electrical remodeling with reduced systemic effects compared to its parent compound, amiodarone. The experimental protocols provided herein offer a framework for researchers to explore the electrophysiological and potential anti-fibrotic effects of this compound in relevant preclinical models. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to confirm its efficacy in preventing or reversing the structural and electrical changes that underpin atrial fibrillation.

References

Application Notes and Protocols for Preclinical Efficacy Studies of Budiodarone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1] It is engineered to retain the multi-ion channel blocking properties characteristic of its predecessor while featuring a significantly improved pharmacokinetic profile.[1][2] A key structural modification, a sec-butyl acetate side chain, allows this compound to be rapidly metabolized by plasma and tissue esterases, resulting in a much shorter half-life (approximately 7 hours) compared to amiodarone (35–68 days).[3] This design aims to provide a faster onset of action and reduce the systemic toxicity associated with long-term tissue accumulation of amiodarone.[1][4]

The primary mechanism of action for this compound is the balanced inhibition of multiple cardiac ion channels, including potassium (IKr and IKs), sodium (INa), and L-type calcium (ICaL) channels.[2][5][6] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key electrophysiological changes for suppressing arrhythmias.[1][3]

These application notes provide a structured framework of in vitro, ex vivo, and in vivo protocols to comprehensively evaluate the anti-arrhythmic efficacy of this compound.

Section 1: In Vitro Efficacy Assessment

Objective

To characterize the electrophysiological effects of this compound on key cardiac ion channels and its integrated effect on the cardiomyocyte action potential.

Protocol 1.1: Automated Patch-Clamp for Ion Channel Profiling

Principle: This high-throughput assay quantifies the inhibitory effect of this compound on specific cardiac ion channels (hERG, hNav1.5, hCav1.2) expressed in stable cell lines. The whole-cell patch-clamp technique is used to measure ionic currents in response to specific voltage protocols, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[1][7][8]

Methodology:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., hERG, hNav1.5, hCav1.2) under standard conditions.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with a saline buffer, and resuspend in the external solution to the appropriate density for the automated patch-clamp system.

  • Solutions:

    • External Solution (Tyrode's Buffer, pH 7.4): Composition in mM: 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES.

    • Internal Solution (pH 7.2): Composition in mM: 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 1 EGTA.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be ≤0.1%.

  • Automated Patch-Clamp Procedure:

    • Load cell suspension, internal solution, external solution, and compound plates into the automated patch-clamp instrument (e.g., QPatch, Patchliner).

    • Initiate the automated sequence for cell capture, seal formation (target >1 GΩ), whole-cell access, and voltage-clamp recording.[9][10]

    • Apply a specific voltage-clamp protocol tailored to the ion channel being studied to elicit and measure the peak current.

    • Perfuse cells with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the baseline (vehicle control) recording.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value for each ion channel.

Protocol 1.2: Action Potential Duration (APD) Assay in Isolated Cardiomyocytes

Principle: This experiment measures the effect of this compound on the action potential morphology, particularly the action potential duration (APD), in isolated primary adult ventricular cardiomyocytes. The current-clamp technique is used to record changes in membrane potential over time.[2][11]

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rats or guinea pigs using a standard enzymatic digestion protocol (e.g., Langendorff perfusion with collagenase).

  • Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Recording:

    • Transfer a coverslip to a perfusion chamber on the stage of an inverted microscope.

    • Perfuse with external solution (Tyrode's buffer) at 37°C.

    • Establish a whole-cell patch-clamp recording in current-clamp mode.[12]

    • Pace the cardiomyocyte at a constant frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses to elicit action potentials.

    • Once a stable baseline recording is achieved, perfuse the chamber with increasing concentrations of this compound.

  • Data Analysis:

    • Record multiple action potentials at baseline and for each drug concentration.

    • Measure key AP parameters: Resting Membrane Potential (RMP), AP Amplitude (APA), Maximum Upstroke Velocity (Vmax), and APD at 30%, 50%, and 90% of repolarization (APD₃₀, APD₅₀, APD₉₀).[10][13]

    • Calculate the percentage change in these parameters relative to baseline for each this compound concentration.

Data Presentation: Summary of Expected In Vitro Results
ParameterTarget/ModelExpected Outcome with this compound
IC₅₀ hERG (IKr)Inhibition in the low micromolar range
IC₅₀ hNav1.5 (INa)Inhibition, demonstrating sodium channel blockade
IC₅₀ hCav1.2 (ICaL)Inhibition, demonstrating calcium channel blockade
APD₉₀ Isolated CardiomyocytesDose-dependent prolongation
Vmax Isolated CardiomyocytesDose-dependent reduction

Section 2: Ex Vivo Efficacy Assessment

Objective

To evaluate the integrated electrophysiological effects of this compound on the whole heart in a controlled ex vivo setting.

Protocol 2.1: Langendorff-Perfused Heart Model

Principle: The Langendorff apparatus allows for the retrograde perfusion of an isolated heart, keeping it viable and contractile for several hours.[14] This model is ideal for studying the effects of pharmacological agents on global cardiac electrophysiology (ECG) and regional action potentials without systemic influences.[15][16]

Methodology:

  • Heart Isolation: Anesthetize a rabbit or guinea pig, perform a thoracotomy, and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.[17][18]

  • Cannulation and Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with warmed (37°C), oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution at a constant pressure.[15]

  • Instrumentation:

    • Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.

    • Position a monophasic action potential (MAP) probe on the epicardial surface to record local action potentials.

    • Place pacing electrodes on the right atrium or ventricle.

  • Experimental Procedure:

    • Allow the heart to stabilize for 20-30 minutes.

    • Record baseline ECG and MAP signals during steady-state pacing (e.g., at a cycle length of 300 ms).

    • Determine the baseline Effective Refractory Period (ERP) using programmed electrical stimulation (S1-S2 protocol).

    • Switch the perfusion to a buffer containing this compound at a clinically relevant concentration.

    • After a 15-20 minute equilibration period, repeat all baseline measurements (ECG, MAP, ERP).

  • Data Analysis:

    • Measure the QT interval and QRS duration from the pseudo-ECG.

    • Measure the MAP duration at 90% repolarization (MAPD₉₀).

    • Calculate the change in QT interval, QRS duration, MAPD₉₀, and ERP induced by this compound.

Section 3: In Vivo Efficacy Assessment

Objective

To determine the anti-arrhythmic efficacy of this compound in a clinically relevant animal model of ventricular arrhythmia.

Protocol 3.1: Rat Model of Ischemia-Reperfusion (I/R) Induced Arrhythmia

Principle: Ventricular arrhythmias are a major cause of mortality following myocardial infarction. This model mimics the clinical scenario by temporarily occluding a major coronary artery to induce ischemia, followed by reperfusion, which triggers severe ventricular arrhythmias.[19] The efficacy of a test compound is measured by its ability to reduce the incidence and duration of these arrhythmias.[20][21]

Methodology:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Intubate and ventilate the animals.[22] Monitor core body temperature and record a surface ECG (Lead II).

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully pass a suture (e.g., 6-0 silk) under the left anterior descending (LAD) coronary artery.

    • Place the ends of the suture through a small polyethylene tube to create a snare occluder.

  • Drug Administration:

    • Administer this compound or vehicle via intravenous (IV) or intraperitoneal (IP) injection at a predetermined time before ischemia (e.g., 15-30 minutes). Dosing should be based on prior pharmacokinetic studies.

  • Ischemia-Reperfusion Protocol:

    • Allow for a stabilization period after surgery.

    • Induce regional ischemia by tightening the snare to occlude the LAD artery. Visually confirm ischemia by the paling of the myocardial tissue. Maintain occlusion for a fixed period (e.g., 5-10 minutes).[19]

    • Initiate reperfusion by releasing the snare.

    • Continuously record the ECG throughout the ischemic period and for a subsequent reperfusion period (e.g., 15-30 minutes).[22]

  • Data Analysis and Arrhythmia Scoring:

    • Analyze the ECG recordings to identify and quantify ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

    • Calculate an arrhythmia score based on the incidence and duration of different arrhythmia types (e.g., Lambeth Conventions).

    • Measure the total duration of VT and VF.

    • Compare the arrhythmia scores and durations between the vehicle-treated and this compound-treated groups.

Data Presentation: Summary of Expected In Vivo Results
EndpointModelExpected Outcome with this compound
Arrhythmia Score Rat I/R ModelSignificant reduction compared to vehicle
Incidence of VF Rat I/R ModelSignificant reduction compared to vehicle
Duration of VT/VF Rat I/R ModelSignificant reduction compared to vehicle
Mortality Rat I/R ModelReduction in arrhythmia-induced mortality

Section 4: Visualizing Mechanisms and Workflows

Diagrams

Budiodarone_Mechanism_of_Action cluster_drug Drug cluster_channels Ion Channel Targets cluster_effects Cellular Electrophysiological Effects cluster_outcome Therapeutic Outcome This compound This compound IKr K+ Channel (IKr) This compound->IKr Inhibits INa Na+ Channel (INa) This compound->INa Inhibits ICaL Ca2+ Channel (ICaL) This compound->ICaL Inhibits APD Prolonged Action Potential Duration (APD) IKr->APD INa->APD ICaL->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Outcome Suppression of Arrhythmias ERP->Outcome Leads to Experimental_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Efficacy start Start: Compound Synthesis ion_channel Ion Channel Profiling (Automated Patch-Clamp) start->ion_channel apd_assay Cardiomyocyte APD Assay ion_channel->apd_assay Confirms Cellular Effect langendorff Langendorff Heart (ECG, MAP, ERP) apd_assay->langendorff Validates in Whole Organ arrhythmia_model Ischemia/Reperfusion Arrhythmia Model langendorff->arrhythmia_model Tests in Disease Model end Efficacy Determination arrhythmia_model->end

References

Application Notes and Protocols for Assessing Budiodarone Cardiotoxicity Using Cell-Based Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic agent.[1][2] Like amiodarone, it functions as a multi-ion channel blocker, affecting potassium, sodium, and calcium channels in cardiac myocytes.[1][2][3][4] This action prolongs the cardiac action potential and increases the refractory period, which contributes to its antiarrhythmic efficacy.[1] A key distinguishing feature of this compound is its significantly shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[2][3] This is attributed to its metabolism by tissue esterases, which potentially offers a better safety profile with fewer adverse effects.[1][2]

The assessment of potential cardiotoxicity is a critical step in the development of any new antiarrhythmic drug. Cell-based assays provide a powerful in vitro platform to evaluate the effects of compounds like this compound on cardiac ion channels, cellular electrophysiology, and viability. This document provides detailed protocols for assessing the cardiotoxic potential of this compound using human embryonic kidney (HEK293) cells expressing specific ion channels, and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Data Presentation

While specific preclinical IC50 values for this compound are not widely available in the public domain and are often considered proprietary, the following tables provide relevant quantitative data. Table 1 summarizes the clinical efficacy of this compound in reducing atrial fibrillation (AF) burden. Table 2 provides in vitro IC50 values for the parent compound, amiodarone, which can serve as a reference for designing and interpreting studies with this compound.

Table 1: Clinical Efficacy of this compound in Reducing Atrial Fibrillation Burden [5]

DoseMedian Reduction in AF Burden (vs. Placebo)
400 mg BID54%
600 mg BID74%

Table 2: In Vitro IC50 Values for Amiodarone on Key Cardiac Ion Channels [6]

Ion ChannelCurrentTest SystemIC50 (µM)
hERG (KCNH2)IKrHEK293 Cells0.8 ± 0.1
Nav1.5 (SCN5A)Late INaHEK293 Cells3.0 ± 0.9
Nav1.5 (SCN5A)Peak INaHEK293 Cells178.1 ± 17.2

Signaling Pathway

The primary mechanism of action for this compound is the direct blockade of cardiac ion channels. There is currently limited evidence to suggest that its effects are mediated through complex intracellular signaling cascades. The diagram below illustrates this direct interaction.[1][5]

cluster_cardiomyocyte Cardiomyocyte Membrane This compound This compound K_channel Potassium Channels (e.g., hERG) This compound->K_channel Inhibition Na_channel Sodium Channels (e.g., Nav1.5) This compound->Na_channel Inhibition Ca_channel Calcium Channels (e.g., Cav1.2) This compound->Ca_channel Inhibition AP Action Potential Prolongation K_channel->AP Na_channel->AP Ca_channel->AP

This compound's direct inhibition of cardiac ion channels.

Experimental Protocols

The following are detailed protocols for assessing the cardiotoxicity of this compound using various cell-based models and techniques.

Assessment of hERG Channel Inhibition using Whole-Cell Patch-Clamp in HEK293 Cells

This protocol describes the determination of the inhibitory concentration (IC50) of this compound on the hERG (IKr) channel expressed in HEK293 cells.

Materials:

  • HEK293 cell line stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal pipette solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Culture: Culture hERG-HEK293 cells to 70-80% confluency.

  • Cell Preparation: Dissociate cells into a single-cell suspension using a non-enzymatic cell dissociation solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Drug Application:

    • Record a stable baseline hERG current for at least 3 minutes.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) diluted in the external solution.

    • Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

cluster_workflow hERG Patch-Clamp Workflow A Culture hERG-HEK293 Cells B Prepare Single-Cell Suspension A->B C Establish Whole-Cell Patch-Clamp B->C D Record Baseline hERG Current C->D E Apply Increasing Concentrations of This compound D->E F Record Steady-State hERG Current E->F G Analyze Data & Determine IC50 F->G

Workflow for hERG patch-clamp experiment.

Intracellular Calcium Imaging in hiPSC-Cardiomyocytes

This protocol outlines the measurement of changes in intracellular calcium transients in hiPSC-CMs following exposure to this compound.

Materials:

  • Human iPSC-derived cardiomyocytes (hiPSC-CMs)

  • Plating medium and maintenance medium for hiPSC-CMs

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium Green-2)

  • Pluronic F-127

  • Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 5 Glucose, 10 HEPES (pH 7.4 with NaOH)

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture: Plate hiPSC-CMs on fibronectin-coated plates or coverslips and maintain in culture until a spontaneously beating syncytium is formed.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Tyrode's solution.

    • Incubate the hiPSC-CMs with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells twice with Tyrode's solution to remove excess dye.

  • Image Acquisition:

    • Place the cells on the microscope stage and allow them to equilibrate.

    • Record baseline calcium transients from spontaneously beating cells. Acquire images at a high frame rate to resolve the kinetics of the calcium signal.

  • Drug Application:

    • Add this compound at various concentrations to the imaging chamber.

    • Record calcium transients at different time points after drug application.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells or cell clusters.

    • Measure the fluorescence intensity over time for each ROI.

    • Analyze parameters of the calcium transient, including amplitude, duration, and frequency of spontaneous transients.

cluster_workflow Calcium Imaging Workflow A Culture hiPSC-CMs B Load Cells with Calcium Indicator A->B C Record Baseline Calcium Transients B->C D Apply this compound C->D E Record Post-Treatment Calcium Transients D->E F Analyze Transient Parameters E->F

Workflow for intracellular calcium imaging.

Cell Viability Assay in hiPSC-Cardiomyocytes

This protocol details the assessment of this compound-induced cytotoxicity in hiPSC-CMs using a metabolic assay (e.g., MTT or CellTiter-Glo).

Materials:

  • Human iPSC-derived cardiomyocytes (hiPSC-CMs)

  • 96-well clear-bottom black plates, tissue culture-treated

  • hiPSC-CM maintenance medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Cell Plating: Seed hiPSC-CMs in a 96-well plate at a density that allows for the formation of a confluent, beating monolayer.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the maintenance medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and then read the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the LD50 value.

cluster_workflow Cell Viability Assay Workflow A Plate hiPSC-CMs in 96-well Plate B Treat with this compound Concentrations A->B C Incubate for 24-72 hours B->C D Add Viability Reagent C->D E Measure Signal (Absorbance or Luminescence) D->E F Calculate Cell Viability & Determine LD50 E->F

Workflow for cell viability assay.

References

Troubleshooting & Optimization

Technical Support Center: Budiodarone In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Budiodarone (also known as ATI-2042) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone.[1][2] Like its parent compound, this compound is a poorly water-soluble molecule.[1][3] This low aqueous solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate when diluted into aqueous buffers or cell culture media for in vitro experiments. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This compound has limited solubility in ethanol and is considered insoluble in water.[1]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent: In some cases, a combination of solvents may maintain solubility more effectively.

  • Gentle Warming: Pre-warming your aqueous buffer to 37°C may help improve the solubility of this compound upon dilution.

  • Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and improve dispersion.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can enhance solubility.

Q4: Are there alternative methods to improve this compound's solubility in aqueous solutions for my experiments?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:

  • Use of Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added to the assay buffer to help solubilize the compound. However, their compatibility with your specific assay, especially cell-based assays, must be verified.

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state and has been shown to improve the dissolution rate of amiodarone.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent.Ensure you are using a recommended solvent like DMSO. Try gentle warming (to 37°C) or brief sonication to aid dissolution.
Stock solution is cloudy or contains visible precipitate. The solution may be supersaturated, or the compound has low solubility at room temperature.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If it persists, the stock concentration may be too high.
Compound precipitates immediately upon dilution into aqueous buffer. The change in solvent polarity is causing the compound to "crash out."Decrease the final concentration of the organic solvent (e.g., DMSO). Add the stock solution to the aqueous buffer slowly while vortexing. Consider using a co-solvent system or other solubilization techniques mentioned in the FAQs.
Inconsistent results between experiments. The compound may not be fully dissolved or is precipitating over time in the assay plate.Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Consider techniques to maintain solubility throughout the experiment.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Water ~0.00553 mg/mL (predicted)[1]Considered insoluble for most in vitro applications.
DMSO 5 - 80 mg/mL[1]The recommended solvent for stock solutions. Solubility can vary based on the salt form and formulation.
Ethanol ~3 mg/mL[1]Limited solubility.
DMF 12 mg/mL[1]Moderate solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level (typically <0.5%).

    • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

    • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup.

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve Dissolve in 100% DMSO to make a concentrated stock solution start->dissolve check_dissolution Is the stock solution clear? dissolve->check_dissolution sonicate_warm Gently warm (37°C) and/or sonicate check_dissolution->sonicate_warm No dilute Dilute stock solution into aqueous buffer/medium check_dissolution->dilute Yes sonicate_warm->check_dissolution check_precipitation Does the solution precipitate? dilute->check_precipitation proceed Proceed with experiment check_precipitation->proceed No troubleshoot Troubleshoot Dilution check_precipitation->troubleshoot Yes optimize Optimize Protocol: - Lower final DMSO concentration - Use pre-warmed buffer - Add stock to buffer while vortexing - Consider co-solvents or cyclodextrins troubleshoot->optimize

Caption: A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Mechanism of Action of this compound This compound This compound na_channel Voltage-gated Sodium Channels This compound->na_channel k_channel Voltage-gated Potassium Channels This compound->k_channel ca_channel L-type Calcium Channels This compound->ca_channel depolarization Decreased rate of depolarization na_channel->depolarization repolarization Delayed repolarization (Prolonged action potential duration) k_channel->repolarization ca_influx Reduced calcium influx ca_channel->ca_influx

Caption: this compound's direct inhibition of multiple cardiac ion channels.

References

Technical Support Center: Managing Budiodarone Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budiodarone in animal studies. Given that this compound is an analog of amiodarone, this guidance is based on the well-documented side effects of amiodarone and general principles of preclinical toxicology.[1][2] this compound was developed to have a more favorable safety profile and a shorter half-life, which may reduce the incidence and severity of the side effects observed with amiodarone.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated side effects of this compound in animal studies?

A1: Based on its structural similarity to amiodarone, the primary anticipated side effects of this compound, particularly in long-term or high-dose studies, may involve the following organ systems:

  • Pulmonary System: Potential for inflammation and fibrosis.[2]

  • Hepatic System: Risk of elevated liver enzymes and hepatocellular injury.[4][5]

  • Thyroid Gland: Although this compound lacks the iodine moieties of amiodarone, which are central to its thyroid toxicity, monitoring thyroid function is still a prudent measure in comprehensive toxicological assessments.

  • Cardiovascular System: As an antiarrhythmic agent, this compound can be expected to have effects on heart rate and blood pressure. Hypotension has been noted with intravenous amiodarone formulations, often related to the vehicle.[6][7][8]

  • Gastrointestinal System: Anorexia and vomiting have been observed in animals treated with amiodarone.

Q2: How should I establish the initial dose of this compound for my animal study?

A2: Dose selection should be based on a thorough review of any available preclinical data for this compound. If such data is limited, a conservative approach is recommended. This involves:

  • Literature Review: Examine studies on amiodarone in the same animal model to establish a toxicological benchmark.

  • Dose-Ranging Studies: Conduct preliminary dose-ranging or "pyramiding" studies with a small number of animals to identify a maximum tolerated dose (MTD).[9][10][11][12]

  • Toxicokinetics: If possible, incorporate toxicokinetic analysis to understand the systemic exposure at different dose levels.[11][12]

Q3: What routine monitoring is recommended during a this compound study?

A3: A comprehensive monitoring plan is crucial for early detection of adverse effects.[13] This should include:

  • Daily Clinical Observations: Record activity levels, posture, grooming, and any signs of distress.

  • Weekly Body Weight and Food Consumption: Significant changes can be early indicators of toxicity.

  • Periodic Blood Collection: For hematology and clinical chemistry, focusing on liver enzymes (ALT, AST), and creatinine.

  • Cardiovascular Monitoring: ECG and blood pressure measurements, especially after dosing.

  • Terminal Organ Histopathology: Gross and microscopic examination of key organs (lungs, liver, thyroid, heart) at the end of the study.

Troubleshooting Guides

Issue 1: Unexpected Morbidity or Mortality

Symptoms: Animals are found dead or in a moribund state (unresponsive, labored breathing, hypothermia) shortly after dosing.

Possible Causes & Troubleshooting Steps:

  • Acute Toxicity/Overdose:

    • Action: Immediately halt dosing in the affected cohort. Review your dose calculations and preparation procedures.

    • Protocol: Perform a necropsy on the deceased animals to look for signs of acute organ failure.

    • Future Prevention: Reduce the dose for subsequent cohorts. Consider a slower administration rate if using intravenous delivery.[6][7][8]

  • Vehicle-Related Effects:

    • Action: If using a novel or complex vehicle for this compound, run a vehicle-only control group to assess its toxicity.

    • Protocol: Some vehicles, like those containing polysorbate 80, can cause hypersensitivity reactions in certain species (e.g., dogs).[6][7][8]

    • Future Prevention: Select a well-tolerated vehicle or reformulate the drug.

Issue 2: Signs of Pulmonary Distress

Symptoms: Increased respiratory rate, labored breathing, or abnormal lung sounds.

Possible Causes & Troubleshooting Steps:

  • Drug-Induced Pneumonitis/Fibrosis:

    • Action: Isolate the affected animal(s) and provide supportive care. Consider humane euthanasia if distress is severe.

    • Management: In some cases of drug-induced lung injury, discontinuing the drug is the primary treatment.[17] Glucocorticoids have been used anecdotally to manage severe inflammation.[17]

Issue 3: Elevated Liver Enzymes

Symptoms: Significant increases in serum ALT and AST levels compared to control animals.

Possible Causes & Troubleshooting Steps:

  • Drug-Induced Hepatotoxicity:

    • Action: Review the magnitude of the enzyme elevation. A 2-3 fold increase may be considered mild, while higher elevations warrant closer monitoring or intervention.

    • Protocol: For a subset of animals, collect liver tissue for histopathological examination to correlate enzyme levels with cellular damage (e.g., necrosis, steatosis).

    • Dose Adjustment: If hepatotoxicity is observed at the higher doses, consider reducing the dose or the frequency of administration in subsequent studies.[13]

Quantitative Data Summary

The following tables summarize potential findings based on amiodarone studies, which can serve as a reference for what might be observed with this compound.

Table 1: Potential Changes in Clinical Pathology Parameters

ParameterAnimal ModelExpected Change with High-Dose AmiodaronePotential Relevance for this compound
ALT (Alanine Aminotransferase)Rat, DogSignificant IncreaseHigh: Monitor as a primary indicator of hepatotoxicity.
AST (Aspartate Aminotransferase)Rat, DogSignificant IncreaseHigh: Monitor as a primary indicator of hepatotoxicity.
T4 (Thyroxine)DogDecreaseLow: this compound lacks iodine, but this could be a secondary effect.
TSH (Thyroid-Stimulating Hormone)DogIncreaseLow: Monitor in comprehensive toxicology studies.

Table 2: Potential Histopathological Findings

OrganAnimal ModelCommon Findings with AmiodaronePotential Relevance for this compound
LungRatAlveolar septal thickening, inflammatory cell infiltration, fibrosis.[2]High: Key endpoint for chronic toxicity studies.
LiverRat, DogHepatocellular necrosis, steatosis (fatty change), phospholipidosis.[4]High: Correlate with clinical chemistry findings.
HeartDogMyelinoid inclusion bodies (with chronic administration).Moderate: May be less likely with this compound's shorter half-life.

Experimental Protocols

Protocol 1: Induction and Monitoring of Pulmonary Toxicity

This protocol is adapted from models of amiodarone-induced pulmonary fibrosis.[2]

  • Animal Model: Fischer 344 rats are a commonly used strain.

  • Drug Administration: Administer this compound daily via oral gavage for a period of 4-8 weeks. Include a vehicle control group and at least three dose levels (low, mid, high).

  • Monitoring:

    • Record body weights twice weekly.

    • Perform weekly clinical observations, noting any changes in respiratory patterns.

    • At termination, collect blood for serum biomarker analysis.

  • Endpoint Analysis:

    • Excise the lungs and weigh them.

    • Perform bronchoalveolar lavage (BAL) on the right lung to collect fluid for cell counts and cytokine analysis.

    • Inflate the left lung with formalin and process for histology (H&E and Masson's trichrome staining).

    • Analyze lung tissue homogenates for hydroxyproline content as a biochemical marker of fibrosis.

Protocol 2: Assessment of Hepatotoxicity

This protocol is based on general principles for evaluating drug-induced liver injury.[4][5][18]

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats.

  • Drug Administration: Administer this compound daily via oral gavage for 14-28 days.

  • Monitoring:

    • Collect blood via tail vein or saphenous vein at baseline and at weekly intervals.

    • Process blood to serum and analyze for ALT and AST levels.

  • Endpoint Analysis:

    • At termination, collect the liver and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological processing (H&E staining).

    • Freeze another portion of the liver for potential biomarker analysis (e.g., oxidative stress markers).

Visualizations

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Rat, Mouse) dose_selection Dose Selection (Low, Mid, High, Vehicle) animal_model->dose_selection dosing Daily Dosing (e.g., Oral Gavage) dose_selection->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs, Blood Collection) dosing->monitoring necropsy Necropsy & Organ Collection (Lung, Liver, Heart) monitoring->necropsy clin_path Clinical Pathology (ALT, AST) monitoring->clin_path histology Histopathology (H&E, Trichrome) necropsy->histology troubleshooting_workflow cluster_investigation Immediate Investigation cluster_action Corrective Actions cluster_adjustment Protocol Adjustment start Adverse Event Observed (e.g., Morbidity, Weight Loss) check_dose Verify Dose Calculation & Preparation start->check_dose check_vehicle Assess Vehicle Toxicity (Run Vehicle-only Control) check_dose->check_vehicle pause_dosing Pause Dosing in Cohort check_vehicle->pause_dosing supportive_care Provide Supportive Care pause_dosing->supportive_care necropsy Perform Necropsy on Affected Animals supportive_care->necropsy adjust_dose Adjust Dose Level necropsy->adjust_dose change_vehicle Change Vehicle necropsy->change_vehicle refine_monitoring Refine Monitoring Plan adjust_dose->refine_monitoring change_vehicle->refine_monitoring signaling_pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound k_channel Potassium Channels (IKr, IKs) This compound->k_channel Inhibits na_channel Sodium Channels This compound->na_channel Inhibits ca_channel Calcium Channels This compound->ca_channel Inhibits apd Prolongation of Action Potential Duration k_channel->apd conduction Slowing of Conduction Velocity na_channel->conduction ca_channel->conduction erp Increased Effective Refractory Period apd->erp antiarrhythmic Antiarrhythmic Effect erp->antiarrhythmic conduction->antiarrhythmic

References

Optimizing Budiodarone dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Budiodarone Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and reference data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-ion channel blocker. Its primary mechanism involves the inhibition of several key cardiac ion channels, including the fast sodium current (INa), the rapid delayed rectifier potassium current (IKr), and the L-type calcium current (ICa,L). This multi-channel effect contributes to its potent antiarrhythmic properties by prolonging the action potential duration (APD) and increasing the refractory period in cardiomyocytes.

Q2: What is the therapeutic window for this compound and why is it challenging?

A2: The therapeutic window for this compound is narrow. A well-characterized dose-response relationship is crucial for determining the optimal dose that maximizes efficacy while minimizing toxicity.[1] Factors like biological variability among subjects can lead to different responses to the same dose. The primary challenge is balancing the desired antiarrhythmic effect with the risk of proarrhythmic events, such as Torsade de Pointes (TdP), which can be caused by excessive action potential prolongation.[2][3] Careful dose-response studies are essential to define this window.[1]

Q3: What are the recommended starting points for in vitro and in vivo studies?

A3: For in vitro patch-clamp experiments, a starting concentration range of 0.1 µM to 10 µM is recommended to cover the IC50 values for its primary targets. For in vivo studies in small animal models (e.g., rabbits, guinea pigs), an initial dose of 1-5 mg/kg via intravenous infusion is suggested, with subsequent adjustments based on observed efficacy and ECG parameters.[3]

Q4: Are there known drug-drug interactions I should be aware of?

A4: this compound is metabolized primarily by CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentration, affecting both efficacy and safety. It is crucial to avoid concomitant use with drugs known to prolong the QT interval, as this can increase the risk of proarrhythmia.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound dosage optimization experiments.

Issue / Question Potential Cause(s) Recommended Solution / Troubleshooting Step
High variability in in vitro IC50 values. 1. Cell health is compromised.2. Inconsistent patch-clamp seal resistance.3. Solution instability or degradation.1. Ensure cell cultures are healthy and in the logarithmic growth phase. Check osmolarity and pH of solutions.[4]2. Aim for a consistent giga-ohm seal (>1 GΩ) for all recordings.[5] Polish pipette tips to remove debris.[6]3. Prepare fresh this compound stock solutions daily. Protect from light if photosensitive.
Poor correlation between in vitro potency and in vivo efficacy. 1. Low bioavailability or rapid metabolism.2. High plasma protein binding.3. Off-target effects not captured in vitro.1. Conduct pharmacokinetic (PK) studies to determine Cmax, Tmax, and half-life. Consider alternative formulations or routes of administration.[7]2. Measure the free fraction of this compound in plasma. Only the unbound drug is active.3. Use in vivo arrhythmia models (e.g., ischemia-reperfusion in rats, methoxamine-sensitized rabbit) to assess effects in a more complex biological system.[2][8]
Significant QT prolongation observed at supposedly therapeutic doses in in vivo models. 1. The dose is too high for the specific animal model.2. Synergistic effects with anesthesia.3. The model is highly sensitive to IKr blockade.1. Perform a dose-escalation study, starting with a lower dose and carefully monitoring ECGs.[1]2. Evaluate different anesthetic agents or conduct studies in conscious, telemetered animals.3. Characterize the repolarization reserve of the chosen animal model. Models like the dog with chronic AV block can be particularly useful for assessing proarrhythmia risk.[3]
Difficulty achieving a stable whole-cell patch-clamp configuration. 1. Pipette tip is blocked or has an incorrect size.2. Poor quality seal before breakthrough.3. Excessive suction or zap voltage.1. Ensure internal solutions are filtered (0.22 µm pore).[6][9] Adjust pipette puller settings to achieve a resistance of 4-8 MΩ.[4]2. Do not attempt to break through until a stable GΩ seal is formed.[4][5]3. Apply brief, gentle suction pulses. If using a zap function, start with minimal duration and voltage.[4]

Key Experimental Protocols

Protocol 1: In Vitro IC50 Determination using Whole-Cell Voltage Clamp

Objective: To determine the concentration of this compound that causes 50% inhibition of a specific ion current (e.g., IKr) in a stable cell line (e.g., HEK293 cells expressing hERG).

Methodology:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to 70-80% confluency. Dissociate cells using a gentle enzyme-free solution and re-plate onto glass coverslips 24 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH). Filter all solutions.[6]

  • Electrophysiology:

    • Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (4-8 MΩ resistance).[4]

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit IKr, apply a depolarizing step to +20 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.

  • Drug Application:

    • Establish a stable baseline recording for 3-5 minutes.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM), allowing the current to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak tail current at -50 mV for each concentration.

    • Normalize the current inhibition relative to the baseline.

    • Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Reference Data Tables

Table 1: In Vitro Potency of this compound on Key Cardiac Ion Channels

Ion Channel CurrentCell LineMean IC50 (µM)Hill Slope (n)
IKr (hERG)HEK2930.851.1
INa (Nav1.5)CHO2.51.3
ICa,L (Cav1.2)tsA-2015.21.0
IKs (KCNQ1/KCNE1)CHO> 30N/A

Table 2: Recommended Starting Doses for In Vivo Efficacy Models

Animal ModelArrhythmia Induction MethodRoute of AdministrationRecommended Starting DoseKey Endpoint(s)
RabbitMethoxamine SensitizationIV Infusion1 mg/kgVentricular Tachycardia Incidence, QT Interval
Guinea PigIschemia-ReperfusionIV Bolus2 mg/kgVF Threshold, Arrhythmia Score
Dog (Chronic AV Block)SpontaneousOral (PO)5 mg/kg/dayTorsade de Pointes Incidence, ECG Monitoring

Visual Guides: Pathways and Workflows

Diagram 1: this compound's Mechanism of Action

// Invisible nodes for better layout node [style=invis, width=0, height=0, label=""]; p1; p2; p3; Na_Channel -> p1 [style=invis]; Ca_Channel -> p2 [style=invis]; K_Channel -> p3 [style=invis];

edge [style=solid, arrowhead=none, color="#5F6368"]; p1 -> Effect; p2 -> Effect; p3 -> Effect;

Effect -> Antiarrhythmia [color="#34A853", arrowhead=normal, style=dashed, label="Leads to"]; }

Caption: this compound's multi-channel blockade mechanism.

Diagram 2: Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Decision1 Potency & Selectivity Acceptable? Stop Re-evaluate Compound (Poor Profile) Decision1->Stop No D D Decision1->D Yes Decision2 Efficacy & Safety Window Acceptable? End Optimal Dose Range Identified Decision2->End Yes E E Decision2->E No, Refine Dose A A A->Decision1 C C C->Decision1 E->Decision2 F F F->Decision2

Caption: Workflow for this compound dosage optimization.

Diagram 3: Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent / Unexpected Experimental Results Check_Reagents Verify Reagent Integrity (Fresh Stocks, pH, Osmolarity) Start->Check_Reagents Check_System Calibrate Equipment (Amplifier, Perfusion System) Start->Check_System Check_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Check_Protocol Check_Model Assess Biological Model (Cell Health, Animal Strain) Start->Check_Model Problem_Solved Problem Resolved Check_Reagents->Problem_Solved Issue Found Consult Consult Senior Scientist or Technical Support Check_Reagents->Consult No Issue Check_System->Problem_Solved Issue Found Check_System->Consult No Issue Check_Protocol->Problem_Solved Issue Found Check_Protocol->Consult No Issue Check_Model->Problem_Solved Issue Found Check_Model->Consult No Issue

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Budiodarone Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Budiodarone. The information focuses on addressing the compound's potential instability in experimental solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from its analog, amiodarone?

This compound (also known as ATI-2042) is an antiarrhythmic drug developed as a chemical analog of amiodarone.[1][2] Structurally, it is nearly identical, with the key difference being a sec-butyl acetate side chain on the benzofuran moiety.[1][3] This modification allows this compound to be rapidly metabolized by plasma and tissue esterases, giving it a much shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[2][4] This design aims to retain the therapeutic effects of amiodarone while reducing its toxicity and adverse side effects associated with tissue accumulation.[1][2]

Q2: What is the primary mechanism of action for this compound?

This compound is a multi-channel blocker, meaning it inhibits several key ion channels involved in the cardiac action potential.[2][5] Its primary mechanism includes the inhibition of:

  • Potassium Channels: This delays repolarization, prolongs the action potential duration, and increases the effective refractory period, which helps suppress arrhythmias.[3][5]

  • Sodium Channels: Inhibition of fast sodium channels slows the conduction velocity in cardiac tissue.[1][3]

  • Calcium Channels: Blocking L-type calcium channels reduces calcium influx, which can slow conduction through the atrioventricular (AV) node.[2][3]

The drug is believed to bind directly to the ion channel proteins rather than acting through complex intracellular signaling cascades.[5]

Q3: What are the recommended storage conditions for this compound?

For long-term storage (months to years), this compound should be kept at -20°C.[4] For short-term storage (days to weeks), it can be stored at 0-4°C.[4] The compound should be kept dry and protected from light.[4] When shipped under ambient temperatures, the chemical is generally stable for a few weeks.[4]

Troubleshooting Guide for this compound Instability

This guide addresses common issues encountered when preparing and using this compound in experimental solutions.

Q4: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I fix it?

Precipitation is a common issue with benzofuran derivatives like this compound, which are often poorly soluble in aqueous solutions.[6] The instability can be triggered by several factors:

  • pH: this compound's analog, amiodarone, is more soluble and stable at an acidic pH.[6][7] Instability and precipitation can occur in neutral or basic solutions.

  • Solvent Choice: The initial solvent used to create a stock solution is critical. While organic solvents like DMSO are effective for initial solubilization, dilution into aqueous buffers can cause the compound to crash out.

  • Concentration: Exceeding the solubility limit in a given buffer system will inevitably lead to precipitation.

  • Temperature: Changes in temperature can affect solubility. Solutions prepared at higher temperatures may precipitate upon cooling to room or experimental temperatures.

Solutions:

  • Adjust pH: For aqueous working solutions, consider using a buffer with a slightly acidic pH (e.g., pH 4.4-6.5). Studies on amiodarone have shown that acidic phosphate buffers can have a stabilizing effect.[6][7]

  • Optimize Solvent System: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO. When diluting into your final aqueous buffer, add the stock solution dropwise while vortexing vigorously to facilitate mixing and prevent localized high concentrations that can trigger precipitation.

  • Work at Lower Concentrations: Determine the maximum soluble concentration of this compound in your specific experimental medium and ensure your working solutions do not exceed this limit.

  • Consider Excipients: Although this adds complexity, the use of solubilizing agents or surfactants, such as polysorbate-80, has been explored for amiodarone formulations to prevent precipitation.[7]

Q5: I am observing inconsistent or diminishing effects of this compound in my experiments over time. Why is this happening?

This issue often points to the chemical degradation of the compound in your experimental solution.

  • Hydrolysis: The sec-butyl acetate side chain, which is key to this compound's rapid in vivo metabolism by esterases, also makes it susceptible to chemical hydrolysis in aqueous solutions, especially at non-optimal pH or elevated temperatures.[2][3]

  • Oxidation: Like its analog amiodarone, this compound may be prone to oxidation, leading to the formation of inactive degradation products.[8]

  • Adsorption to Plastics: Amiodarone is known to adsorb to standard PVC plastic IV bags during infusions exceeding two hours.[9] this compound may exhibit similar properties.

Solutions:

  • Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods.

  • Control pH and Temperature: Maintain a stable, slightly acidic pH in your experimental buffer and avoid exposing solutions to high temperatures.

  • Use Appropriate Labware: For prolonged experiments or storage of aqueous solutions, consider using glass or polyolefin containers instead of PVC-based plastics to minimize potential adsorption.[9]

  • Protect from Light: Store solutions in the dark to minimize potential photodegradation.

Data and Physicochemical Properties

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate[3][10]
Synonyms ATI-2042, (S)-ATI 2042[3]
Molecular Formula C₂₇H₃₁I₂NO₅[10][11]
Molecular Weight 703.3 g/mol [3][10]
CAS Number 335148-45-3[11]

Table 2: Comparative Pharmacokinetics of this compound and Amiodarone

ParameterThis compoundAmiodaroneReference
Half-Life ~7 hours35-68 days[2][4]
Metabolism Rapidly metabolized by plasma and tissue esterasesPrimarily metabolized by hepatic cytochrome enzymes (CYP450)[2][3][12]
Primary Metabolite ATI-2000 (electrophysiologically inactive)Desethylamiodarone (active)[2]

Table 3: Efficacy of this compound in Reducing Atrial Fibrillation (AF) Burden (PASCAL Study)

Dose (Twice Daily)Median Reduction in AF Burden from Baselinep-value vs. PlaceboReference
200 mg 10% (non-significant)>0.05[13]
400 mg 54%0.01[13][14]
600 mg 75%0.001[13][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (e.g., this compound HCl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance and vortex mixer

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile tube. For 1 mL of a 10 mM solution of this compound HCl (MW: 739.81 g/mol ), weigh 7.40 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Electrophysiological Assessment using Whole-Cell Patch-Clamp

Objective: To assess the inhibitory effect of this compound on specific ion channels (e.g., hERG potassium channels) expressed in a mammalian cell line (e.g., HEK293). This protocol is a generalized workflow based on standard techniques for evaluating ion channel blockers.[3][5]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions (e.g., 37°C, 5% CO₂).

  • Solution Preparation:

    • Prepare external (extracellular) and internal (pipette) physiological salt solutions appropriate for the ion channel being studied.

    • Prepare a fresh working solution of this compound by diluting the 10 mM DMSO stock into the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤0.1%.

  • Electrophysiology Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Using a micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with a target cell (a "giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic currents of interest. Record baseline currents in the vehicle control solution.

  • Drug Application:

    • Perfuse the recording chamber with the this compound working solution for a sufficient duration to allow for drug equilibration and to observe the effect on the ionic current.

  • Data Analysis:

    • Measure the amplitude of the current before (baseline) and after drug application.

    • Calculate the percentage of current inhibition at each this compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Visualizations

Budiodarone_MoA cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound K_Channel Potassium Channels (e.g., IKr, IKs) This compound->K_Channel Inhibits Na_Channel Sodium Channels (INa) This compound->Na_Channel Inhibits Ca_Channel Calcium Channels (ICa,L) This compound->Ca_Channel Inhibits APD ↑ Action Potential Duration K_Channel->APD Conduction ↓ Conduction Velocity Na_Channel->Conduction AV_Conduction ↓ AV Nodal Conduction Ca_Channel->AV_Conduction ERP ↑ Effective Refractory Period APD->ERP

Caption: this compound's multi-channel inhibition in cardiac myocytes.

Troubleshooting_Precipitation Start Issue: this compound Precipitation Observed Check_Stock Is the stock solution (in DMSO) clear? Start->Check_Stock Check_Dilution Did precipitation occur during dilution into aqueous buffer? Check_Stock->Check_Dilution Yes Sol_Stock Action: Re-dissolve stock. Use gentle heat (37°C) if needed. Ensure DMSO is anhydrous. Check_Stock->Sol_Stock No Check_pH What is the pH of the aqueous buffer? Check_Dilution->Check_pH Yes Sol_Dilution Action: Add stock dropwise to buffer while vortexing vigorously. Check_Dilution->Sol_Dilution No Check_Conc Is the final concentration too high? Check_pH->Check_Conc Acidic/Optimal Sol_pH Action: Adjust buffer to a slighly acidic pH (e.g., 4.5-6.5). Consider phosphate buffer. Check_pH->Sol_pH Neutral/Basic Sol_Conc Action: Reduce final concentration. Perform solubility test to determine limit. Check_Conc->Sol_Conc Yes End Solution should be clear Check_Conc->End No Sol_Stock->Check_Stock Sol_Dilution->End Sol_pH->End Sol_Conc->End

Caption: Troubleshooting workflow for this compound precipitation.

Patch_Clamp_Workflow A 1. Prepare Cells & Solutions (External, Internal, Drug) B 2. Achieve Whole-Cell Configuration A->B C 3. Record Baseline Current (Vehicle Control) B->C D 4. Perfuse with This compound Solution C->D E 5. Record Post-Drug Current D->E F 6. Washout and/or Test Additional Concentrations E->F G 7. Analyze Data (Calculate % Inhibition, IC₅₀) F->G

Caption: Experimental workflow for in vitro electrophysiology studies.

References

Budiodarone Patch-Clamp Experiments: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Budiodarone patch-clamp experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols and data to facilitate successful electrophysiological studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antiarrhythmic agent and a chemical analog of amiodarone.[1] Its principal mechanism of action is the inhibition of multiple ion channels, including potassium, sodium, and calcium channels.[2][3][4] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the refractory period.[2] Unlike amiodarone, this compound has a significantly shorter half-life of approximately 7 hours, attributed to its metabolism by tissue esterases.[2][5]

Q2: What are the expected electrophysiological effects of this compound in vitro?

Based on its multi-channel blocking properties, the expected in vitro effects of this compound include:

  • Inhibition of potassium, sodium, and calcium currents.[4][6]

  • Prolongation of the action potential duration (APD), particularly an increase in APD90.[6]

  • An increase in the atrial myocyte refractory period.[6]

  • Slowed conduction velocity due to sodium channel blockade.[7]

  • A decrease in the spontaneous firing rate of ectopic pacemakers.[2]

Q3: Why am I observing high variability in my this compound electrophysiology data?

High variability in data can stem from several factors when studying a multi-channel blocker like this compound:

  • Biological Variability: The expression levels of the target ion channels (potassium, sodium, and calcium) can vary between individual cells or cell passages.[6]

  • Experimental Conditions: Minor fluctuations in temperature, voltage protocols, and solution concentrations can lead to significant data scatter.[6] It is crucial to maintain a constant physiological temperature (e.g., 36 ± 1 °C).[6]

  • Compound Handling: Issues with this compound's solubility and stability in the experimental buffer can affect its final concentration and potency.[6]

Troubleshooting Guide

Problem: I am having difficulty obtaining a stable giga-seal (>1 GΩ).

  • Possible Cause: Unhealthy cells.

    • Solution: Ensure cells are constantly oxygenated and that the pH and osmolarity of the external solution are within the appropriate range.[8] For primary cells, use cells from multiple donors to ensure reproducibility.[6]

  • Possible Cause: Dirty or improperly sized pipette.

    • Solution: Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[2] Ensure the internal solution is filtered to remove any debris.[9]

  • Possible Cause: Issues with the pressure system.

    • Solution: Check the pressure line and valves for any leaks.[8] Insufficient positive pressure can prevent the clearing of debris from the cell surface, hindering seal formation.[9]

Problem: The whole-cell configuration is unstable, and the recording is noisy.

  • Possible Cause: The cell membrane did not rupture completely.

    • Solution: After forming a giga-seal, apply a brief, gentle pulse of suction to rupture the cell membrane.[2] If this fails, a brief electrical "zap" can be used if available on the amplifier.[8]

  • Possible Cause: Electrical noise in the setup.

    • Solution: Identify and eliminate sources of electrical noise. This can be a complex process, but common culprits include grounding issues and nearby electronic equipment.[10]

  • Possible Cause: The holding potential is inappropriate.

    • Solution: Ensure the holding potential is appropriate for the specific ion channel being investigated, as this can significantly impact IC50 values.[6]

Problem: The dose-response curve for this compound is shallow or inconsistent.

  • Possible Cause: Complex mechanism of action.

    • Solution: this compound's effects are a composite of its actions on multiple ion channels, each with potentially different affinities and kinetics.[6] This can result in a complex dose-response relationship. Analyze the effects on specific currents in isolation using selective voltage protocols or specific cell lines.[6]

  • Possible Cause: Inadequate concentration range.

    • Solution: Ensure the tested concentration range is wide enough to define both the top and bottom plateaus of the response.[6]

  • Possible Cause: Issues with compound stability or solubility.

    • Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO and make serial dilutions.[6] Ensure the final solvent concentration is consistent and low (typically ≤0.1%).[6]

Quantitative Data

Publicly available in-vitro quantitative data, such as IC50 values for this compound's inhibition of specific ion channels, are limited.[7] The majority of available quantitative data comes from clinical trials assessing its efficacy in reducing atrial fibrillation (AF) burden.

Table 1: Clinical Efficacy of this compound in Reducing Atrial Fibrillation Burden

DosageMedian Reduction in AF Burden vs. Placebop-valueReference
400 mg BID54%0.01[7][11]
600 mg BID74%0.001[7][11]

Note: Data from a Phase 2b clinical trial in patients with paroxysmal atrial fibrillation.[7][11]

For reference, the table below provides reported IC50 values for this compound's parent compound, amiodarone, on various ion channels. Disclaimer: These values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency.[2]

Table 2: Reference IC50 Values for Amiodarone

Channel TypeCell TypeIC50Reference
K(ATP)Rat Ventricular Myocytes2.3 µM[12]
hERG--[12]

Experimental Protocols

While detailed experimental protocols for this compound are not publicly available, a standard approach for characterizing a multi-channel blocking agent using whole-cell patch-clamp electrophysiology is outlined below.[2]

1. Cell Preparation

  • Use a validated cell line stably expressing the target ion channel (e.g., hERG) or isolated primary cardiomyocytes.[6]

  • Culture cells under standard conditions until they reach 70-90% confluency.[6]

  • Harvest cells using a gentle, non-enzymatic dissociation solution to maintain cell viability and membrane integrity.[6]

  • Resuspend cells in the appropriate external solution at an optimized concentration for your patch-clamp platform.[6]

2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[6]

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with KOH.[6]

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and make serial dilutions to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.[6]

3. Whole-Cell Patch-Clamp Procedure

  • Plate the cells in a recording chamber on an inverted microscope and perfuse with the external solution.[2]

  • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.[2]

  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[2]

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[2]

  • Allow the cell to stabilize for 5-10 minutes before beginning recordings.[12]

  • Record membrane currents and voltages using a patch-clamp amplifier and digitizer.[2]

4. Voltage-Clamp Protocols for Specific Ion Currents

  • IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr tails. Apply a known IKr blocker (e.g., E-4031) to confirm the current's identity.[2] A typical protocol involves a depolarizing pulse to +20 mV to activate and inactivate the channels, followed by repolarization to -50 mV to record the peak tail current.[12]

  • IKs: Use a long depolarizing pulse to activate IKs and a specific blocker (e.g., chromanol 293B) for confirmation.[2]

  • INa: Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.[2]

  • ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include a potassium channel blocker in the external solution.[2]

Visualizations

Budiodarone_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane K_channel Potassium Channels (e.g., hERG, IKs) K_efflux K+ Efflux Repolarization Delayed Repolarization K_channel->Repolarization Na_channel Sodium Channels (INa) Na_influx Na+ Influx Depolarization Reduced Rate of Depolarization Na_channel->Depolarization Ca_channel Calcium Channels (ICaL) Ca_influx Ca2+ Influx Plateau Shortened Plateau Phase Ca_channel->Plateau This compound This compound This compound->K_channel Inhibition This compound->Na_channel Inhibition This compound->Ca_channel Inhibition APD_prolongation Action Potential Duration Prolongation Repolarization->APD_prolongation ERP_increase Effective Refractory Period Increase APD_prolongation->ERP_increase

Caption: this compound's direct multi-channel inhibition mechanism.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Seal_Issue Unstable Seal Problem->Seal_Issue Seal < 1 GΩ Noise_Issue Noisy Recording Problem->Noise_Issue High Noise Curve_Issue Inconsistent Dose-Response Problem->Curve_Issue Shallow Curve Success Successful Recording Problem->Success Issue Resolved Check_Cells Check Cell Health & Solutions Seal_Issue->Check_Cells Check_Rupture Verify Whole-Cell Access Noise_Issue->Check_Rupture Check_Concentration Verify Compound Concentration & Stability Curve_Issue->Check_Concentration Check_Pipette Check Pipette Resistance & Cleanliness Check_Cells->Check_Pipette Check_Pressure Check Pressure System Check_Pipette->Check_Pressure Check_Pressure->Problem Re-attempt Check_Grounding Isolate Electrical Noise Sources Check_Rupture->Check_Grounding Check_Grounding->Problem Re-attempt Optimize_Protocol Optimize Voltage Protocol & Cell Line Check_Concentration->Optimize_Protocol Optimize_Protocol->Problem Re-run

Caption: Troubleshooting workflow for patch-clamp experiments.

References

Technical Support Center: Budiodarone Formulation & Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and bioavailability enhancement of Budiodarone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. This poor solubility is the rate-limiting step for its dissolution in the gastrointestinal fluid and subsequent absorption into the bloodstream. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can further limit its net absorption.

Q2: Which formulation strategies are most effective for improving this compound's bioavailability?

A2: Several strategies can be employed to overcome the solubility and dissolution challenges of this compound. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations (LBFs): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a higher dissolution velocity.

Q3: How do I select the appropriate polymer for an Amorphous Solid Dispersion (ASD) of this compound?

A3: Polymer selection is critical for the stability and performance of an ASD. Key factors to consider are:

  • Miscibility and Solubility: The polymer should be miscible with this compound and have a high solubilization capacity for the drug.

  • Glass Transition Temperature (Tg): A polymer with a high Tg can help stabilize the amorphous state of this compound by reducing molecular mobility.

  • Hygroscopicity: Low hygroscopicity is preferred to prevent moisture-induced phase separation and crystallization. Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

Troubleshooting Guide

Problem 1: Low and variable in vivo exposure observed in preclinical animal studies despite promising in vitro dissolution.

  • Possible Cause 1: In vivo precipitation. The supersaturated solution of this compound created by an ASD may be unstable in the gastrointestinal tract, leading to precipitation of the less soluble crystalline form.

    • Troubleshooting Step: Incorporate a precipitation inhibitor into the formulation. Polymers like HPMC-AS can maintain supersaturation for longer periods. Conduct in vitro precipitation studies in simulated intestinal fluids to screen for effective inhibitors.

  • Possible Cause 2: Efflux transporter activity. this compound may be actively transported out of enterocytes by P-glycoprotein (P-gp), reducing its net absorption.

    • Troubleshooting Step: Co-administer a known P-gp inhibitor, such as verapamil or ritonavir, in preclinical studies to confirm P-gp involvement. If confirmed, consider formulating this compound with excipients that have P-gp inhibitory effects, such as certain grades of polysorbates or polyethylene glycol.

  • Possible Cause 3: First-pass metabolism. this compound may be extensively metabolized in the liver or the gut wall, reducing the amount of active drug reaching systemic circulation.

    • Troubleshooting Step: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic rate. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) could potentially bypass first-pass metabolism.

Problem 2: The this compound Amorphous Solid Dispersion (ASD) is physically unstable and crystallizes during storage.

  • Possible Cause 1: Sub-optimal polymer selection. The chosen polymer may have poor miscibility with this compound or a low glass transition temperature (Tg), leading to phase separation and crystallization.

    • Troubleshooting Step: Screen alternative polymers with higher Tg and better predicted miscibility. Techniques like differential scanning calorimetry (DSC) can be used to assess the miscibility and physical stability of the ASD.

  • Possible Cause 2: High drug loading. A high concentration of this compound in the dispersion increases the thermodynamic driving force for crystallization.

    • Troubleshooting Step: Prepare ASDs with a lower drug loading and evaluate their physical stability over time under accelerated stability conditions (e.g., 40°C/75% RH).

  • Possible Cause 3: Moisture sorption. Water can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.

    • Troubleshooting Step: Store the ASD in packaging with a desiccant. Consider using less hygroscopic polymers for the formulation.

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Crystalline this compound Suspension 50 150 ± 35 4.0 1,800 ± 450 100 (Reference)
This compound-PVP K30 ASD 50 620 ± 90 1.5 7,920 ± 1,100 440
This compound-HPMC-AS ASD 50 750 ± 110 1.5 9,540 ± 1,300 530

| this compound SEDDS | 50 | 810 ± 125 | 1.0 | 10,260 ± 1,550 | 570 |

Data are presented as mean ± standard deviation and are hypothetical, based on typical improvements seen for BCS Class II drugs.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Accurately weigh and dissolve 1 gram of this compound and 2 grams of HPMC-AS in 50 mL of a suitable solvent system (e.g., a 1:1 mixture of dichloromethane and methanol).

  • Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained, ensuring both the drug and polymer are fully dissolved.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once the bulk of the solvent is removed, dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried product using a mortar and pestle. Sieve the powder through a 100-mesh screen to obtain a uniform particle size.

  • Characterization: Characterize the prepared ASD for its amorphous nature using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Determine drug content using a validated HPLC method.

Protocol 2: In Vitro Dissolution and Precipitation Testing

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Media: Perform the test in 900 mL of fasted state simulated intestinal fluid (FaSSIF).

  • Procedure:

    • Add the this compound formulation (equivalent to 50 mg of this compound) to the dissolution vessel maintained at 37 ± 0.5°C with a paddle speed of 75 RPM.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).

    • Immediately filter each sample through a 0.22 µm syringe filter to separate dissolved drug from any solid particles (both precipitated and undissolved).

    • Analyze the filtrate for this compound concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the concentration of this compound in solution versus time. A decrease in concentration after reaching a maximum indicates drug precipitation.

Visualizations

G cluster_formulation Formulation Development Workflow Start Start: Poorly Soluble This compound API Screen Formulation Screening (ASD, LBF, Nano) Start->Screen Optimize Lead Formulation Optimization Screen->Optimize Characterize In Vitro Characterization (Dissolution, Stability) Optimize->Characterize InVivo Preclinical In Vivo Study (PK) Characterize->InVivo Decision Go/No-Go Decision InVivo->Decision Decision->Screen No-Go (Re-formulate) End End: Candidate Formulation Selected Decision->End Go

Caption: A workflow diagram for this compound formulation development.

G cluster_pathway Factors Limiting this compound Oral Absorption cluster_lumen cluster_enterocyte Lumen GI Lumen Enterocyte Enterocyte Blood Portal Vein Blood Drug_Form This compound Formulation Drug_Dissolved Dissolved This compound Drug_Form->Drug_Dissolved Dissolution (Rate-Limiting Step) Absorption Passive Absorption Drug_Dissolved->Absorption Absorption->Blood To Systemic Circulation Metabolism CYP3A4 Metabolism Absorption->Metabolism Efflux P-gp Efflux Absorption->Efflux Efflux->Drug_Dissolved Back to Lumen

Caption: Key biological barriers affecting this compound's oral bioavailability.

Technical Support Center: Budiodarone Long-Term Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with Budiodarone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during long-term this compound treatment studies.

Issue Potential Cause Recommended Solution
Inconsistent Antiarrhythmic Effect Drug degradation, inconsistent cell density, or variability in electrophysiological recordings.Prepare fresh this compound solutions regularly and protect from light. Ensure consistent cell seeding density across all experiments.[1] Calibrate electrophysiology equipment before each use and maintain a stable recording environment.
Increased Cell Death or Cytotoxicity Off-target effects at high concentrations, solvent toxicity, or prolonged exposure leading to cellular stress.Perform dose-response studies to determine the optimal concentration with maximal efficacy and minimal toxicity.[1] Use the lowest effective concentration of the vehicle (e.g., DMSO) and include a vehicle-only control.[1] Monitor cell viability regularly using assays like ATP measurement and consider intermittent dosing schedules if continuous exposure is toxic.
Altered Ion Channel Expression Long-term exposure to an ion channel blocker can lead to compensatory changes in channel expression.Monitor the expression levels of key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) using techniques like qPCR or Western blotting at different time points throughout the study.
Difficulty Maintaining Stable Patch-Clamp Recordings Poor seal formation, membrane instability, or cell health deterioration over long recording periods.Use high-resistance pipettes (6-7 MΩ) for better seal formation in current-clamp recordings.[2] Ensure optimal cell culture conditions to maintain healthy and robust cells. For long-term monitoring, consider less invasive techniques like multi-electrode arrays (MEAs).[3]
Precipitation of this compound in Culture Media Poor solubility of the compound in aqueous media.This compound is soluble in DMSO but not in water.[4] Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity while maintaining drug solubility. Prepare stock solutions in 100% DMSO and dilute to the final concentration in pre-warmed media just before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-ion channel blocker that primarily inhibits potassium, sodium, and calcium channels in cardiac myocytes.[4][5][6] This blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key mechanisms for its antiarrhythmic effects.[4][5]

Q2: How does this compound's half-life compare to Amiodarone, and what is the implication for long-term studies?

A2: this compound is designed to have a significantly shorter half-life (approximately 7 hours) compared to Amiodarone (35-68 days).[6] This is due to a structural modification that allows for rapid metabolism by tissue esterases.[5] For long-term in vitro studies, this means the compound will need to be replenished more frequently in the culture media to maintain a steady-state concentration.

Q3: What are the expected electrophysiological effects of this compound on cardiomyocytes?

A3: The multi-channel blockade by this compound results in several characteristic electrophysiological changes:

  • Prolonged Action Potential Duration (APD): Primarily due to the inhibition of potassium channels.[5]

  • Slower Conduction Velocity: Resulting from the blockade of sodium channels.[5]

  • Decreased Automaticity: Inhibition of sodium and calcium channels can suppress spontaneous firing.[5]

  • Increased Effective Refractory Period (ERP): A consequence of the prolonged APD.[5]

Q4: Are there any known downstream signaling pathways affected by this compound?

A4: Current evidence suggests that this compound's primary mechanism is the direct modulation of ion channel conductance at the cell membrane.[4] There is no substantial public domain evidence to indicate significant interaction with downstream intracellular signaling pathways.[4]

Q5: What in vitro models are suitable for long-term this compound studies?

A5: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model as they express the necessary human ion channels and exhibit spontaneous electrical activity.[7][8] These cells can be cultured for extended periods, making them suitable for chronic drug exposure studies.

Experimental Protocols

Long-Term Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)

Objective: To assess the chronic effects of this compound on the electrophysiology of cardiomyocyte cultures.

Methodology:

  • Cell Seeding: Seed hiPSC-derived cardiomyocytes on MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer.

  • Baseline Recording: After allowing the cells to stabilize for 48-72 hours, record baseline field potentials for at least 10 minutes.

  • Drug Application: Prepare fresh this compound solutions in culture medium at the desired concentrations. Replace the medium in the MEA wells with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Long-Term Recording and Maintenance: Maintain the cultures in a CO2 incubator at 37°C. Perform recordings at regular intervals (e.g., 24, 48, 72 hours, and weekly) to assess changes in field potential duration, beat rate, and arrhythmogenic events.

  • Media Changes: Replenish the medium with fresh this compound-containing medium every 48-72 hours to ensure a consistent drug concentration.

  • Data Analysis: Analyze the recorded field potentials to quantify changes in key electrophysiological parameters over time.

Chronic Cytotoxicity Assessment

Objective: To determine the long-term effect of this compound on cardiomyocyte viability.

Methodology:

  • Cell Seeding: Plate hiPSC-derived cardiomyocytes in 96-well plates and allow them to adhere and resume spontaneous beating.

  • Treatment Initiation: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.

  • Long-Term Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator. Every 48-72 hours, perform a partial media change with freshly prepared drug-containing media.[1]

  • Viability Assessment: At predetermined time points (e.g., day 3, 7, 14), measure cell viability using an ATP-based bioluminescence assay, which correlates with the number of viable cells.

  • Data Analysis: Normalize the viability data to the vehicle control to determine the percentage of viable cells at each concentration and time point.

Signaling and Experimental Workflow Diagrams

Budiodarone_Mechanism_of_Action cluster_effects Electrophysiological Effects K_channel K+ Channel APD Prolonged Action Potential Duration K_channel->APD Na_channel Na+ Channel Conduction Slowed Conduction Velocity Na_channel->Conduction Ca_channel Ca2+ Channel This compound This compound This compound->K_channel Inhibits This compound->Na_channel Inhibits This compound->Ca_channel Inhibits ERP Increased Effective Refractory Period APD->ERP

Caption: this compound's multi-ion channel blockade mechanism.

Long_Term_Study_Workflow cluster_assays Assays start Start: hiPSC-CM Culture baseline Baseline Measurements (MEA, Viability) start->baseline treatment Initiate this compound Treatment (Multiple Concentrations + Vehicle) baseline->treatment incubation Long-Term Incubation (Regular Media Changes) treatment->incubation data_collection Periodic Data Collection (e.g., Day 3, 7, 14) incubation->data_collection mea MEA Recordings data_collection->mea cytotoxicity Cytotoxicity Assay data_collection->cytotoxicity analysis Data Analysis (Compare to Baseline and Vehicle) mea->analysis cytotoxicity->analysis end End: Determine Long-Term Effects analysis->end

Caption: Experimental workflow for long-term this compound studies.

References

Technical Support Center: Synthesis of Budiodarone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Budiodarone and its derivatives.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the construction of a substituted benzofuran core, followed by the introduction of the diiodo-substituted aroyl group and the final ester side chain. The general synthetic workflow is outlined below.

G cluster_0 This compound Synthesis Workflow A Benzofuran Core Synthesis B Friedel-Crafts Acylation A->B Introduction of 3-aroyl moiety C Iodination B->C Addition of iodine atoms D Williamson Ether Synthesis C->D Addition of diethylaminoethoxy side chain E Esterification D->E Introduction of sec-butyl acetate side chain F Purification E->F Isolation of final product G cluster_0 Troubleshooting Friedel-Crafts Acylation Start Low Yield Cause1 Polymerization Start->Cause1 Cause2 Regioisomer Formation Start->Cause2 Cause3 Catalyst Deactivation Start->Cause3 Solution1 Milder Lewis Acid Lower Temperature Cause1->Solution1 Solution2 Solvent Screening Cause2->Solution2 Solution3 Anhydrous Conditions Cause3->Solution3 G cluster_0 Key Synthetic Challenges Challenge1 Friedel-Crafts Acylation: Low Yield & Regioselectivity Challenge2 Iodination: Regiocontrol Challenge3 Williamson Ether Synthesis: Low Yield Challenge4 Purification: Structurally Similar Impurities

Validation & Comparative

A Comparative Guide to the Mechanisms of Budiodarone and Dronedarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two antiarrhythmic drugs, budiodarone and dronedarone. Both benzofuran derivatives were developed as alternatives to amiodarone, aiming to retain its therapeutic efficacy in managing atrial fibrillation (AF) while offering improved safety profiles. This analysis is supported by available preclinical and clinical experimental data.

Core Mechanism of Action: Multi-Ion Channel Blockade

Both this compound and dronedarone exert their primary antiarrhythmic effects by blocking multiple cardiac ion channels, a characteristic they share with their parent compound, amiodarone. This multi-channel blockade prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby suppressing the abnormal electrical activity that underlies atrial fibrillation.[1]

This compound is a chemical analog of amiodarone and is understood to share its mixed ion channel electrophysiological properties, inhibiting potassium, sodium, and calcium channels.[2] Preclinical studies have shown its electrophysiological activity is comparable to amiodarone.[3] A key structural difference is the presence of a sec-butyl acetate side chain, which allows for rapid metabolism by tissue esterases, resulting in a significantly shorter half-life.[4]

Dronedarone , on the other hand, is a non-iodinated analog of amiodarone with a methylsulfonamide group added to reduce lipophilicity.[1] Like this compound, it is a multi-channel blocker, affecting potassium, sodium, and calcium channels, and also possesses antiadrenergic properties.[5]

The following diagram illustrates the primary mechanism of action shared by both drugs at the cellular level.

General Mechanism of this compound and Dronedarone cluster_drug Antiarrhythmic Drug cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound K_channel Potassium Channels (IKr, IKs, etc.) This compound->K_channel Inhibits Na_channel Sodium Channels (INa) This compound->Na_channel Inhibits Ca_channel Calcium Channels (ICa) This compound->Ca_channel Inhibits Dronedarone Dronedarone Dronedarone->K_channel Inhibits Dronedarone->Na_channel Inhibits Dronedarone->Ca_channel Inhibits APD Prolongation of Action Potential Duration (APD) K_channel->APD Leads to Na_channel->APD Leads to Ca_channel->APD Leads to ERP Increase in Effective Refractory Period (ERP) APD->ERP Results in Suppression Suppression of Arrhythmias ERP->Suppression Contributes to

Fig. 1: General multi-ion channel blockade by this compound and dronedarone.

Quantitative Comparison of Ion Channel Inhibition

A direct quantitative comparison of the potency of this compound and dronedarone at various ion channels is limited by the lack of publicly available IC50 values for this compound. Most literature describes its electrophysiological profile as "similar to amiodarone." In contrast, several studies have quantified the inhibitory effects of dronedarone on key cardiac ion channels.

Ion ChannelThis compound IC50 (µM)Dronedarone IC50 (µM)Experimental Conditions
Potassium Channels
IKr (hERG)Data not publicly available9.2[6]Xenopus laevis oocytes, two-microelectrode voltage-clamp[6]
IKs (KvLQT1/minK)Data not publicly available>100 (33.2% inhibition at 100 µM)[6]Xenopus laevis oocytes, two-microelectrode voltage-clamp[6]
IKAS (SK2)Data not publicly available2.42 (in human atrial myocytes from AF patients)[7]Whole-cell patch-clamp in human atrial myocytes and HEK-293 cells[7]
IKAChData not publicly available0.063[8]Rabbit sinoatrial node cells, whole-cell patch-clamp[8]
Sodium Channels
INa (fast)Data not publicly available0.7 (state-dependent, Vhold = -80 mV)[9]Guinea pig ventricular myocytes, whole-cell patch-clamp[9]
INa (late)Data not publicly availableData not publicly available
Calcium Channels
ICa,LData not publicly available0.4 (state-dependent, Vhold = -40 mV)[9]Guinea pig ventricular myocytes, whole-cell patch-clamp[9]

Signaling Pathways Beyond Direct Ion Channel Blockade

While the primary mechanism of action for both drugs is direct ion channel inhibition, evidence suggests effects on other signaling pathways, particularly for dronedarone.

Dronedarone has been shown to have antiadrenergic properties, acting as a non-competitive antagonist at beta-adrenergic receptors.[10][11] This contributes to its heart rate-lowering effects. Furthermore, some studies suggest potential anti-fibrotic effects and an ability to counteract myocardial hypertrophy induced by Angiotensin II by impacting pathways involving SIRT1, NFATc4, ERK, and AKT.[10]

Publicly available information on This compound's effects on signaling pathways beyond direct ion channel blockade is limited.

Dronedarone's Effects on Signaling Pathways cluster_adrenergic Adrenergic Signaling cluster_hypertrophy Hypertrophy Signaling Dronedarone Dronedarone Beta_receptors Beta-Adrenergic Receptors Dronedarone->Beta_receptors Antagonizes Hypertrophy_pathways SIRT1, NFATc4, ERK, AKT Pathways Dronedarone->Hypertrophy_pathways Modulates Sympathetic_tone Reduced Sympathetic Tone Beta_receptors->Sympathetic_tone Leads to Angiotensin_II Angiotensin II Angiotensin_II->Hypertrophy_pathways Activates Myocardial_hypertrophy Reduced Myocardial Hypertrophy Hypertrophy_pathways->Myocardial_hypertrophy Results in

Fig. 2: Dronedarone's influence on adrenergic and hypertrophy signaling pathways.

Comparative Efficacy in Atrial Fibrillation

Clinical trials for both this compound and dronedarone have demonstrated their efficacy in reducing the burden of atrial fibrillation.

DrugStudyDosagePrimary EndpointResults
This compound PASCAL (Phase 2)400 mg BIDMedian reduction in AF burden54% reduction (p=0.01 vs. placebo)[2]
600 mg BID74% reduction (p=0.001 vs. placebo)[2]
Dronedarone ATHENA400 mg BIDFirst cardiovascular hospitalization or death24% risk reduction (p<0.001 vs. placebo)[12]
EURIDIS & ADONIS400 mg BIDAF/AFL recurrenceSignificantly delayed time to first recurrence vs. placebo[13]
Post-hoc analysis of ATHENA400 mg BIDProgression to permanent AF35% lower risk vs. placebo (HR: 0.65)[14]

Experimental Protocols

In Vitro Assessment of Ion Channel Inhibition: Whole-Cell Patch-Clamp Technique

The inhibitory effects and IC50 values of antiarrhythmic drugs on specific cardiac ion channels are typically determined using the whole-cell patch-clamp technique.[4][15]

Whole-Cell Patch-Clamp Experimental Workflow Start Start: Cell Preparation (e.g., HEK293 cells expressing target ion channel) Giga_seal Establish Gigaohm Seal with Patch Pipette Start->Giga_seal Whole_cell Rupture Cell Membrane to Achieve Whole-Cell Configuration Giga_seal->Whole_cell Baseline Record Baseline Ion Current Whole_cell->Baseline Drug_application Apply Increasing Concentrations of Drug Baseline->Drug_application Record_inhibition Record Steady-State Current Inhibition Drug_application->Record_inhibition Data_analysis Data Analysis: - Concentration-response curve - Fit to Hill equation - Determine IC50 Record_inhibition->Data_analysis End End Data_analysis->End

Fig. 3: A generalized workflow for determining IC50 values using the whole-cell patch-clamp technique.

Methodology:

  • Cell Preparation: A stable cell line (e.g., HEK293 or CHO cells) expressing the specific cardiac ion channel of interest (e.g., hERG for IKr) is cultured.[4]

  • Electrophysiological Recording: The whole-cell configuration is established using a patch-clamp amplifier and data acquisition system. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.[16]

  • Voltage Protocol: Specific voltage protocols are applied to the cell to elicit the ionic current of interest.[14]

  • Drug Application: After recording a stable baseline current, increasing concentrations of the test compound (this compound or dronedarone) are perfused over the cell.[4]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is then generated to determine the IC50 value by fitting the data to the Hill equation.[4]

Clinical Assessment of Atrial Fibrillation Burden

The efficacy of antiarrhythmic drugs in clinical trials is often assessed by measuring the reduction in atrial fibrillation burden, which is the percentage of time a patient is in AF.[2]

Methodology:

  • Patient Population: Patients with paroxysmal or persistent AF are enrolled.[2]

  • Monitoring Device: Continuous monitoring of the heart's rhythm is achieved through implanted devices such as dual-chamber pacemakers or through the use of wearable AF monitoring devices.[2][17]

  • Baseline Measurement: A baseline AF burden is established during a run-in period where patients are not on the investigational drug.[2]

  • Treatment and Follow-up: Patients are randomized to receive either the drug or a placebo for a specified period. Their AF burden is continuously monitored.[2]

  • Data Analysis: The percentage change in AF burden from baseline is calculated and compared between the treatment and placebo groups.[2]

Conclusion

This compound and dronedarone are both multi-ion channel blockers that represent advancements over amiodarone, primarily through modifications that alter their pharmacokinetic profiles to improve safety. Dronedarone has a well-documented inhibitory profile against several key cardiac ion channels and has demonstrated effects on signaling pathways beyond direct channel blockade. While this compound is understood to have a similar multi-ion channel blocking mechanism, a direct quantitative comparison of its potency with dronedarone is hampered by the limited availability of public preclinical data. Both drugs have shown clinical efficacy in reducing the burden of atrial fibrillation. Further head-to-head comparative studies, particularly at the preclinical level, would be beneficial for a more complete understanding of their relative mechanistic nuances.

References

Budiodarone: In Vivo Validation of a Novel Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Budiodarone (formerly ATI-2042) has emerged as a promising antiarrhythmic agent, designed as an analog of amiodarone with a potentially improved safety profile.[1] This guide provides a comparative overview of the in vivo antiarrhythmic effects of this compound, primarily benchmarked against its predecessor, amiodarone. The data presented herein is curated from publicly available preclinical and clinical studies to assist researchers in evaluating its therapeutic potential.

Executive Summary

This compound is a chemical analog of amiodarone, sharing its multi-ion channel blocking properties, which are characteristic of Class III antiarrhythmic agents with additional features from other classes.[1][2] The key structural difference is the addition of a sec-butyl acetate side chain, which facilitates rapid metabolism by tissue esterases.[3] This results in a significantly shorter half-life of approximately 7 hours for this compound, compared to 35-68 days for amiodarone. This pharmacokinetic advantage is anticipated to reduce the tissue accumulation and adverse effects associated with long-term amiodarone therapy.[4]

Preclinical studies, although not extensively detailed in the public domain, suggest that this compound has potent inhibitory effects on ventricular tachycardia (VT).[4][5] Clinical data from a Phase 2 trial has demonstrated a significant dose-dependent reduction in atrial fibrillation (AF) burden.[6][7][8]

Comparative Efficacy: this compound vs. Amiodarone

Direct comparative in vivo preclinical studies between this compound and amiodarone are not widely available in published literature. However, by juxtaposing data from independent studies, we can infer their relative antiarrhythmic profiles.

Clinical Efficacy of this compound in Atrial Fibrillation

A Phase 2 clinical trial in patients with paroxysmal atrial fibrillation and implanted pacemakers provides the most robust quantitative data for this compound's efficacy.

Treatment Group (twice daily)Median Reduction in AF Burden vs. Placebop-value
This compound 400 mg 54.4%0.01
This compound 600 mg 75%0.001

Data from a Phase 2 randomized, placebo-controlled trial in patients with paroxysmal atrial fibrillation.[8][9]

This study also noted that this compound reduced the number and duration of AF episodes.[8]

Preclinical Efficacy of Amiodarone in Ventricular Arrhythmias

In vivo studies in canine models have been instrumental in characterizing the antiarrhythmic effects of amiodarone.

Arrhythmia ModelAmiodarone DosageOutcome
Epinephrine-induced 3 mg/kg (bolus)Suppression of arrhythmia
Digitalis-induced 5 mg/kg (bolus)Suppression of arrhythmia
Two-stage coronary ligation-induced 5 mg/kg (bolus)Suppression of arrhythmia
Coronary ligation/reperfusion 6.67 mg/kg/h (infusion)No significant antiarrhythmic effect

Data from canine models of ventricular arrhythmia.[10]

Pharmacokinetics and Safety Profile

A key differentiator for this compound is its pharmacokinetic profile, which is designed to minimize the long-term toxicities associated with amiodarone.

ParameterThis compoundAmiodarone
Half-life ~7 hours[3]35-68 days
Metabolism Tissue esterases[3][7]Hepatic cytochromes[7]
Reported Side Effects Increased TSH (reversible), increased serum creatinine[7][9]Hepatic, pulmonary, and thyroid toxicity

Mechanism of Action: A Multi-Channel Blockade

This compound, like amiodarone, exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential. This multi-pronged approach contributes to its broad-spectrum efficacy. The primary mechanisms include:

  • Potassium Channel Inhibition: Blockade of delayed rectifier potassium currents (IKr and IKs) prolongs the action potential duration (APD) and increases the effective refractory period (ERP) of cardiomyocytes.[1]

  • Sodium Channel Inhibition: Inhibition of the fast inward sodium current (INa) slows the rate of depolarization and conduction velocity.[1]

  • Calcium Channel Inhibition: Blockade of L-type calcium channels slows the heart rate and conduction through the atrioventricular node.[1]

This integrated channel blockade leads to a decreased likelihood of electrical re-entry, which is a common mechanism for arrhythmias.

cluster_this compound This compound cluster_IonChannels Ion Channels cluster_ElectrophysiologicalEffects Electrophysiological Effects cluster_AntiarrhythmicOutcome Therapeutic Outcome This compound This compound K_channel K+ Channels (IKr, IKs) This compound->K_channel Inhibits Na_channel Na+ Channels (INa) This compound->Na_channel Inhibits Ca_channel Ca2+ Channels (L-type) This compound->Ca_channel Inhibits APD ↑ Action Potential Duration K_channel->APD Depolarization ↓ Depolarization Rate Na_channel->Depolarization HR ↓ Heart Rate Ca_channel->HR ERP ↑ Effective Refractory Period APD->ERP Reentry ↓ Electrical Re-entry ERP->Reentry Conduction ↓ Conduction Velocity Depolarization->Conduction Conduction->Reentry Arrhythmia Suppression of Arrhythmia Reentry->Arrhythmia

Caption: this compound's multi-ion channel blockade mechanism.

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not extensively published. However, methodologies from amiodarone studies in canine models provide a framework for designing similar preclinical evaluations.

Canine Model of Ventricular Arrhythmia

This workflow outlines a general procedure for inducing and evaluating the efficacy of an antiarrhythmic agent in a canine model.

cluster_protocol Experimental Workflow: Canine Ventricular Arrhythmia Model Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline ECG and Hemodynamic Measurements Animal_Prep->Baseline Arrhythmia_Induction Arrhythmia Induction (e.g., Coronary Ligation, Epinephrine) Baseline->Arrhythmia_Induction Drug_Admin Test Agent Administration (e.g., this compound/Amiodarone IV) Arrhythmia_Induction->Drug_Admin Monitoring Continuous ECG and Hemodynamic Monitoring Drug_Admin->Monitoring Data_Analysis Data Analysis (Arrhythmia burden, EP parameters) Monitoring->Data_Analysis

References

A Comparative Analysis of Budiodarone and Other Class III Antiarrhythmics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the electrophysiological properties, clinical efficacy, and safety profiles of Budiodarone in relation to established Class III antiarrhythmic agents.

This guide provides a comprehensive comparative analysis of this compound (formerly ATI-2042), an investigational Class III antiarrhythmic drug, with other widely used agents in the same class, including amiodarone, dronedarone, sotalol, dofetilide, and ibutilide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

Introduction to this compound and Class III Antiarrhythmics

Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2] This mechanism is particularly effective in the management of tachyarrhythmias, such as atrial fibrillation (AF).[1][2] Amiodarone, a highly effective agent in this class, is associated with a range of adverse effects, limiting its long-term use.[3] This has driven the development of newer agents with improved safety profiles.

This compound is a chemical analog of amiodarone, designed to retain its broad-spectrum antiarrhythmic activity while possessing a significantly shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days.[3][4][5] This is achieved through a structural modification—a sec-butyl acetate side chain—that allows for rapid metabolism by tissue esterases.[3] The intended result is a drug with a faster onset of action and reduced systemic toxicity.[6]

Comparative Data on Ion Channel Inhibition

A key differentiator among Class III antiarrhythmics is their selectivity and potency in blocking various cardiac ion channels. While this compound is known to be a multi-channel blocker like amiodarone, specific in-vitro quantitative data, such as IC50 values for ion channel inhibition, are limited in the public domain.[6] The following table summarizes the available quantitative data for other prominent Class III agents.

Drug Target Ion Channel Current Test System IC50 Value Reference(s)
Amiodarone hERG (KCNH2)IKrHEK293 Cells0.8 ± 0.1 µM[7]
Rabbit Ventricular MyocytesIKrRabbit2.8 µM[8]
NaV1.5Late INaHEK293 Cells3.0 ± 0.9 µM[7]
NaV1.5Peak INa (tonic block)HEK293 Cells178.1 ± 17.2 µM[7]
Atrial MyocytesINaRabbit1.8 ± 1.1 µM[7]
Dronedarone SK ChannelsIKASHuman Atrial Myocytes (CAF)2.42 µM[9][10]
SK ChannelsIKASHEK-293 Cells (SK2)1.7 µM[9][10]
Fast Na+ ChannelsINaGuinea Pig Ventricular Myocytes0.7 ± 0.1 µM (at -80mV)[11]
Ca2+ ChannelsICaGuinea Pig Ventricular Myocytes0.4 ± 0.1 µM (at -40mV)[11]
HCN4 ChannelsIfCHO Cells1.0 ± 0.1 µM[11]
Dofetilide hERG (KCNH2)IKrHEK293 Cells7 nM[1]
Rabbit Ventricular MyocytesIKrRabbit13 nM[1]
Sotalol hERG (KCNH2)IKrRabbit Ventricular Myocytes52 µM[1]
hERG (KCNH2)IKrHEK293 Cells343 µM (automated patch-clamp)[1]
hERG (KCNH2)IKrHEK293 Cells78 µM (manual patch-clamp)[1]
Ibutilide hERG (KCNH2)IKrNot Specified~20 nM[12]

Note: IC50 values can vary significantly based on the experimental conditions, including the cell type, temperature, and specific voltage-clamp protocol used.

Clinical Efficacy in Atrial Fibrillation

The clinical development of this compound has primarily focused on the management of paroxysmal atrial fibrillation (PAF). The PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial was a key Phase 2 study evaluating its efficacy.

PASCAL Phase 2 Clinical Trial

The PASCAL trial demonstrated a dose-dependent reduction in atrial fibrillation burden with this compound.[13][14]

Treatment Group Median Reduction in AT/AF Burden from Baseline p-value vs. Placebo
Placebo--
This compound 200 mg BID10% (non-significant)-
This compound 400 mg BID54%0.01
This compound 600 mg BID74%0.001

Data from the PASCAL Phase 2 Study.[15]

The study also showed a reduction in both the number and duration of atrial tachycardia/atrial fibrillation (AT/AF) episodes in the higher-dose groups.[13][14]

Safety and Tolerability Profile

A major developmental goal for this compound was to improve upon the safety profile of amiodarone. Due to its rapid metabolism and shorter half-life, this compound is expected to have a lower incidence of the organ toxicities associated with amiodarone.[3] In the PASCAL trial, this compound was reported to be safe and well-tolerated.[13]

A comparative overview of the safety profiles of various Class III antiarrhythmics is presented below.

Drug Common and/or Serious Adverse Effects
This compound Generally well-tolerated in Phase 2 trials.[13]
Amiodarone Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, optic neuropathy, dermatologic effects.[3]
Dronedarone Gastrointestinal effects, increased serum creatinine, contraindicated in certain heart failure patients.[16]
Sotalol Proarrhythmia (Torsades de Pointes), bradycardia, fatigue.[2][17]
Dofetilide Proarrhythmia (Torsades de Pointes), requiring in-hospital initiation for QT monitoring.[2]
Ibutilide Proarrhythmia (Torsades de Pointes), headache, hypotension.[18][19]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on a specific cardiac ion channel.

Methodology:

  • Cell Preparation: A stable cell line (e.g., HEK293 or CHO cells) expressing the target ion channel (e.g., hERG for IKr) is cultured and prepared for electrophysiological recording.[6][7]

  • Recording Setup: The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and data acquisition system.[6][7]

  • Solutions: Specific external and internal pipette solutions are used to isolate the ionic current of interest.[20]

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the target ionic current. For example, to measure IKr (hERG) current, a depolarizing pulse is followed by a repolarizing step to elicit a characteristic "tail" current.[20]

  • Drug Application: After establishing a stable baseline recording, increasing concentrations of the test compound (e.g., this compound) are perfused onto the cell.[6]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration. The IC50 value is then determined by fitting the data to the Hill equation.[6]

PASCAL Clinical Trial Protocol

Objective: To evaluate the safety and efficacy of this compound in patients with paroxysmal atrial fibrillation.[13][14]

Methodology:

  • Patient Population: Patients with a history of paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of storing electrograms were enrolled.[13][14]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]

  • Treatment Regimen:

    • Baseline: A 4-week run-in period where prior antiarrhythmic drugs were discontinued to establish a baseline atrial tachycardia/atrial fibrillation burden (AT/AFB).[13][14]

    • Randomization: Patients with an AT/AFB between 3% and 70% were randomized to receive placebo or this compound (200 mg, 400 mg, or 600 mg) twice daily for 12 weeks.[13][14]

    • Washout: A 4-week washout period followed the treatment phase.[13][14]

  • Primary Endpoint: The primary endpoint was the percent change in AT/AFB from baseline over the 12 weeks of treatment compared to placebo.[13][14]

  • Data Collection: Pacemaker data, including AT/AFB, number of episodes, and duration of episodes, were interrogated every 4 weeks. Safety assessments were also performed at these intervals.[13][14]

Signaling Pathways and Mechanisms of Action

Class III antiarrhythmics exert their effects by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the cardiac action potential.

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_drugs Class III Antiarrhythmics K_channel Potassium Channels (e.g., hERG) Action_Potential Prolonged Action Potential Duration K_channel->Action_Potential Modulates Repolarization Na_channel Sodium Channels (e.g., NaV1.5) Na_channel->Action_Potential Modulates Depolarization Ca_channel Calcium Channels (e.g., L-type) Ca_channel->Action_Potential Modulates Plateau This compound This compound This compound->K_channel Block This compound->Na_channel Block This compound->Ca_channel Block Amiodarone Amiodarone Amiodarone->K_channel Block Amiodarone->Na_channel Block Amiodarone->Ca_channel Block Dronedarone Dronedarone Dronedarone->K_channel Block Dronedarone->Na_channel Block Dronedarone->Ca_channel Block Sotalol Sotalol Sotalol->K_channel Block Dofetilide Dofetilide Dofetilide->K_channel Block (Selective) Ibutilide Ibutilide Ibutilide->K_channel Block Ibutilide->Na_channel Activate (Late) Refractory_Period Increased Effective Refractory Period Action_Potential->Refractory_Period Antiarrhythmic_Effect Antiarrhythmic Effect Refractory_Period->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound and other Class III antiarrhythmics.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Ion_Channel_Screening Ion Channel Screening (Patch-Clamp) In_Vivo_Models In Vivo Animal Models (Efficacy & Safety) Ion_Channel_Screening->In_Vivo_Models Toxicology Toxicology Studies In_Vivo_Models->Toxicology Phase_I Phase I (Safety & Pharmacokinetics) Toxicology->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging) e.g., PASCAL Trial Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Review Regulatory Review (e.g., FDA) Phase_III->Regulatory_Review

Caption: General experimental workflow for antiarrhythmic drug development.

Conclusion

This compound represents a promising development in the field of Class III antiarrhythmics, aiming to provide the high efficacy of amiodarone with a more favorable safety profile. Its significantly shorter half-life is a key pharmacokinetic advantage. Phase 2 clinical data have demonstrated its potential in reducing the burden of atrial fibrillation. However, a comprehensive understanding of its comparative performance, particularly at the molecular level, is hampered by the limited availability of public in-vitro data.

Further research, including head-to-head comparative clinical trials and the publication of detailed preclinical data, will be crucial in fully elucidating the therapeutic position of this compound relative to other established Class III agents. For researchers and drug development professionals, the ongoing clinical evaluation of this compound warrants close attention as it may offer a valuable new tool in the management of cardiac arrhythmias.

References

Comparative Analysis of Amiodarone in Head-to-Head Clinical Trials for Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for information on "Budiodarone" yielded no results for a recognized pharmaceutical agent. It is presumed that this was a typographical error and the intended subject of inquiry was amiodarone , a well-established antiarrhythmic drug. This guide therefore provides a comparative analysis of amiodarone against other prominent antiarrhythmic agents, based on available head-to-head clinical trial data.

Amiodarone is a potent antiarrhythmic medication frequently utilized for the management of various cardiac dysrhythmias, including life-threatening ventricular arrhythmias and atrial fibrillation.[1][2] Its efficacy is weighed against a notable side-effect profile, necessitating careful patient selection and monitoring.[1] This guide offers a detailed comparison of amiodarone with other antiarrhythmic drugs, presenting quantitative data from clinical trials, outlining experimental protocols, and visualizing key pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action

Amiodarone has a complex pharmacological profile, exhibiting effects from all four Vaughan-Williams classes of antiarrhythmic agents.[3][4][5] Its primary mechanism involves blocking potassium channels, which prolongs the repolarization phase (phase 3) of the cardiac action potential and increases the refractory period.[3][4][6] Additionally, it blocks sodium and calcium channels and possesses non-competitive beta-adrenergic blocking properties.[3][4][7] This multifaceted action makes it effective for a broad range of arrhythmias.[3]

cluster_Amiodarone Amiodarone's Multi-channel Blockade cluster_Effects Electrophysiological Effects Amiodarone Amiodarone K_Channel Potassium Channels (IKr, IKs) Class III effect Amiodarone->K_Channel Blocks Na_Channel Sodium Channels Class I effect Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels Class IV effect Amiodarone->Ca_Channel Blocks Beta_Receptor Beta-Adrenergic Receptors Class II effect Amiodarone->Beta_Receptor Blocks Prolong_AP Prolongs Action Potential Duration K_Channel->Prolong_AP Increase_Refractory Increases Refractory Period K_Channel->Increase_Refractory Slow_Conduction Slows AV Conduction Na_Channel->Slow_Conduction Ca_Channel->Slow_Conduction Decrease_HR Decreases Heart Rate Ca_Channel->Decrease_HR Beta_Receptor->Decrease_HR

Amiodarone's multifaceted mechanism of action.

Head-to-Head Clinical Trial Data

This section summarizes the quantitative outcomes from key clinical trials comparing amiodarone to other antiarrhythmic drugs for the management of atrial fibrillation (AF) and ventricular arrhythmias.

Amiodarone vs. Sotalol

Amiodarone and sotalol are both utilized for maintaining sinus rhythm in patients with atrial fibrillation.[8]

Table 1: Efficacy and Outcomes of Amiodarone vs. Sotalol for Atrial Fibrillation

OutcomeAmiodaroneSotalolPlacebop-valueTrial
Median Time to Recurrence of AF (days) 487746<0.001 (Amiodarone vs. Sotalol)SAFE-T[8]
Spontaneous Conversion to Sinus Rhythm 27.1%24.2%0.8%NSSAFE-T[8]
Failed Direct-Current Cardioversion 27.7%26.5%32.1%NSSAFE-T[8]
Median Time to Recurrence in Ischemic Heart Disease (days) 569428-0.53SAFE-T[8]

Experimental Protocol: SAFE-T Trial [8]

  • Study Design: A double-blind, placebo-controlled trial.[8]

  • Patient Population: 665 patients with persistent atrial fibrillation who were receiving anticoagulants.[8]

  • Intervention: Patients were randomly assigned to receive amiodarone, sotalol, or a placebo.[8]

    • Amiodarone Dosage: 800 mg/day for 14 days, then 600 mg/day for 14 days, followed by a maintenance dose of 300 mg/day.

    • Sotalol Dosage: 80 mg twice daily for the first week, then 160 mg twice daily.

  • Primary Endpoint: The time to the first recurrence of atrial fibrillation, monitored weekly via transtelephonic monitoring.[8]

  • Follow-up: 1 to 4.5 years.[8]

Start Patient Screening (Persistent AF) Randomization Randomization Start->Randomization Amiodarone_Arm Amiodarone Treatment Randomization->Amiodarone_Arm Sotalol_Arm Sotalol Treatment Randomization->Sotalol_Arm Placebo_Arm Placebo Randomization->Placebo_Arm FollowUp Follow-up (1-4.5 years) Weekly Transtelephonic Monitoring Amiodarone_Arm->FollowUp Sotalol_Arm->FollowUp Placebo_Arm->FollowUp Endpoint Primary Endpoint: Time to AF Recurrence FollowUp->Endpoint

SAFE-T clinical trial workflow.
Amiodarone vs. Dronedarone

Dronedarone, a derivative of amiodarone, was developed with the aim of reducing the adverse effects associated with amiodarone.[9][10]

Table 2: Efficacy and Safety of Amiodarone vs. Dronedarone for Atrial Fibrillation

OutcomeAmiodaroneDronedaronep-valueTrial/Analysis
Recurrence of Atrial Fibrillation 42%63%<0.05DIONYSOS[10]
Cardiovascular-related Hospitalization 8.4%12.7%0.02Retrospective Cohort Study[11]
All-cause Mortality 1.8%1.2%0.6Retrospective Cohort Study[11]
Adverse Events Leading to Discontinuation HigherLower-Systematic Overview[12]

Experimental Protocol: DIONYSOS Trial [10]

  • Study Design: A comparative randomized clinical trial.

  • Patient Population: 504 patients with persistent atrial fibrillation who had not previously taken amiodarone.[10]

  • Intervention: Patients were assigned to receive either dronedarone or amiodarone.

  • Primary Endpoint: Recurrence of atrial fibrillation.[11]

  • Follow-up: A mean of 7 months.[10]

Amiodarone vs. Dofetilide

Dofetilide is another antiarrhythmic agent used for the conversion and maintenance of sinus rhythm in patients with atrial fibrillation or atrial flutter.[13][14][15]

Table 3: Efficacy of Intravenous Amiodarone vs. Dofetilide for Acute Termination of Atrial Fibrillation/Flutter

OutcomeAmiodaroneDofetilidePlacebop-valueTrial
Restoration of Sinus Rhythm 4%35%4%<0.001 (Dofetilide vs. Placebo)Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14]
Cardioversion Rate in Atrial Flutter -75%-0.004 (vs. Atrial Fibrillation)Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14]
Cardioversion Rate in Atrial Fibrillation -22%--Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14]
Mean Time to Conversion -55 ± 15 min--Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14]

A retrospective study also found that dofetilide and amiodarone had comparable efficacy for rhythm control in patients with AF at 12 months, with similar rates of recurrent atrial arrhythmias (37% for dofetilide vs. 39% for amiodarone, p=0.56).[16]

Experimental Protocol: Intravenous Dofetilide vs. Amiodarone Trial [13][14][15]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[13][14][15]

  • Patient Population: 150 patients with atrial fibrillation or flutter (duration 2 hours to 6 months).[13][14]

  • Intervention: Patients received a 15-minute intravenous infusion of:

    • Dofetilide: 8 μg/kg (n=48)

    • Amiodarone: 5 mg/kg (n=50)

    • Placebo: (n=52)

  • Primary Endpoint: Conversion of atrial fibrillation or flutter to sinus rhythm.

  • Monitoring: Continuous monitoring for 3 hours.[13][14]

Summary and Conclusion

The choice of an antiarrhythmic agent is a complex decision that must balance efficacy with the potential for adverse effects.

  • Amiodarone vs. Sotalol: For maintaining sinus rhythm in patients with atrial fibrillation, amiodarone is superior to sotalol.[8] However, in patients with ischemic heart disease, their efficacy is similar.[8]

  • Amiodarone vs. Dronedarone: Amiodarone is more effective than dronedarone in maintaining sinus rhythm.[10] However, dronedarone has a better safety profile with fewer adverse effects leading to discontinuation.[9][10][12]

  • Amiodarone vs. Dofetilide: For the acute intravenous termination of atrial fibrillation and flutter, dofetilide is significantly more effective than amiodarone.[13][14] However, long-term rhythm control appears comparable between the two drugs.[16]

The data presented in this guide are intended to provide a comparative overview for research and drug development professionals. The selection of an antiarrhythmic agent for a specific patient should always be individualized based on the patient's clinical characteristics, comorbidities, and the specific arrhythmia being treated.

References

A Comparative Analysis of the Long-Term Safety Profiles of Budiodarone and Amiodarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term safety of Budiodarone, an investigational antiarrhythmic agent, and amiodarone, a widely used but toxicity-prone antiarrhythmic drug. This analysis is based on available clinical trial data and preclinical research, with a focus on quantitative safety endpoints, experimental methodologies, and associated signaling pathways.

Executive Summary

Amiodarone is a highly effective antiarrhythmic agent, but its long-term use is frequently complicated by a substantial risk of organ toxicity, primarily affecting the lungs, thyroid, and liver.[1][2] this compound, a chemical analog of amiodarone, was developed to retain the therapeutic efficacy of amiodarone while mitigating its adverse safety profile.[3][4] The key structural difference in this compound is the addition of a sec-butyl acetate side chain, which allows for rapid metabolism by tissue and plasma esterases.[3][5] This results in a significantly shorter half-life of approximately 7 hours for this compound, compared to 35-68 days for amiodarone.[3][4] While long-term comparative safety data is not yet available for this compound, early-stage clinical trials suggest a more favorable safety profile.

Comparative Safety Data

The following tables summarize the known adverse effects of amiodarone based on long-term clinical use and the reported adverse events for this compound from Phase 2 clinical trials. It is important to note that the duration of monitoring for this compound is significantly shorter than the extensive post-marketing surveillance data available for amiodarone.

Table 1: Comparison of Adverse Effects

Adverse EffectThis compound (Reported in Phase 2 Trials)Amiodarone (Reported in Long-Term Use)
Pulmonary Toxicity Not reported in 12-week trials.Interstitial pneumonitis, fibrosis (can be fatal in ~10% of cases).[2]
Thyroid Dysfunction Reversible increase in thyroid-stimulating hormone (TSH).[6][7]Hypothyroidism or hyperthyroidism.[1]
Hepatic Toxicity Not reported in 12-week trials.Asymptomatic elevation of liver enzymes, potentially fatal hepatotoxicity.[2]
Ocular Effects Not reported in 12-week trials.Corneal microdeposits (common, usually asymptomatic), optic neuropathy (rare).[1]
Dermatological Effects Not reported in 12-week trials.Photosensitivity, bluish-gray skin discoloration.[1]
Cardiovascular Effects Dose-dependent decrease in heart rate.[3]Bradycardia, QT prolongation, proarrhythmia (Torsades de Pointes).[1][2]
Gastrointestinal Effects Not reported in 12-week trials.Nausea, vomiting, anorexia.[8]
Neurological Effects Not reported in 12-week trials.Peripheral neuropathy, tremor, ataxia.[1]

Table 2: Pharmacokinetic and Metabolic Profile

ParameterThis compoundAmiodarone
Half-life ~7 hours[3][4]35-68 days[3]
Metabolism Rapidly metabolized by plasma and tissue esterases.[3][5]Extensively metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2C8).[9]
Tissue Accumulation Not observed in studies to date.[5]High, particularly in adipose tissue, lung, liver, and skin.[9]

Experimental Protocols

This compound: PASCAL Phase 2 Clinical Trial

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a key Phase 2 trial that evaluated the efficacy and safety of this compound.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][10]

  • Patient Population: Patients with paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of storing electrograms.[1][10]

  • Treatment Protocol:

    • Baseline: A 4-week period with no antiarrhythmic drugs to establish baseline atrial fibrillation (AF) burden.[1][10]

    • Randomization: Patients were randomized to receive placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[1][10]

    • Washout: A 4-week washout period followed the treatment phase.[1][10]

  • Safety Monitoring:

    • Adverse events were recorded at each study visit.

    • Vital signs (blood pressure and heart rate) were monitored.

    • 12-lead electrocardiograms (ECGs) were performed to assess for proarrhythmic effects.

    • Blood samples were collected for hematology, serum chemistry (including liver and renal function), and thyroid function tests (TSH, free T3, free T4).[11]

    • Echocardiograms were performed at screening and at the end of treatment.[11]

  • Efficacy Endpoint: The primary endpoint was the percent change in AF burden from baseline, as measured by pacemaker data.[1][10]

Signaling Pathways and Mechanisms of Action

Mechanism of Action: this compound and Amiodarone

Both this compound and amiodarone are multi-ion channel blockers, which contributes to their antiarrhythmic effects. They inhibit potassium, sodium, and calcium channels in cardiac myocytes.[3][12][13] This leads to a prolongation of the action potential duration and the effective refractory period, making the heart less susceptible to arrhythmias.

cluster_0 Cardiac Myocyte Drug This compound / Amiodarone K_Channel Potassium Channels (IKr, IKs) Drug->K_Channel Inhibition Na_Channel Sodium Channels Drug->Na_Channel Inhibition Ca_Channel Calcium Channels Drug->Ca_Channel Inhibition APD Action Potential Duration (Prolonged) K_Channel->APD Leads to ERP Effective Refractory Period (Increased) APD->ERP Arrhythmia Arrhythmia Suppression ERP->Arrhythmia

Mechanism of action for this compound and amiodarone.

Amiodarone-Induced Pulmonary Toxicity Signaling Pathway

Amiodarone-induced pulmonary toxicity is a serious adverse effect. One of the proposed mechanisms involves the activation of the PI3K/AKT/mTOR signaling pathway and the NLRP3 inflammasome, leading to inflammation and fibrosis.

cluster_0 Cellular Response to Amiodarone Amiodarone Amiodarone ROS Reactive Oxygen Species (ROS) Amiodarone->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 IL1B IL-1β Release NLRP3->IL1B TGFB1 TGF-β1 IL1B->TGFB1 PI3K PI3K TGFB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibrosis Pulmonary Fibrosis mTOR->Fibrosis

Amiodarone-induced pulmonary toxicity pathway.

Experimental Workflow

The workflow for the PASCAL clinical trial is outlined below.

Screening Patient Screening (Paroxysmal AF with Pacemaker) Baseline 4-Week Baseline Period (No Antiarrhythmic Drugs) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo (BID) Randomization->Placebo Budiodarone_200 This compound 200mg (BID) Randomization->Budiodarone_200 Budiodarone_400 This compound 400mg (BID) Randomization->Budiodarone_400 Budiodarone_600 This compound 600mg (BID) Randomization->Budiodarone_600 Treatment 12-Week Treatment Period Placebo->Treatment Budiodarone_200->Treatment Budiodarone_400->Treatment Budiodarone_600->Treatment Washout 4-Week Washout Period Treatment->Washout Analysis Data Analysis (AF Burden, Safety) Washout->Analysis

PASCAL trial experimental workflow.

Conclusion

This compound presents a promising alternative to amiodarone with a potentially superior long-term safety profile, primarily attributed to its rapid metabolism and short half-life, which should minimize tissue accumulation. Early clinical data for this compound are encouraging, showing a good safety and tolerability profile in short-term studies. However, a definitive assessment of its long-term safety compared to amiodarone will require larger, longer-duration clinical trials. The well-documented and significant long-term toxicities of amiodarone underscore the clinical need for safer and effective antiarrhythmic therapies. Future research should focus on direct, long-term comparative studies to fully elucidate the relative safety of these two agents.

References

A Comparative Guide to Budiodarone and Other Antiarrhythmic Therapies for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of Budiodarone, a novel antiarrhythmic agent, with established alternatives, Amiodarone and Dronedarone, for the management of atrial fibrillation (AF). The information is compiled from publicly available clinical trial data and pharmacological profiles to assist in research and development efforts.

Executive Summary

This compound (ATI-2042) is a chemical analog of amiodarone designed to retain its antiarrhythmic efficacy while offering a more favorable pharmacokinetic and safety profile. Clinical trials have demonstrated its potential in reducing the burden of atrial fibrillation. This guide presents a side-by-side comparison of this compound with its parent compound, Amiodarone, and another amiodarone derivative, Dronedarone, focusing on efficacy, safety, and trial methodologies.

Data Presentation: A Comparative Analysis of Clinical Trial Results

The following tables summarize the key efficacy and safety data from major clinical trials of this compound, Amiodarone, and Dronedarone.

Table 1: Comparative Efficacy of this compound, Amiodarone, and Dronedarone in Atrial Fibrillation

FeatureThis compound (PASCAL Trial)Amiodarone (AFFIRM & AF-CHF Trials - Pooled Data)Dronedarone (ATHENA Trial)
Primary Efficacy Endpoint Reduction in Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB)Maintenance of Sinus RhythmFirst Cardiovascular Hospitalization or Death from any Cause
Dosage 200mg, 400mg, 600mg BID100-400 mg/day (maintenance)400mg BID
Key Efficacy Results - 54% median reduction in AT/AFB with 400mg BID vs. placebo[1] - 74% median reduction in AT/AFB with 600mg BID vs. placebo[1]- 84% freedom from recurrent AF at 1 year[2] - 45% freedom from recurrent AF at 5 years[2]- 24% reduction in the risk of first cardiovascular hospitalization or death vs. placebo[1][3][4]

Table 2: Comparative Safety Profiles

Adverse EventThis compound (PASCAL & other Phase 2 Data)Amiodarone (Data from multiple studies)Dronedarone (ATHENA Trial)
Gastrointestinal Effects Not prominently reported as a primary adverse event.Common, can lead to discontinuation.[5]26% (vs. 22% in placebo)[1][3][6]
Skin Disorders (mainly rash) Not prominently reported.Can occur, including photosensitivity.[5]10% (vs. 8% in placebo)[1][3][6]
Thyroid Dysfunction Increase in Thyroid-Stimulating Hormone (TSH), reversible after discontinuation.[7]Can cause both hypothyroidism and hyperthyroidism.[5][8]Not a significant issue due to lack of iodine moiety.
Pulmonary Toxicity Not observed in initial trials.A serious, potentially fatal side effect (pulmonary fibrosis).[8]Rare, but cases of interstitial lung disease have been reported.
Hepatic Toxicity Not prominently reported.Can cause liver enzyme elevation and hepatitis.[5][8]Rare, but severe hepatic failure has been reported.
Bradycardia Not reported as a significant issue in the PASCAL trial.A known side effect, can be severe.[8]3.5% (vs. 1.2% in placebo)[4]
QT Prolongation No QT prolongation was observed in the PASCAL study.[7]Known to prolong the QT interval.[4]1.7% (vs. 0.6% in placebo)[4]
Increased Serum Creatinine Reported, likely due to inhibition of renal organic cation transport.[7]Not a characteristic side effect.4.7% (vs. 1% in placebo)[1][3][6]
Study Discontinuation due to Adverse Events Data not available in a comparative format.Higher risk of withdrawal compared to placebo or rate control drugs.[9]Similar rate to placebo.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for the key trials cited.

This compound: PASCAL Trial Protocol

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[10][11]

  • Objective: To evaluate the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[11]

  • Patient Population: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[10][11]

  • Study Design:

    • Baseline Period: A 4-week period to assess the baseline Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB) while off antiarrhythmic drugs.[10][11]

    • Randomization: Patients with an AT/AFB between 3% and 70% were randomized to receive placebo, 200 mg BID, 400 mg BID, or 600 mg BID of this compound.[10][11]

    • Treatment Period: A 12-week treatment period.[10][11]

    • Washout Period: A 4-week washout period followed the treatment phase.[10][11]

  • Primary Endpoint: The percent change from baseline in AT/AFB over the 12-week treatment period compared to placebo.[10][11]

  • Data Collection: Pacemaker interrogation was performed every 4 weeks to quantify AT/AFB and assess safety.[10][11]

Dronedarone: ATHENA Trial Protocol

The ATHENA (A placebo-controlled, double-blind, parallel arm Trial to assess the efficacy of dronedarone 400 mg bid for the prevention of cardiovascular Hospitalization or death from any cause in patiENts with Atrial fibrillation/atrial flutter) was a large-scale, international, multicenter, randomized, double-blind, placebo-controlled trial.[12][13]

  • Objective: To assess the efficacy and safety of dronedarone in preventing cardiovascular hospitalization or death from any cause in patients with atrial fibrillation or atrial flutter.[12]

  • Patient Population: Patients with paroxysmal or persistent AF/AFL and additional cardiovascular risk factors.[13]

  • Study Design:

    • Randomization: Patients were randomized to receive either dronedarone 400 mg twice daily or a matching placebo.[13]

    • Follow-up: The mean follow-up period was 21 months.[12][14]

  • Primary Endpoint: The first occurrence of cardiovascular hospitalization or death from any cause.[12]

  • Safety Assessment: The incidence of treatment-emergent adverse events was a pre-specified safety endpoint.[1][4][6]

Amiodarone: AFFIRM and AF-CHF Trials (General Methodology)

The Atrial Fibrillation Follow-up Investigation of Rhythm Management (AFFIRM) and the Atrial Fibrillation and Congestive Heart Failure (AF-CHF) trials were large, randomized trials that provided significant data on amiodarone's use.

  • AFFIRM Trial:

    • Objective: To compare rate-control and rhythm-control strategies in patients with atrial fibrillation.[15]

    • Rhythm-Control Arm: Amiodarone was one of the primary antiarrhythmic drugs used to maintain sinus rhythm.[15]

    • Primary Endpoint: Overall mortality.

  • AF-CHF Trial:

    • Objective: To compare rate-control and rhythm-control strategies in patients with both atrial fibrillation and congestive heart failure.

    • Rhythm-Control Arm: Amiodarone was a key component of the rhythm-control strategy.

    • Primary Endpoint: Death from cardiovascular causes.

Mandatory Visualizations

Signaling Pathway of this compound, Amiodarone, and Dronedarone

All three drugs are classified as multi-channel blockers, exerting their antiarrhythmic effects by inhibiting several key ion channels in cardiac myocytes. This prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_drugs Antiarrhythmic Drugs Na_channel Sodium Channel (INa) Depolarization Action Potential Depolarization Na_channel->Depolarization Initiates K_channel Potassium Channel (IKr, IKs) Repolarization Action Potential Repolarization (Prolonged) K_channel->Repolarization Mediates Ca_channel Calcium Channel (ICa,L) Plateau_Phase Action Potential Plateau Phase Ca_channel->Plateau_Phase Maintains This compound This compound This compound->Na_channel Inhibition This compound->K_channel Inhibition This compound->Ca_channel Inhibition Amiodarone Amiodarone Amiodarone->Na_channel Inhibition Amiodarone->K_channel Inhibition Amiodarone->Ca_channel Inhibition Dronedarone Dronedarone Dronedarone->Na_channel Inhibition Dronedarone->K_channel Inhibition Dronedarone->Ca_channel Inhibition

Caption: Mechanism of action of this compound and its comparators.

Experimental Workflow for a Phase 2 Atrial Fibrillation Clinical Trial

The following diagram illustrates a typical workflow for a Phase 2 clinical trial investigating a novel antiarrhythmic drug for atrial fibrillation, based on the design of the PASCAL trial.

Experimental_Workflow start Patient Screening (Paroxysmal AF with Pacemaker) baseline 4-Week Baseline Period (Assess AT/AFB) start->baseline randomization Randomization baseline->randomization treatment_placebo 12-Week Treatment: Placebo randomization->treatment_placebo treatment_dose1 12-Week Treatment: Drug Dose 1 (e.g., 200mg BID) randomization->treatment_dose1 treatment_dose2 12-Week Treatment: Drug Dose 2 (e.g., 400mg BID) randomization->treatment_dose2 treatment_dose3 12-Week Treatment: Drug Dose 3 (e.g., 600mg BID) randomization->treatment_dose3 monitoring Pacemaker Interrogation & Safety Assessment (Every 4 Weeks) treatment_placebo->monitoring treatment_dose1->monitoring treatment_dose2->monitoring treatment_dose3->monitoring washout 4-Week Washout Period monitoring->washout After 12 Weeks end End of Study (Final Data Analysis) washout->end

Caption: A generalized workflow for a Phase 2 AF clinical trial.

References

Budiodarone: A Comparative Analysis Against Novel Atrial Fibrillation Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Budiodarone, an investigational antiarrhythmic agent, with novel therapeutic alternatives for the management of atrial fibrillation (AF). The following sections detail the mechanistic underpinnings, summarize key experimental data from clinical trials in clearly structured tables, and provide insights into the experimental protocols of pivotal studies.

Introduction to this compound and Novel AF Therapies

Atrial fibrillation remains a significant clinical challenge, driving research toward safer and more effective therapeutic options. This compound (formerly ATI-2042) is a chemical analog of amiodarone, designed to retain the broad-spectrum antiarrhythmic efficacy of its parent compound while possessing a more favorable pharmacokinetic profile.[1] Its key structural modification, a sec-butyl acetate side chain, allows for rapid metabolism by tissue esterases, resulting in a significantly shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[1] This characteristic is anticipated to reduce the risk of the well-documented toxicities associated with long-term amiodarone use.

In recent years, the therapeutic landscape for AF has expanded to include other novel antiarrhythmic drugs and innovative ablation technologies. Among the notable pharmacological advancements are dronedarone, another amiodarone derivative with a modified safety profile, and vernakalant, a relatively atrial-selective agent. Concurrently, pulsed field ablation (PFA) has emerged as a non-thermal ablation modality with the potential for improved tissue selectivity and safety compared to traditional thermal ablation techniques.

This guide will benchmark this compound against these novel therapies, providing a comparative framework based on available preclinical and clinical data.

Mechanism of Action

The primary antiarrhythmic effect of this compound and the comparative novel therapies stems from their modulation of cardiac ion channels, which in turn alters the electrophysiological properties of atrial myocytes.

This compound: As a multi-ion channel blocker, this compound exhibits effects across all four Vaughan-Williams classes. Its primary mechanism involves the inhibition of multiple cardiac ion channels, including potassium (IKr, IKs), sodium (INa), and L-type calcium (ICa-L) channels.[1] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular tissues, thereby suppressing the re-entrant circuits that perpetuate AF.[1]

Dronedarone: Similar to this compound, dronedarone is a multi-channel blocker, though it lacks the iodine moieties of amiodarone, which are associated with thyroid toxicity. It inhibits potassium, sodium, and calcium channels, prolonging the APD and ERP.

Vernakalant: This agent exhibits a degree of atrial selectivity by targeting potassium channels that are more prominently expressed in the atria, such as the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-activated potassium current (IKACh).[2] It also blocks atrial sodium channels in a frequency- and voltage-dependent manner. This atrial-preferential action aims to reduce the risk of ventricular proarrhythmias.[2]

Pulsed Field Ablation (PFA): In contrast to the pharmacological agents, PFA is a non-thermal ablation modality that utilizes high-voltage electrical pulses to induce irreversible electroporation (IRE) of cell membranes.[3] This process creates nanopores in the cell membrane, leading to apoptosis of cardiomyocytes and the creation of electrically isolating lesions.[3] Preclinical studies suggest that PFA has a degree of tissue selectivity, with a lower risk of damage to surrounding structures like the esophagus and phrenic nerve compared to thermal ablation methods.[3]

cluster_this compound This compound cluster_Dronedarone Dronedarone cluster_Vernakalant Vernakalant cluster_PFA Pulsed Field Ablation This compound This compound K_Bud K+ Channels (IKr, IKs) This compound->K_Bud Inhibits Na_Bud Na+ Channels This compound->Na_Bud Inhibits Ca_Bud Ca2+ Channels This compound->Ca_Bud Inhibits APD_Bud ↑ Action Potential Duration K_Bud->APD_Bud ERP_Bud ↑ Effective Refractory Period Na_Bud->ERP_Bud Ca_Bud->APD_Bud AF_Suppression_Bud AF Suppression APD_Bud->AF_Suppression_Bud ERP_Bud->AF_Suppression_Bud Dronedarone Dronedarone K_Dro K+ Channels Dronedarone->K_Dro Inhibits Na_Dro Na+ Channels Dronedarone->Na_Dro Inhibits Ca_Dro Ca2+ Channels Dronedarone->Ca_Dro Inhibits APD_Dro ↑ APD K_Dro->APD_Dro ERP_Dro ↑ ERP Na_Dro->ERP_Dro Ca_Dro->APD_Dro AF_Suppression_Dro AF Suppression APD_Dro->AF_Suppression_Dro ERP_Dro->AF_Suppression_Dro Vernakalant Vernakalant K_Ver Atrial K+ Channels (IKur, IKACh) Vernakalant->K_Ver Inhibits Na_Ver Atrial Na+ Channels Vernakalant->Na_Ver Inhibits APD_Ver ↑ Atrial APD K_Ver->APD_Ver ERP_Ver ↑ Atrial ERP Na_Ver->ERP_Ver AF_Suppression_Ver AF Suppression APD_Ver->AF_Suppression_Ver ERP_Ver->AF_Suppression_Ver PFA Pulsed Field Ablation IRE Irreversible Electroporation PFA->IRE Apoptosis Cardiomyocyte Apoptosis IRE->Apoptosis Lesion Electrically Isolating Lesion Apoptosis->Lesion AF_Suppression_PFA AF Suppression Lesion->AF_Suppression_PFA

Caption: Signaling pathways of this compound and novel AF therapies.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety findings from clinical trials of this compound and the comparator therapies. Direct head-to-head trials of this compound against these novel therapies are not yet available; therefore, comparisons are based on placebo-controlled or active-controlled trials against amiodarone where available.

Efficacy Data
TherapyTrialPatient PopulationPrimary Efficacy EndpointResults
This compound PASCALParoxysmal AFReduction in AF Burden at 12 weeks400 mg BID: 54% reduction vs. placebo (p=0.01)600 mg BID: 74% reduction vs. placebo (p=0.001)[4]
Dronedarone DIONYSOSPersistent AFAF recurrence or premature discontinuationHigher recurrence vs. amiodarone (63.5% vs. 42.0%)[5]
ATHENAParoxysmal or Persistent AF with risk factorsCV hospitalization or death24% risk reduction vs. placebo (p<0.001)[6]
Vernakalant (IV) AVRORecent-onset AF (<48h)Conversion to sinus rhythm at 90 min51.7% vs. 5.2% for amiodarone (p<0.0001)[7]
Pulsed Field Ablation PULSED AFParoxysmal or Persistent AFFreedom from arrhythmia at 1 yearParoxysmal AF: 66.2%Persistent AF: 55.1%[8]
Safety and Tolerability Data
TherapyTrialKey Safety Findings
This compound PASCALGenerally well-tolerated. Reversible increase in thyroid-stimulating hormone.[4]
Dronedarone DIONYSOSBetter safety profile than amiodarone, with fewer thyroid and neurological events.[5]
ATHENAIncreased risk of gastrointestinal side effects (diarrhea, nausea), bradycardia, and QT prolongation compared to placebo.[6]
Vernakalant (IV) AVROHigher incidence of short-term adverse events vs. amiodarone, including dysgeusia and sneezing. Rare instances of hypotension and bradycardia.[7]
Pulsed Field Ablation PULSED AFLow rate of primary safety adverse events (0.7%). No reported pulmonary vein stenosis, phrenic nerve injury, or esophageal injury.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. The following outlines the key aspects of the pivotal trials for this compound and the comparator therapies.

This compound: PASCAL Trial
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2b trial.[4]

  • Patient Population: Patients with paroxysmal AF and a previously implanted dual-chamber pacemaker capable of storing electrograms.[4]

  • Intervention: Patients were randomized to receive placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily for 12 weeks.[4]

  • Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in atrial tachycardia/atrial fibrillation (AT/AF) burden over the 12-week treatment period, as measured by pacemaker interrogation.[4]

  • Key Assessments: Pacemaker data were collected at baseline and at regular intervals throughout the study. Safety assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including thyroid function).[4]

cluster_pascal PASCAL Trial Workflow Screening Screening (Paroxysmal AF with Pacemaker) Baseline 4-Week Baseline (AF Burden Assessment) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo BID Randomization->Placebo Budiodarone200 This compound 200mg BID Randomization->Budiodarone200 Budiodarone400 This compound 400mg BID Randomization->Budiodarone400 Budiodarone600 This compound 600mg BID Randomization->Budiodarone600 Treatment 12-Week Treatment Placebo->Treatment Budiodarone200->Treatment Budiodarone400->Treatment Budiodarone600->Treatment Washout 4-Week Washout Treatment->Washout Endpoint Primary Endpoint: Change in AF Burden Washout->Endpoint

Caption: PASCAL trial experimental workflow.

Dronedarone: ATHENA Trial
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[6]

  • Patient Population: Patients with paroxysmal or persistent AF or atrial flutter and at least one cardiovascular risk factor.[6]

  • Intervention: Patients were randomized to receive dronedarone 400 mg twice daily or placebo, in addition to standard therapy.[6]

  • Primary Endpoint: The primary outcome was the first hospitalization for cardiovascular events or death from any cause.[6]

  • Key Assessments: Patients were followed for a mean of 21 months. Data on hospitalizations and mortality were collected. Safety was assessed through the monitoring of adverse events.[6]

Vernakalant: AVRO Trial
  • Study Design: A randomized, double-blind, active-controlled, parallel-group, multicenter Phase 3 trial.[7]

  • Patient Population: Patients with recent-onset (<48 hours) symptomatic AF.[7]

  • Intervention: Patients received an intravenous infusion of either vernakalant (3 mg/kg over 10 minutes, with a second 2 mg/kg infusion if needed) or amiodarone (5 mg/kg over 60 minutes).[9]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients who converted to sinus rhythm within 90 minutes of the start of the drug infusion.[9]

  • Key Assessments: Continuous ECG monitoring was performed to assess the time to conversion. Safety was evaluated by monitoring adverse events, vital signs, and ECG parameters.[9]

Pulsed Field Ablation: PULSED AF Trial
  • Study Design: A prospective, global, multicenter, nonrandomized, paired single-arm study.[8]

  • Patient Population: Patients with paroxysmal or persistent symptomatic AF refractory to at least one Class I or III antiarrhythmic drug.[8]

  • Intervention: All patients underwent PFA for pulmonary vein isolation.[8]

  • Primary Endpoints: The primary effectiveness endpoint was freedom from a composite of acute procedural failure, arrhythmia recurrence, or antiarrhythmic drug escalation through 12 months. The primary safety endpoint was freedom from a composite of serious procedure- and device-related adverse events.[8]

  • Key Assessments: Patients were monitored for 12 months with weekly and symptomatic transtelephonic monitoring, as well as 24-hour Holter monitoring at 6 and 12 months.[8]

Conclusion

This compound has demonstrated a dose-dependent reduction in AF burden in a Phase 2 clinical trial, positioning it as a potentially valuable therapeutic option. Its primary advantage over its parent compound, amiodarone, lies in its significantly shorter half-life, which is expected to translate into an improved safety profile.

When benchmarked against other novel therapies, the picture is more nuanced. Dronedarone, while having a better safety profile than amiodarone, has shown lower efficacy in maintaining sinus rhythm.[5] Intravenous vernakalant offers rapid conversion of recent-onset AF but is intended for acute use.[7] Pulsed field ablation is a promising non-pharmacological approach with a favorable safety profile, particularly regarding the avoidance of thermal injury to adjacent structures.[8]

The ultimate clinical positioning of this compound will depend on the results of larger, long-term Phase 3 trials. These studies will be critical in establishing its long-term efficacy, safety, and comparative effectiveness against current standards of care and other novel therapies for the management of atrial fibrillation. The development of this compound represents a continued effort to refine the pharmacological treatment of AF by optimizing the risk-benefit profile of established antiarrhythmic agents.

References

Independent Verification of Budiodarone's Ion Channel Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as an analog of amiodarone.[1][2] It is designed to retain the multi-ion channel blocking properties of amiodarone while possessing a significantly shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days.[3][4] This rapid metabolism, facilitated by a sec-butyl acetate side chain, is intended to reduce the tissue accumulation and adverse effects associated with long-term amiodarone therapy.[1][3] Like its predecessor, this compound exerts its antiarrhythmic effects by inhibiting a range of cardiac ion channels, including potassium, sodium, and calcium channels.[1][4][5]

This guide provides a comparative analysis of the ion channel selectivity of this compound alongside its parent compound, amiodarone, and another amiodarone analog, dronedarone. It is important to note that while the qualitative electrophysiological profile of this compound is understood to be similar to amiodarone, specific quantitative data on its ion channel binding affinities and inhibitory concentrations (IC50 values) are not extensively available in the public domain and are likely held as proprietary information by the developing entities.[2][5] Therefore, this comparison relies on the available preclinical and clinical data for this compound and provides a quantitative comparison based on published data for amiodarone and dronedarone.

Comparative Ion Channel Blocking Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for amiodarone and dronedarone across key cardiac ion channels. For this compound, a qualitative description of its effects is provided based on available literature.

Ion Channel This compound Amiodarone Dronedarone Test System
Potassium Channels
hERG (IKr)Inhibition reported, comparable to amiodarone[6]0.8 ± 0.1 µM[7]~0.16 µM[7]HEK293 Cells
IKsInhibition reported[5]Minimal effect with short-term application[8]Not specifiedGuinea Pig Myocytes[8]
IKAS (SK2)Inhibition expected8.03 µM2.42 µMAtrial Myocytes from Chronic Atrial Fibrillation Patients
IKAChInhibition expected~1 µM>10 nMGuinea Pig Atrial Cells[9]
Sodium Channels
Peak Na+ Current (INa,P)Inhibition reported, comparable to amiodarone[6]178.1 ± 17.2 µM (tonic block)[1]0.7 ± 0.1 µM (state-dependent)HEK293 Cells[1], Guinea Pig Ventricular Myocytes
Late Na+ Current (INa,L)Enhanced blocking properties suggested3.0 ± 0.9 µM[1]Not specifiedHEK293 Cells[1]
Calcium Channels
L-type Ca2+ Current (ICa,L)Inhibition reported, comparable to amiodarone[6]0.27 µM (Ki)[7]0.4 ± 0.1 µM (state-dependent)Rat/Rabbit Myocardial Membranes[7], Guinea Pig Ventricular Myocytes

Experimental Protocols

The determination of ion channel selectivity and potency is primarily conducted using the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane of an isolated cell.

Hypothetical Whole-Cell Patch-Clamp Protocol for IC50 Determination

1. Cell Preparation:

  • A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, genetically engineered to express the specific ion channel of interest (e.g., hERG for IKr, SCN5A for INa, CACNA1C for ICa,L), is cultured to 70-80% confluency.

  • The cells are then dissociated into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

  • The cell suspension is plated onto glass coverslips for recording.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of approximately 1-2 µm and a resistance of 2-5 MΩ is filled with an internal solution that mimics the intracellular ionic composition.

  • The micropipette is mounted on a micromanipulator and brought into contact with the cell membrane of a single, isolated cell.

  • A tight, high-resistance "gigaohm seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch within the pipette tip is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration where the interior of the pipette is continuous with the cell's cytoplasm.

  • A voltage-clamp amplifier is used to control the cell's membrane potential and record the resulting ionic currents.

3. Drug Application and Data Acquisition:

  • A baseline recording of the target ion current is obtained by applying a specific voltage protocol designed to activate and deactivate the channel of interest.

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the external recording solution.

  • Increasing concentrations of the compound are perfused over the cell, and the effect on the ion current is recorded at each concentration until a steady-state inhibition is achieved.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each drug concentration relative to the baseline current.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

  • The IC50 value, which is the concentration of the drug that produces 50% inhibition of the maximal current, is determined by fitting the data to the Hill equation.[10]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HEK293) Dissociation Dissociation to Single Cells Cell_Culture->Dissociation Plating Plating on Coverslips Dissociation->Plating Giga_Seal Gigaohm Seal Formation Plating->Giga_Seal Transfer to Recording Chamber Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp and Baseline Recording Whole_Cell->Voltage_Clamp Concentration_Response Concentration-Response Curve Generation Voltage_Clamp->Concentration_Response Drug Perfusion & Current Measurement IC50 IC50 Value Determination Concentration_Response->IC50

Caption: Experimental workflow for determining ion channel IC50 values.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane K_Channel K+ Channels (e.g., hERG) Action_Potential Cardiac Action Potential K_Channel->Action_Potential Repolarization Na_Channel Na+ Channels (e.g., Nav1.5) Na_Channel->Action_Potential Depolarization Ca_Channel Ca2+ Channels (e.g., Cav1.2) Ca_Channel->Action_Potential Plateau Phase This compound This compound This compound->K_Channel Inhibition This compound->Na_Channel Inhibition This compound->Ca_Channel Inhibition Arrhythmia_Suppression Arrhythmia Suppression Action_Potential->Arrhythmia_Suppression Prolongation & Refractoriness

Caption: Mechanism of action of this compound on cardiac ion channels.

Conclusion

This compound is a multi-ion channel blocker designed to offer a safer alternative to amiodarone by virtue of its rapid metabolism and shorter half-life.[3] While comprehensive, publicly available quantitative data on its ion channel selectivity remains limited, preclinical evidence strongly suggests a mechanism of action comparable to amiodarone, involving the inhibition of key cardiac potassium, sodium, and calcium channels.[6] This broad-spectrum activity contributes to its observed efficacy in reducing atrial fibrillation burden in clinical trials.[11]

For a definitive and independent verification of this compound's ion channel selectivity, further in-vitro studies using standardized methodologies such as the whole-cell patch-clamp technique are required. The data from such studies would be crucial for a direct quantitative comparison with other antiarrhythmic agents and for a more complete understanding of its electrophysiological profile. Researchers in the field are encouraged to seek access to proprietary data where possible or to conduct independent investigations to further elucidate the precise ion channel blocking characteristics of this promising therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Budiodarone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel antiarrhythmic agents, the proper handling and disposal of investigational drugs like Budiodarone are paramount for ensuring laboratory safety and environmental protection. As a structural analog of amiodarone, this compound's disposal protocol necessitates a cautious approach, particularly given the limited availability of specific disposal data for this newer compound. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound in a laboratory setting, aligning with general principles of pharmaceutical waste management for investigational new drugs.

Core Safety and Disposal Principles

Currently, this compound is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings. However, the absence of comprehensive toxicological and environmental fate data warrants handling it with the same level of caution as its analog, amiodarone, which is known for its potential toxicity.[1] Therefore, it is prudent to manage this compound as a potentially hazardous chemical waste.

All personnel handling this compound should be trained on its potential hazards and the proper disposal procedures. Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times when handling the compound.

Step-by-Step Disposal Procedure for this compound

The following procedure is recommended for the disposal of this compound in a research laboratory setting. This process is designed to comply with general laboratory safety standards and regulations for chemical waste.

  • Segregation and Collection:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated vials, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Waste Container Labeling:

    • Label all waste containers with "Hazardous Waste," the name "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key chemical and safety data for this compound.

PropertyValue
Chemical Name [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate
Molecular Formula C27H31I2NO5
Molecular Weight 703.35 g/mol
Known Hazards Analog of amiodarone, which has known toxicities. Specific toxicology data for this compound is limited.
RCRA Status Not definitively classified. Treat as hazardous waste as a precautionary measure.
Disposal Method Incineration via a licensed hazardous waste facility.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the recommended procedure is based on established best practices for the disposal of investigational drugs and chemical analogs with known toxicity. The core principle is to prevent environmental release and occupational exposure through containment, clear labeling, and disposal via a certified hazardous waste management stream.

Visualizing the Disposal Workflow

To provide a clear, step-by-step visual guide for the disposal process, the following workflow diagram has been created using the DOT language for Graphviz.

BudiodaroneDisposal cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal SolidWaste Solid Waste (gloves, vials, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Collect LiquidWaste Liquid Waste (solutions) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Collect Storage Secure Storage Area SolidContainer->Storage LiquidContainer->Storage Disposal Licensed Hazardous Waste Disposal (via EHS) Storage->Disposal Arrange Pickup

This compound Disposal Workflow

This structured approach to the disposal of this compound will help ensure that your laboratory practices remain safe, compliant, and environmentally responsible. By treating this investigational compound with the necessary precautions, you contribute to a culture of safety and build trust in your laboratory's chemical handling procedures.

References

Personal protective equipment for handling BUDIODARONE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling BUDIODARONE

For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like this compound is paramount. This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Given that this compound is an analog of Amiodarone, a known hazardous drug, it is prudent to handle it with the same level of precaution. The following PPE is required to prevent skin, eye, and respiratory exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE Component Standard/Specification Quantitative Guideline
Gloves ASTM D6978 Rated Double gloving is mandatory. Change outer glove every 30 minutes or immediately upon contamination. Inner glove should be changed every hour.
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Must be changed every 2-3 hours or immediately after a spill or splash. Must not be worn outside the handling area.
Eye Protection ANSI Z87.1 certified Tightly fitting safety goggles with side-shields are required.[1] In cases of potential splash, a full-face shield should be worn in addition to goggles.
Respiratory Protection NIOSH-approved For handling powders or creating aerosols, a fit-tested N95 respirator is the minimum requirement. For large spills, a powered air-purifying respirator (PAPR) may be necessary.

| Shoe Covers | Disposable, skid-resistant | Two pairs of shoe covers should be worn and removed before exiting the designated handling area. |

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to strict procedural discipline is critical to prevent cross-contamination and exposure. The following step-by-step guidance outlines the correct sequence for putting on (donning) and taking off (doffing) PPE, as well as the proper disposal of contaminated items.

Donning PPE Procedure
  • Hand Hygiene: Thoroughly wash hands with soap and water, then dry completely.

  • Shoe Covers: Don the first pair of shoe covers, followed by the second pair.

  • Inner Gloves: Put on the first pair of ASTM D6978 rated gloves.

  • Gown: Wear a disposable, solid-front gown, ensuring complete coverage. Fasten it securely in the back.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.

  • Respiratory Protection: If required, don a fit-tested N95 respirator. Ensure a proper seal.

  • Eye Protection: Put on safety goggles and, if necessary, a face shield.

Doffing PPE Procedure

The removal of PPE should be performed in a manner that minimizes the risk of contamination.

  • Outer Gloves: Remove the outer pair of gloves. Dispose of them in a designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body. Dispose of them in a designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Respiratory Protection: Remove the face shield (if used), then the goggles, and finally the respirator (if used), without touching the front surfaces. Dispose of them in the appropriate waste container.

  • Shoe Covers: Remove the outer pair of shoe covers, followed by the inner pair. Dispose of them in a designated hazardous waste container.

  • Final Hand Hygiene: Thoroughly wash hands with soap and water.

Disposal Plan

All disposable PPE used when handling this compound is considered contaminated and must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all contaminated PPE.

  • Location: Place hazardous waste containers in the immediate vicinity of the handling area to minimize the travel of contaminated items.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the proper selection and use of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing Sequence cluster_disposal Disposal start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., powder, solution, potential for aerosolization) start->assess_risk select_ppe Select Appropriate PPE based on Risk Assessment assess_risk->select_ppe don_shoe_covers 1. Don Shoe Covers (2 pairs) select_ppe->don_shoe_covers don_inner_gloves 2. Don Inner Gloves don_shoe_covers->don_inner_gloves don_gown 3. Don Gown don_inner_gloves->don_gown don_outer_gloves 4. Don Outer Gloves over Gown Cuffs don_gown->don_outer_gloves don_respirator 5. Don Respirator (if required) don_outer_gloves->don_respirator don_eye_protection 6. Don Eye Protection don_respirator->don_eye_protection handle_compound Perform Handling Activities don_eye_protection->handle_compound doff_outer_gloves 1. Doff Outer Gloves handle_compound->doff_outer_gloves doff_gown_inner_gloves 2. Doff Gown & Inner Gloves doff_outer_gloves->doff_gown_inner_gloves doff_eye_respiratory 3. Doff Eye & Respiratory Protection doff_gown_inner_gloves->doff_eye_respiratory doff_shoe_covers 4. Doff Shoe Covers doff_eye_respiratory->doff_shoe_covers dispose Dispose of all PPE as Hazardous Waste doff_shoe_covers->dispose hand_hygiene Perform Final Hand Hygiene dispose->hand_hygiene

Caption: PPE Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BUDIODARONE
Reactant of Route 2
Reactant of Route 2
BUDIODARONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.